4-Heptanoylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-morpholin-4-ylheptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-2-3-4-5-6-11(13)12-7-9-14-10-8-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHDMRTVQGFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171682 | |
| Record name | Morpholine, 4-heptanoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-67-2 | |
| Record name | N-Heptanoylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018494672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC195018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-heptanoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEPTANOYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88F5CEZ7ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Chemical structure and CAS number for 4-Heptanoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Heptanoylmorpholine, also known as N-Heptanoylmorpholine, is an organic compound belonging to the class of N-acylmorpholines. This guide provides a comprehensive overview of its chemical structure, synthesis, physicochemical properties, analytical characterization, and potential applications, with a focus on its relevance to the fields of chemical research and drug development. The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles.[1] Understanding the properties and synthesis of derivatives like this compound is therefore of significant interest to scientists engaged in the design and discovery of novel therapeutic agents.
Core Molecular Attributes
This compound is characterized by a morpholine ring N-acylated with a heptanoyl group. This combination of a cyclic ether amine and a medium-chain fatty acid derivative imparts specific physicochemical properties to the molecule.
| Attribute | Value | Source |
| CAS Number | 18494-67-2 | [2] |
| Molecular Formula | C₁₁H₂₁NO₂ | [2] |
| Molecular Weight | 199.29 g/mol | [2] |
| IUPAC Name | 1-(morpholin-4-yl)heptan-1-one | N/A |
| Synonyms | N-Heptanoylmorpholine, this compound | [2] |
| SMILES | CCCCCCC(=O)N1CCOCC1 | [2] |
| InChIKey | DJYHDMRTVQGFHF-UHFFFAOYSA-N | [2] |
Chemical Structure Diagram
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the acylation of morpholine with heptanoyl chloride. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
General Reaction Scheme
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-acylation of secondary amines and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Morpholine
-
Heptanoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of heptanoyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred morpholine solution. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not widely available. The following table provides estimated or typical values based on its structure and data for similar N-acylmorpholines.
| Property | Estimated/Typical Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar N-acylmorpholines |
| Boiling Point | > 200 °C at atmospheric pressure | Estimated based on molecular weight and structure |
| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature |
| Density | ~0.95 - 1.05 g/cm³ | Estimated based on similar compounds |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Limited solubility in water. | The morpholine moiety imparts some polarity, while the heptanoyl chain increases lipophilicity. |
Analytical Characterization
The structure and purity of this compound are typically confirmed using standard analytical techniques such as NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum of this compound will show characteristic signals for both the morpholine ring and the heptanoyl chain.
-
¹H NMR: The spectrum is expected to show multiplets for the morpholine protons, typically in the range of 3.5-3.8 ppm for the protons adjacent to the oxygen and 3.3-3.6 ppm for the protons adjacent to the nitrogen.[3][4] The heptanoyl chain will exhibit a triplet for the terminal methyl group around 0.9 ppm, multiplets for the methylene groups between 1.2 and 1.6 ppm, and a triplet for the methylene group adjacent to the carbonyl at around 2.3 ppm.[5]
-
¹³C NMR: The morpholine carbons adjacent to the oxygen are expected to resonate around 66-68 ppm, while those adjacent to the nitrogen will be in the range of 42-47 ppm.[4][6] The carbonyl carbon of the heptanoyl group will appear significantly downfield, typically around 172 ppm. The carbons of the alkyl chain will resonate in the upfield region, from approximately 14 ppm for the terminal methyl group to around 34 ppm for the carbon alpha to the carbonyl.[7]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| C=O (Amide) | 1630 - 1680 (strong) | This is a key absorption for identifying the amide functionality.[8] |
| C-H (Alkyl) | 2850 - 2960 (strong, multiple bands) | Stretching vibrations of the C-H bonds in the heptanoyl chain and morpholine ring.[9] |
| C-N Stretch | 1020 - 1250 (medium) | Characteristic of the amine functionality within the morpholine ring.[10] |
| C-O-C Stretch | 1110 - 1140 (strong) | The ether linkage within the morpholine ring gives a prominent absorption.[11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 199. The fragmentation pattern would likely show characteristic losses of fragments of the heptanoyl chain and the morpholine ring. A common fragmentation would be the cleavage of the acyl-nitrogen bond, leading to a fragment corresponding to the morpholinium ion (m/z = 86) and the heptanoyl cation (m/z = 113).
Applications in Research and Drug Development
While specific applications of this compound are not extensively documented in the scientific literature, its structural class, N-acylmorpholines, has relevance in several areas of chemical and pharmaceutical research.
Role as a Synthetic Intermediate
N-acylmorpholines can serve as versatile intermediates in organic synthesis. The amide bond can be cleaved under certain conditions to regenerate the morpholine amine, or the acyl group can be further modified. They can be used in reactions where a sterically hindered and less nucleophilic amine is required.
Potential Pharmacological Activity
The morpholine ring is a key component in a wide range of biologically active compounds, including approved drugs such as the antibiotic linezolid and the anticancer agent gefitinib.[1] The incorporation of a morpholine moiety can enhance the solubility, metabolic stability, and target-binding affinity of a molecule.[1] N-acyl derivatives of other amines, such as N-acylhydrazones, have been explored for their analgesic, anti-inflammatory, and antithrombotic properties.[12] It is plausible that this compound and related compounds could be investigated for similar biological activities. The lipophilic heptanoyl chain could facilitate membrane permeability, which is a desirable property for drug candidates targeting intracellular proteins.
The general pharmacological relevance of morpholine derivatives suggests that this compound could be a valuable compound for screening in various biological assays to identify novel lead compounds for drug discovery.
Safety and Handling
-
General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[13] Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.[13]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
It is imperative to consult a comprehensive and up-to-date SDS for morpholine and similar N-acyl compounds before handling this compound.
Conclusion
This compound is a readily accessible derivative of the medicinally important morpholine scaffold. While specific data on its properties and applications are limited, its chemical structure suggests potential as a synthetic intermediate and as a candidate for biological screening in drug discovery programs. This guide provides a foundational understanding of its synthesis, and expected analytical characteristics, offering a valuable resource for researchers and scientists working with this and related N-acylmorpholine compounds. Further research into the specific biological activities and physicochemical properties of this compound is warranted to fully explore its potential in chemical and pharmaceutical sciences.
References
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Pál, B., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
- Anonymous. (n.d.). Pharmacological activity of morpholino compound.
- D'Andrea, P., & Pedretti, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Cignarella, G., et al. (n.d.). Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines.
- Cignarella, G., et al. (n.d.). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031447). HMDB.
- Global Substance Registration System. (n.d.). N-HEPTANOYLMORPHOLINE. GSRS.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226.
- T-Raissi, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(2).
- ChemicalBook. (n.d.). Morpholine(110-91-8) CAS MSDS Melting Point Boiling Point Density CAS Chemical Properties.
- Thermo Fisher Scientific. (2010).
- Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Bulletin of the Korean Chemical Society.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Fraga, C. A. M., & Barreiro, E. J. (2006). Medicinal chemistry of N-acylhydrazones: new lead-compounds of analgesic, antiinflammatory and antithrombotic drugs. Current Medicinal Chemistry, 13(2), 167-198.
- National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- Doc Brown's Chemistry. (n.d.). C7H16 infrared spectrum of heptane.
- Guthrie, J. L., & Rabjohn, N. (n.d.). n-HEPTAMIDE. Organic Syntheses.
- Jinan Qinmu Fine Chemical Co., Ltd. (2022).
- Luescher, M. U., & Bode, J. W. (2015). Catalytic Synthesis of N-Unprotected Piperazines, Morpholines, and Thiomorpholines from Aldehydes and SnAP Reagents.
- T-Raissi, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Reich, H. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Download Scientific Diagram.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
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- National Institute of Standards and Technology. (n.d.). N-Decanoylmorpholine. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). N-Nonanoylmorpholine. NIST WebBook.
- ChemicalBook. (n.d.). 360-95-2(4-(Trifluoroacetyl)morpholine) Product Description.
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- National Institute of Standards and Technology. (n.d.). Heptanal. NIST WebBook.
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Physical and chemical properties of 4-Heptanoylmorpholine
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Heptanoylmorpholine
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 18494-67-2), a derivative of morpholine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, reactivity, and stability of the compound. It further outlines detailed, field-proven protocols for its synthesis, purification, and analytical characterization. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling, analysis, and application of this compound in a laboratory setting.
Compound Identification and Structure
This compound is a tertiary amide featuring a morpholine ring N-acylated with a heptanoyl group. The morpholine heterocycle contains both an amine and an ether functional group, though the nucleophilicity and basicity of the nitrogen are significantly attenuated by the adjacent electron-withdrawing carbonyl group.[1] The seven-carbon acyl chain imparts considerable lipophilicity to the molecule.
Table 1: Compound Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 18494-67-2 | [2][3] |
| Molecular Formula | C₁₁H₂₁NO₂ | [2][3] |
| Molecular Weight | 199.29 g/mol | [3] |
| IUPAC Name | 1-(morpholin-4-yl)heptan-1-one | [3] |
| Synonyms | N-Heptanoylmorpholine, Morpholine, 4-heptanoyl- | [3] |
| SMILES | CCCCCCC(=O)N1CCOCC1 | [3] |
| InChIKey | DJYHDMRTVQGFHF-UHFFFAOYSA-N |[3] |
Physical Properties
While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and comparison with related N-substituted morpholines.
Table 2: Physical Property Profile
| Property | Value / Description | Rationale / Comments |
|---|---|---|
| Appearance | Colorless to pale yellow liquid. | Based on analogs like 4-methylmorpholine and 4-ethylmorpholine which are colorless liquids.[4] |
| Odor | Faint, characteristic. | The strong ammonia/fish-like odor of morpholine is likely masked by the acylation.[5] |
| Solubility | Soluble in a wide range of organic solvents (e.g., ethanol, acetone, dichloromethane). Sparingly soluble in water. | The polar amide and ether groups offer some water solubility, but the long C7 alkyl chain dominates, reducing overall aqueous solubility. |
| Boiling Point | Not experimentally determined. Predicted to be >200 °C. | The high molecular weight and polar amide group suggest a relatively high boiling point compared to unsubstituted morpholine (129 °C). |
| Melting Point | Not applicable (liquid at room temperature). |
| Density | Not experimentally determined. Predicted to be ~0.95-1.05 g/mL. | Similar to other N-acylmorpholines. |
Chemical Properties and Reactivity
Amide Functionality
The core of this compound's chemical nature is its tertiary amide group. Unlike the parent morpholine, which is a secondary amine and a moderately strong base (pKa of conjugate acid ~8.5), this compound is essentially non-basic. The resonance delocalization of the nitrogen's lone pair of electrons into the carbonyl oxygen drastically reduces its ability to accept a proton.
Hydrolytic Stability
The amide bond is robust under neutral conditions but is susceptible to hydrolysis under forcing acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Requires heating with a strong acid (e.g., HCl, H₂SO₄). The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, ultimately yielding morpholinium salt and heptanoic acid.
-
Base-Catalyzed Hydrolysis: Requires heating with a strong base (e.g., NaOH, KOH). The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of morpholine and a heptanoate salt.
The Morpholine Ring
The ether linkage within the morpholine ring is chemically inert under most conditions, including those required for amide hydrolysis. Cleavage of this ether requires harsh reagents such as strong Lewis acids or hydrobromic acid at high temperatures.
Synthesis and Purification
The most direct and common method for preparing this compound is the Schotten-Baumann reaction, involving the acylation of morpholine with heptanoyl chloride.
General Synthetic Workflow
The workflow involves the reaction of the nucleophilic amine with the electrophilic acyl chloride, followed by an aqueous workup to remove byproducts and unreacted starting materials, and concludes with purification.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis
Causality: This protocol uses triethylamine as an acid scavenger. Without it, the HCl generated as a byproduct would protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve both reactants.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and triethylamine (1.1 eq) dissolved in anhydrous dichloromethane (DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of heptanoyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess morpholine and triethylamine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.
-
Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or silica gel column chromatography to yield pure this compound.
Analytical Characterization
Rigorous analytical testing is crucial to confirm the identity, purity, and stability of the synthesized compound.
General Analytical Workflow
A multi-technique approach is required for full characterization. Spectroscopic methods confirm the molecular structure, while chromatographic methods establish purity.
Sources
An In-Depth Technical Guide to the Putative Mechanism of Action of 4-Heptanoylmorpholine in Biological Systems
A Hypothesis-Driven Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Heptanoylmorpholine is a structurally intriguing molecule for which the mechanism of action in biological systems is not currently elucidated in publicly available literature. This guide addresses this knowledge gap by providing a hypothesis-driven framework for its investigation. We begin by dissecting the molecule's structural components—the morpholine scaffold, a privileged structure in medicinal chemistry, and the N-heptanoyl group. Drawing from the vast pharmacological landscape of morpholine derivatives, we propose several putative mechanisms of action, focusing on plausible molecular targets and signaling pathways. The core of this document is a comprehensive, phased experimental roadmap designed to systematically uncover the compound's biological activity, identify its molecular target(s), and elucidate the downstream signaling cascades. This guide serves as a technical blueprint for researchers, offering detailed protocols for synthesis, phenotypic screening, target identification, and mechanistic studies, thereby paving the way for a thorough understanding of this compound's pharmacological profile.
Introduction: The Enigma of this compound
The morpholine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] This heterocyclic motif is known to impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1] Consequently, morpholine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3]
This compound, which features a seven-carbon acyl chain attached to the morpholine nitrogen, represents an under-investigated area of this chemical space. A survey of scientific literature and chemical databases reveals its existence but a profound lack of data regarding its biological effects.[4] This guide, therefore, adopts a forward-thinking, hypothesis-driven approach. Instead of reporting established facts, we will build a logical and scientifically rigorous framework for the de novo investigation of this compound's mechanism of action. This document is designed to be a practical guide for researchers, providing the scientific rationale and detailed methodologies required to take this compound from a chemical structure to a well-characterized bioactive agent.
Molecular Profile and Structural Rationale
The structure of this compound can be deconstructed into two key components:
-
The Morpholine Ring: This saturated heterocycle is conformationally flexible and can engage in hydrogen bonding through its oxygen atom. Its nitrogen atom, in this case, is part of an amide linkage, which influences its basicity and chemical reactivity. The morpholine moiety is often used to modulate a compound's pharmacokinetic properties.[1][2]
-
The N-Heptanoyl Group: This seven-carbon aliphatic chain introduces significant lipophilicity to the molecule. This feature may enhance membrane permeability, facilitate entry into cells, and promote binding to hydrophobic pockets within target proteins. The length and nature of N-acyl chains can significantly impact the biological activity of morpholine-containing compounds, as seen in analogs of the macrolide zampanolide, where different N-acyl groups dictated potency.[5]
The combination of a polar, pharmacokinetically favorable morpholine ring with a lipophilic heptanoyl chain suggests that this compound could interact with a variety of biological targets, potentially at the interface of aqueous and lipid environments.
Putative Mechanisms of Action: A Landscape of Possibilities
Given the diverse activities of morpholine derivatives, we propose three primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Inhibition of Pro-Inflammatory Signaling Pathways
Rationale: Many morpholine-containing compounds exhibit potent anti-inflammatory properties.[6] The mechanism often involves the inhibition of key signaling nodes in inflammatory pathways, such as the NF-κB or MAPK pathways, which leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.[7]
Proposed Signaling Pathway:
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Hypothesis 2: Modulation of G-Protein Coupled Receptor (GPCR) Activity
Rationale: The structural features of this compound bear some resemblance to ligands that target GPCRs. The morpholine ring can act as a bioisostere for other cyclic amines found in known GPCR ligands, and the heptanoyl tail could provide the necessary hydrophobic interactions within the receptor's transmembrane domain.
Proposed Signaling Pathway (Gs-Coupled GPCR):
Caption: Experimental workflow for the initial characterization of this compound.
Experimental Protocol 1: Synthesis of this compound
This protocol describes a general method for the N-acylation of morpholine. [8][9]
-
Reaction Setup: To a round-bottom flask, add morpholine (1.0 eq) and a suitable solvent (e.g., dichloromethane). Place the flask in an ice bath.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution.
-
Acylation: Slowly add heptanoyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product using column chromatography on silica gel to yield pure this compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Protocol 2: General Cytotoxicity Assay (MTS Assay) [10]
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC₅₀ value.
Phase 2: Molecular Target Identification
If a consistent and potent phenotype is observed, the next crucial step is to identify the direct molecular target(s) of this compound. [11] Workflow for Phase 2:
Caption: Workflow for identifying the molecular target(s) of this compound.
Experimental Protocol 3: Affinity-Based Pull-Down for Target Identification [1]
-
Probe Synthesis: Synthesize an analog of this compound with a linker and an affinity tag (e.g., biotin) at a position determined not to be essential for its activity.
-
Immobilization: Immobilize the biotinylated probe on streptavidin-coated agarose beads.
-
Lysate Incubation: Incubate the beads with a cell lysate from a responsive cell line. Include a control incubation with beads linked to an inactive analog or just biotin.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Excise the protein bands that are unique to the active probe lane and identify them using mass spectrometry (LC-MS/MS).
Phase 3: Target Validation and Pathway Elucidation
Once putative targets are identified, they must be validated, and their role in the downstream signaling pathway must be confirmed. [12][13] Experimental Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based) [14] This protocol is applicable if a protein kinase is identified as a putative target.
-
Reagent Preparation: Prepare a kinase reaction mixture containing the purified target kinase, a suitable substrate peptide, and kinase assay buffer.
-
Inhibitor Addition: In a 96-well plate, add serially diluted this compound or a DMSO control. Add the kinase to each well and pre-incubate for 10 minutes.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the kinase substrate. Incubate at 30°C for 60 minutes.
-
ADP Detection: Stop the reaction and quantify the amount of ADP produced using a commercial ADP detection reagent (e.g., ADP-Glo™). This reagent converts the generated ADP to ATP, which then drives a luciferase reaction.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.
Experimental Protocol 5: GPCR Activation Assay (cAMP Measurement) [3][15] This protocol is applicable if a Gs or Gi-coupled GPCR is identified as a putative target.
-
Cell Culture: Use a cell line endogenously expressing the target GPCR or a cell line engineered to overexpress it.
-
Compound Treatment: Treat the cells with this compound at various concentrations for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR. Include controls with agonist alone and vehicle alone.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Measurement: Quantify the intracellular cAMP levels using a commercial ELISA or HTRF-based assay kit.
-
Data Analysis: Determine if this compound inhibits (antagonist) or enhances (agonist/potentiator) the agonist-induced cAMP production.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
Table 1: Summary of In Vitro Biological Activity of this compound
| Assay Type | Cell Line / Target | Endpoint Measured | IC₅₀ / EC₅₀ (µM) |
| Cytotoxicity | HeLa | Cell Viability | Experimental Value |
| Cytotoxicity | A549 | Cell Viability | Experimental Value |
| Anti-inflammatory | RAW 264.7 | NO Production | Experimental Value |
| Kinase Inhibition | Kinase X | ADP Production | Experimental Value |
| GPCR Modulation | HEK293-GPCR Y | cAMP Accumulation | Experimental Value |
Conclusion
While the specific biological role of this compound remains to be discovered, its structure, based on the versatile morpholine scaffold, strongly suggests potential bioactivity. This technical guide provides a robust, hypothesis-driven framework for systematically dissecting its mechanism of action. By progressing through the proposed phases of synthesis, phenotypic screening, target identification, and pathway elucidation, researchers can effectively move from an unknown compound to a well-characterized molecule with a defined pharmacological profile. The detailed protocols and workflows herein serve as a foundational blueprint for initiating such a drug discovery and development endeavor.
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Unlocking the Therapeutic Promise of 4-Heptanoylmorpholine: A Technical Guide for Novel Drug Discovery
Introduction: The Morpholine Scaffold as a Foundation for Innovation
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a flexible chair-like conformation, make it an ideal building block for drugs targeting the central nervous system (CNS) and other challenging biological systems.[3] The morpholine moiety is not merely a passive carrier; its constituent nitrogen and oxygen atoms can engage in crucial hydrogen bonding and other non-covalent interactions within protein binding pockets, enhancing the potency and selectivity of the parent molecule. This guide delves into the untapped potential of a specific morpholine derivative, 4-Heptanoylmorpholine, proposing a roadmap for its investigation across key therapeutic areas.
Core Properties of this compound: A Synthesis of Lipophilicity and Function
The addition of a seven-carbon heptanoyl group to the morpholine nitrogen introduces a significant lipophilic character to the molecule. This modification is predicted to profoundly influence its pharmacokinetic and pharmacodynamic properties, most notably its ability to cross the blood-brain barrier (BBB) and interact with lipophilic binding sites within target proteins.
Physicochemical Profile (Predicted)
| Property | Predicted Value/Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₂₁NO₂ | Provides the basis for molecular weight calculation and elemental analysis. |
| Molecular Weight | 199.29 g/mol | Falls within the desirable range for oral bioavailability and membrane permeability. |
| Lipophilicity (LogP) | Moderately High | Enhanced potential for CNS penetration and interaction with hydrophobic targets.[3] |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Donors | 0 | Reduced potential for forming hydrogen bonds with water, contributing to lipophilicity. |
| Polar Surface Area | 29.54 Ų | A key predictor of cell membrane permeability. |
Synthesis Protocol: Acylation of Morpholine
The synthesis of this compound can be readily achieved through the acylation of morpholine with heptanoyl chloride. This standard organic chemistry reaction provides a straightforward and scalable method for producing the compound for research purposes.
Materials:
-
Morpholine
-
Heptanoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine and triethylamine in anhydrous dichloromethane. Cool the solution in an ice bath.
-
Acylation: Slowly add heptanoyl chloride to the cooled solution with continuous stirring. The triethylamine acts as a scavenger for the hydrochloric acid byproduct.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Research Application 1: Neuropharmacology and CNS Disorders
The lipophilic nature of the heptanoyl group suggests that this compound is a prime candidate for penetrating the blood-brain barrier, opening up a wide range of potential applications in neuropharmacology.[3] Morpholine derivatives have been investigated for their potential in treating a variety of CNS disorders, and the unique properties of this compound may offer novel therapeutic avenues.[4]
Scientific Rationale
Many CNS disorders are characterized by imbalances in neurotransmitter systems and neuronal signaling pathways.[5][6] The morpholine scaffold has been incorporated into molecules targeting a diverse array of CNS receptors and enzymes.[3] The lipophilic heptanoyl chain of this compound could facilitate its interaction with hydrophobic pockets in these targets, potentially leading to novel modulatory effects. Furthermore, N-acyl compounds have been shown to modulate the activity of various ion channels and transporters in the nervous system.
Proposed Signaling Pathway for Investigation
A plausible initial target for investigation is the endocannabinoid system. The structural similarity of N-acyl compounds to endogenous signaling lipids like anandamide suggests that this compound could modulate the activity of enzymes involved in endocannabinoid metabolism, such as fatty acid amide hydrolase (FAAH).[7] Inhibition of FAAH would lead to an increase in the levels of anandamide, which in turn would enhance signaling through cannabinoid receptors (CB1 and CB2), producing analgesic and anxiolytic effects.
Diagram of Potential CNS Signaling Pathway Modulation:
Caption: Proposed mechanism of COX-2 inhibition by this compound.
Experimental Protocols
In Vitro Assays:
-
COX-1 and COX-2 Inhibition Assay:
-
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
-
Methodology: Use a commercially available colorimetric or fluorometric COX inhibitor screening assay. Incubate purified ovine COX-1 and human recombinant COX-2 with arachidonic acid in the presence of varying concentrations of this compound. Measure the production of prostaglandin G2 to determine enzyme activity.
-
-
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:
-
Objective: To assess the effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology: Culture a macrophage cell line (e.g., RAW 264.7) and stimulate with LPS in the presence or absence of this compound. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
In Vivo Models:
-
Carrageenan-Induced Paw Edema in Rats:
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology: Inject carrageenan into the hind paw of rats to induce localized inflammation and edema. Administer this compound orally or intraperitoneally prior to carrageenan injection. Measure the paw volume at regular intervals using a plethysmometer. A reduction in paw swelling compared to vehicle-treated controls indicates anti-inflammatory activity.
-
Potential Research Application 3: Metabolic Disorders
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. [8]There is a growing interest in developing novel therapeutics that can address the underlying metabolic dysregulation. The lipophilic nature of this compound and the known metabolic effects of some N-acyl compounds suggest its potential in this therapeutic area. [9][10]
Scientific Rationale
Metabolic disorders are often associated with impaired insulin signaling, dyslipidemia, and ectopic lipid accumulation. [8]Lipophilic compounds can influence lipid metabolism and cellular signaling pathways that regulate glucose homeostasis. [9]N-acyl compounds have been identified as endogenous signaling molecules that can improve glucose tolerance and modulate metabolic pathways. [10]
Proposed Mechanism of Action
This compound may exert its metabolic effects by acting as a modulator of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating lipid and glucose metabolism. [11]The lipophilic heptanoyl chain could facilitate the binding of this compound to the ligand-binding domain of PPARs, leading to the transcriptional regulation of genes involved in fatty acid oxidation and insulin sensitization.
Diagram of Proposed Metabolic Regulation Pathway:
Caption: Proposed modulation of PPAR signaling by this compound.
Experimental Protocols
In Vitro Assays:
-
PPAR Agonist Assay:
-
Objective: To determine if this compound can activate PPAR subtypes (α, γ, δ).
-
Methodology: Utilize a cell-based reporter assay where cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene. Treat the cells with this compound and measure luciferase activity to quantify PPAR activation.
-
-
Glucose Uptake Assay in Adipocytes:
-
Objective: To assess the effect of this compound on insulin-stimulated glucose uptake.
-
Methodology: Differentiate 3T3-L1 preadipocytes into mature adipocytes. Treat the cells with this compound in the presence or absence of insulin. Measure the uptake of a fluorescently labeled glucose analog (e.g., 2-NBDG) using a fluorescence plate reader or flow cytometry.
-
-
Mitochondrial Respiration Assay:
-
Objective: To evaluate the impact of this compound on mitochondrial function.
-
Methodology: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) in cultured cells (e.g., hepatocytes, myotubes) treated with this compound. This will provide insights into the compound's effects on basal respiration, ATP production, and maximal respiratory capacity.
-
In Vivo Models:
-
Diet-Induced Obesity (DIO) Mouse Model:
-
Objective: To investigate the effects of this compound on weight gain, glucose tolerance, and insulin sensitivity in a model of metabolic syndrome.
-
Methodology: Feed mice a high-fat diet to induce obesity and insulin resistance. Treat a cohort of these mice with this compound and monitor body weight, food intake, and fasting blood glucose levels. Perform glucose and insulin tolerance tests to assess metabolic function.
-
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a compelling, yet underexplored, molecule with significant potential for therapeutic development. Its rational design, combining the privileged morpholine scaffold with a lipophilic heptanoyl chain, provides a strong foundation for investigating its activity in CNS disorders, inflammation, and metabolic diseases. The experimental roadmaps outlined in this guide offer a starting point for researchers to systematically evaluate the pharmacological profile of this promising compound. The insights gained from such studies will not only elucidate the specific therapeutic potential of this compound but also contribute to the broader understanding of how N-acylmorpholine derivatives can be tailored to address a wide range of unmet medical needs.
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A Senior Application Scientist's Guide to the Synthesis of Acylmorpholines: From Foundational Chemistry to Modern Applications
Foreword: The Understated Importance of the Acylmorpholine Moiety
In the landscape of medicinal chemistry and organic synthesis, the amide bond is ubiquitous, forming the backbone of peptides and appearing in approximately 25% of all pharmaceutical products.[1] Among the vast array of possible amide structures, the N-acylmorpholine stands out. The morpholine heterocycle is a "privileged structure," frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and blood-brain barrier permeability.[2][3][4] Consequently, the synthesis of its acylated form—the acylmorpholine—is a critical transformation for drug development professionals.
Furthermore, acylmorpholines have carved out a significant niche as versatile synthetic intermediates. They are increasingly recognized as robust, economical, and operationally stable alternatives to Weinreb amides for the controlled synthesis of ketones and aldehydes from organometallic reagents.[5][6] Unlike the specialized N,O-dimethylhydroxylamine required for Weinreb amides, morpholine is an inexpensive, bulk chemical, making its derivatives highly attractive for large-scale synthesis.[7]
This guide provides an in-depth exploration of the synthesis of acylmorpholines. It is structured not as a rigid list of protocols, but as a logical journey through the chemical principles that govern their formation. We will delve into the causality behind methodological choices, offering field-proven insights to guide researchers in selecting the optimal synthetic strategy for their specific target molecule.
Chapter 1: Foundational Strategies: Synthesis from Activated Carboxylic Acids
The most direct and classical methods for forming acylmorpholines involve the reaction of morpholine with a pre-activated carboxylic acid derivative. These methods are predicated on enhancing the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine.
The Acyl Halide Method
The reaction between an acyl chloride (or bromide) and morpholine is one of the most reliable and long-standing methods for amide bond formation.[][9]
Causality Behind the Choice: The high reactivity of acyl halides drives the reaction to completion, often rapidly and with high yields. The halide is an excellent leaving group, and the reaction is typically irreversible. This method is ideal for simple substrates where the forceful reaction conditions are not a concern. However, its utility is limited for complex molecules containing sensitive functional groups that cannot tolerate the hydrogen halide (e.g., HCl) byproduct. To neutralize this acid, a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required.
Workflow Diagram: Acyl Halide Method
Caption: General workflow for acylmorpholine synthesis via an acyl chloride intermediate.
The Acid Anhydride Method
Symmetrical or mixed anhydrides can also serve as effective acylating agents for morpholine. This approach is common in peptide synthesis and can be adapted for acylmorpholines.[10]
Causality Behind the Choice: Acid anhydrides are less reactive than acyl chlorides, which can be advantageous for controlling the reaction rate and improving selectivity. The byproduct is a carboxylate, which is less corrosive than a hydrogen halide. A notable example involves the use of acetic anhydride with morpholine, often in the presence of acetic acid as a solvent, to produce N-acetylmorpholine with very high yields.[10] This method is particularly efficient for preparing simple acylmorpholines.
Chapter 2: The Modern Workhorse: Coupling Reagent-Mediated Amidation
For the synthesis of complex molecules, particularly in drug discovery, the harshness of acyl halides is often prohibitive. The modern standard involves the in situ activation of a carboxylic acid using a coupling reagent, followed by the addition of morpholine. This approach offers milder conditions, broader functional group tolerance, and, crucially, suppression of side reactions like racemization when dealing with chiral centers.[][11]
Carbodiimides: The Economic Choice
Carbodiimides like dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCl) are among the most common coupling reagents.[][12][13]
Mechanism & Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by morpholine to yield the acylmorpholine and a urea byproduct.
A critical insight for researchers is that the O-acylisourea intermediate is unstable and can rearrange to a stable N-acylurea, terminating the reaction. Furthermore, if the carboxylic acid has a chiral center at the alpha-position, this intermediate is prone to racemization. To prevent these side reactions and increase efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is almost always included.[14] These additives intercept the O-acylisourea to form an active ester, which is more stable, less prone to racemization, and highly reactive towards the amine.
Mechanism Diagram: EDC/HOBt Coupling
Caption: Mechanism of EDC/HOBt-mediated acylmorpholine synthesis, highlighting the role of HOBt.
Uronium/Aminium and Phosphonium Salts: The High-Performance Options
For challenging couplings, such as those involving sterically hindered carboxylic acids or less nucleophilic amines, more powerful reagents are required. Uronium/aminium salts (HBTU, HATU, HCTU) and phosphonium salts (PyBOP, PyAOP) represent the gold standard for efficiency.[13][14][15]
Causality Behind the Choice: These reagents are based on HOBt or its more reactive analogue, HOAt. For example, HATU (based on HOAt) reacts with the carboxylic acid to form a highly reactive OAt-ester.[14] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the subsequent acylation step.[14] These reagents lead to faster reaction times, higher yields, and minimal racemization, making them the preferred choice in peptide synthesis and for the creation of complex pharmaceutical intermediates. The primary drawback is their higher cost compared to carbodiimides.
Triazine-Based Reagents: The Aqueous Media Specialist
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a unique coupling reagent that is stable and highly effective in both organic and aqueous/alcoholic solvents.[16][17]
Causality Behind the Choice: DMT-MM activates the carboxylic acid by forming a reactive triazinyl ester. The key advantage is its ability to function without strictly anhydrous conditions, which simplifies the experimental setup.[17] This makes it an excellent choice for reactions with substrates that have poor solubility in common organic solvents but are soluble in water or alcohols.
Data Summary: Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Relative Cost | Reactivity | Key Advantage(s) | Common Byproduct |
| Carbodiimide | EDC, DCC | Low | Moderate | Economical, widely available. EDC byproduct is water-soluble. | Urea derivative |
| Uronium/Aminium | HBTU, HATU | High | Very High | Fast reactions, high yields, low racemization (especially HATU). | Tetramethylurea |
| Phosphonium | PyBOP | High | Very High | Excellent for hindered couplings, low racemization. | Tripyrrolidinophosphine oxide |
| Triazine | DMT-MM | Moderate | High | Works in aqueous/alcoholic solvents, stable, easy to handle. | 4-hydroxy-DMT |
Chapter 3: Acylmorpholines as Weinreb Amide Surrogates
A significant application driving the synthesis of acylmorpholines is their use as superior alternatives to Weinreb amides (N-methoxy-N-methylamides) in organic synthesis.[5][6]
Mechanism & Causality: The primary function of a Weinreb amide is to react with a single equivalent of a strong organometallic nucleophile (e.g., Grignard or organolithium reagents) to produce a ketone. The reaction stops at the ketone stage because the initial tetrahedral intermediate is stabilized by chelation between the methoxy oxygen and the metal cation. This prevents the intermediate from collapsing and reacting with a second equivalent of the nucleophile, which would lead to an alcohol.
Acylmorpholines function similarly. The tetrahedral intermediate formed upon nucleophilic addition is sufficiently stable at low temperatures to prevent over-addition.[5] Upon acidic workup, this intermediate collapses to cleanly afford the desired ketone.
Advantages over Weinreb Amides:
-
Cost-Effectiveness: Morpholine is significantly cheaper than N,O-dimethylhydroxylamine hydrochloride.[7]
-
Stability: Acylmorpholines are generally more stable and easier to handle.
-
Solubility: The morpholine ring often imparts higher water solubility, which can simplify purification and workup procedures.[5]
Workflow Diagram: Ketone Synthesis
Caption: Acylmorpholines as intermediates for the controlled synthesis of ketones.
Appendix: Experimental Protocols
These protocols are provided as a foundational methodology. Researchers must adapt them based on the specific properties (solubility, reactivity, stability) of their substrates.
Protocol 1: General Synthesis via Acyl Chloride
-
Activation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add oxalyl chloride or thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution (HCl, CO, CO₂) ceases.
-
Solvent Removal: Remove the solvent and excess acylating reagent under reduced pressure.
-
Acylation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve morpholine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the morpholine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Workup & Purification: Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: EDC/HOBt-Mediated Coupling
-
Dissolution: Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and morpholine (1.1 eq) in an appropriate solvent (e.g., DMF, DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation: Add EDC hydrochloride (1.2 eq) in one portion. If the amine is used as a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) is required.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Workup & Purification: Monitor the reaction by TLC or LC-MS. If using DCM, wash as described in Protocol 1. If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and the water-soluble urea byproduct. Dry the organic layer, concentrate, and purify the product as required.
References
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- G-C. Lan, X. Wang, L.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648.
- Pedzisa, L., et al. (2025). Efficient Synthesis of Acylsilanes Using Morpholine Amides.
- Kunishima, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
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- CN1403449A - Prepn of acetyl morphine.
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- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1629-1678.
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4-Heptanoylmorpholine: An Inquiry into its Biological and Pharmacological Landscape
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Unknown
Section 1: Chemical Identity and Physicochemical Properties
4-Heptanoylmorpholine, also known as N-heptanoylmorpholine, is a chemical compound with the molecular formula C₁₁H₂₁NO₂ and a molecular weight of 199.29 g/mol [1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| IUPAC Name | 1-(morpholin-4-yl)heptan-1-one | |
| CAS Number | 18494-67-2 | [1] |
The structure consists of a saturated morpholine heterocycle, which is recognized in medicinal chemistry as a privileged scaffold due to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of bioactive molecules[2][3]. The morpholine ring is attached via its nitrogen atom to a carbonyl group, which is part of a seven-carbon acyl chain (heptanoyl group). This lipophilic tail could influence the molecule's ability to cross biological membranes.
Section 2: Synthesis of this compound
While specific laboratory-scale synthesis protocols for this compound are not detailed in the available literature, a general and straightforward synthetic route can be proposed based on standard organic chemistry principles. The most common method for the synthesis of N-acylated morpholines is the reaction of morpholine with an appropriate acylating agent.
Proposed Synthetic Workflow: Acylation of Morpholine
Caption: Proposed synthesis of this compound via acylation.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of morpholine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine.
-
Addition of Acylating Agent: Slowly add one equivalent of heptanoyl chloride to the stirred solution. The reaction is typically exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine to remove the salt byproduct and any unreacted starting materials. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to yield pure this compound.
Section 3: A Roadmap for Elucidating the Pharmacological Profile
Given the absence of specific data, this section outlines a logical and comprehensive research plan to characterize the biological activity and pharmacological profile of this compound. This serves as a template for researchers entering this unexplored territory.
In Vitro Characterization: The First Frontier
The initial step in understanding the pharmacology of a novel compound is to assess its activity in controlled, cell-based systems.
3.1.1. High-Throughput Screening (HTS) and Target Identification:
A broad HTS campaign against a panel of known biological targets (receptors, enzymes, ion channels) would be the most efficient way to identify potential biological activities. This unbiased approach can reveal unexpected interactions and guide further research.
3.1.2. Receptor Binding Assays:
Should HTS suggest an interaction with a specific receptor family (e.g., G-protein coupled receptors [GPCRs] or ligand-gated ion channels), competitive radioligand binding assays are the gold standard for determining binding affinity (Kᵢ)[4][5].
Experimental Protocol: Radioligand Binding Assay (Hypothetical μ-Opioid Receptor)
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the human μ-opioid receptor).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Assay: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for the μ-opioid receptor), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
3.1.3. Functional Assays:
Following the determination of binding affinity, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified target[6][7]. The choice of assay depends on the signaling pathway of the receptor. For a GPCR, this could involve measuring second messenger levels (e.g., cAMP, inositol phosphates) or β-arrestin recruitment.
Workflow for a GPCR Functional Assay (cAMP Measurement)
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An In-depth Technical Guide to 4-Heptanoylmorpholine: Synthesis, Characterization, and Historical Context
This guide provides a comprehensive technical overview of 4-Heptanoylmorpholine, a specific N-acylmorpholine. While direct historical and pharmacological data for this compound are not extensively documented in scientific literature, this paper will situate it within the broader context of N-acylmorpholine chemistry. We will delve into its presumptive synthesis, physicochemical properties, and the established applications of structurally related compounds, offering a foundational understanding for researchers, scientists, and drug development professionals.
Introduction to N-Acylmorpholines
N-acylmorpholines are a class of amides derived from the acylation of the secondary amine, morpholine. The morpholine ring, a saturated heterocycle containing both an ether and an amine functional group, is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The nature of the acyl group attached to the morpholine nitrogen significantly influences the compound's overall properties and potential applications.
This compound, also known by its systematic IUPAC name 1-morpholin-4-ylheptan-1-one, is a member of this class where the acyl group is a seven-carbon chain (heptanoyl).[1]
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18494-67-2 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| IUPAC Name | 1-morpholin-4-ylheptan-1-one | [1] |
Based on its structure, it is predicted to be a liquid at room temperature with a boiling point of approximately 152.2 °C.[2] The presence of the polar morpholine ring and the nonpolar heptanoyl chain gives the molecule amphiphilic character.
Presumptive Synthesis of this compound
The synthesis of this compound is a straightforward nucleophilic acyl substitution reaction. The most common and efficient method involves the reaction of morpholine with heptanoyl chloride.
Reaction Mechanism
The reaction proceeds via the attack of the nucleophilic nitrogen atom of morpholine on the electrophilic carbonyl carbon of heptanoyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide bond. An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of morpholine, is typically used to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Morpholine
-
Heptanoyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add heptanoyl chloride (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Historical Background and Context
A direct historical account of the first synthesis or discovery of this compound is not present in the readily available scientific literature. Its existence is primarily documented in chemical supplier catalogs and databases.[2][3][4][5][6] This suggests that it is likely a chemical intermediate or a compound synthesized for screening purposes that did not lead to significant published research.
However, the broader class of morpholine-containing compounds has a rich history in medicinal chemistry. For instance, the compound phenadoxone, a morpholino-containing analgesic, was described in the pharmacological literature as early as 1950.[1] More recently, patents have been filed for substituted morpholine compounds for the treatment of central nervous system disorders, indicating the continued interest in this scaffold for drug discovery.[5]
Potential Applications and Future Directions
Given the lack of specific research on this compound, its potential applications can only be inferred from the properties of related N-acylmorpholines and the morpholine scaffold.
-
Chemical Intermediate: Its primary role is likely as a building block in the synthesis of more complex molecules. The amide bond can be reduced to a secondary amine, or the heptanoyl chain can be further functionalized.
-
Pharmacological Screening: It may have been synthesized as part of a library of compounds for screening in various biological assays. The combination of the morpholine ring and a lipophilic alkyl chain is a common feature in molecules targeting a range of biological targets.
-
Solvent Properties: Some N-acylmorpholines, such as N-formylmorpholine, are used as industrial solvents.[7] While less polar, this compound could potentially be investigated for similar applications where a higher boiling, less polar aprotic solvent is required.
Future research on this compound could involve its systematic evaluation in a variety of biological assays to determine if it possesses any interesting pharmacological activity. Furthermore, its properties as a solvent or a phase-transfer catalyst could be explored.
Conclusion
This compound is a straightforward N-acylmorpholine whose synthesis is based on well-established amidation chemistry. While it lacks a detailed historical and pharmacological record of its own, it belongs to a class of compounds with significant precedent in medicinal chemistry and materials science. This guide provides a foundational understanding of its synthesis and properties, situated within the broader context of morpholine chemistry, to serve as a valuable resource for researchers in the field.
References
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This compound. (n.d.). ChemSigma. Retrieved January 12, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Heptanoyl chloride. (2023, August 15). ChemSRC. Retrieved January 12, 2026, from [Link]
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- Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226.
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1-Heptanone, 1-(4-morpholinyl)-, 95% Purity, C11H21NO2, 100 mg. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]
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An Inquiry into 4-Heptanoylmorpholine: A Scarcity of Research Data
An extensive review of scientific literature and chemical databases reveals a notable absence of in vitro and in vivo studies for the compound 4-Heptanoylmorpholine. While basic chemical and physical properties are documented, including its molecular formula (C11H21NO2) and molecular weight (199.29 g/mol ), there is a significant lack of published research investigating its biological activity, mechanism of action, or potential therapeutic applications.[1]
This technical guide, therefore, serves not as a summary of existing data, but as a roadmap for potential future investigation, outlining the logical progression of studies that would be required to characterize this molecule. The methodologies and frameworks presented herein are based on established practices in drug discovery and development and are intended to guide researchers in initiating a comprehensive evaluation of this compound.
Part 1: Foundational In Vitro Assessment
The initial exploration of any novel chemical entity begins with a battery of in vitro assays to determine its basic cellular and molecular interactions. This phase is crucial for identifying any potential biological activity and for guiding further, more complex studies.
Cytotoxicity and Cell Viability Assays
A fundamental first step is to assess the compound's effect on cell viability across a range of cell lines. This helps to establish a therapeutic window and identify potential for either cytotoxic (e.g., anti-cancer) or non-toxic applications.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
Causality in Experimental Choice: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This provides a robust and high-throughput method for initial cytotoxicity screening. The use of multiple time points and a panel of cell lines helps to understand the time-dependency and potential selectivity of the compound's effects.
Target-Based Screening
Based on the morpholine scaffold, which is present in some bioactive compounds, a logical next step would be to screen this compound against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.
Experimental Workflow: Target-Based Screening
Caption: Workflow for initial target-based screening of this compound.
Part 2: Progression to In Vivo Evaluation
Should in vitro studies reveal promising and reproducible activity, the investigation would logically progress to in vivo models to assess the compound's behavior in a whole organism.
Pharmacokinetic (PK) Studies
Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for designing effective in vivo efficacy studies.
Experimental Protocol: Murine Pharmacokinetic Study
-
Compound Administration: Administer a single dose of this compound to a cohort of mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalytical Method: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
PK Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters.
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum (or peak) plasma concentration of a drug. |
| Tmax | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | The total exposure to a drug over time. |
| t1/2 (Half-life) | The time required for the concentration of the drug in the body to be reduced by half. |
| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Acute Toxicity Studies
An initial assessment of the compound's safety profile is essential before proceeding to efficacy models.
Experimental Protocol: Acute Toxicity Study in Mice
-
Dose Escalation: Administer escalating single doses of this compound to different groups of mice.
-
Clinical Observation: Monitor the animals closely for signs of toxicity, morbidity, and mortality for a period of 14 days.
-
Pathological Examination: At the end of the study, perform gross necropsy and histopathological examination of major organs.
-
LD50 Determination: Determine the median lethal dose (LD50), if applicable, or the maximum tolerated dose (MTD).
Part 3: Future Directions and Mechanistic Studies
The results of the foundational in vitro and in vivo studies would dictate the direction of further research. For instance, if anti-proliferative activity is observed in cancer cell lines, subsequent studies would focus on elucidating the underlying anti-cancer mechanism.
Potential Mechanistic Pathways to Investigate
Caption: Potential avenues for mechanistic investigation of this compound.
Conclusion
While this compound remains an uncharacterized molecule in the scientific literature, this guide provides a comprehensive framework for its systematic investigation. The successful execution of the outlined in vitro and in vivo studies would be the necessary first step in determining if this compound holds any potential for future drug development. The absence of existing data underscores a greenfield opportunity for researchers to contribute novel findings to the field of medicinal chemistry.
References
- At present, there are no available scientific articles to cite for in vitro and in vivo studies of this compound.
Sources
Methodological & Application
Synthesis of 4-Heptanoylmorpholine for Research Applications: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-heptanoylmorpholine, a versatile N-acylmorpholine derivative with potential applications in pharmaceutical and agrochemical research. The protocol herein details a robust and efficient method for the acylation of morpholine with heptanoyl chloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and complete characterization data to ensure the successful synthesis and validation of the target compound.
Introduction and Scientific Rationale
Morpholine, a heterocyclic amine, is a well-established pharmacophore in medicinal chemistry, valued for its favorable physicochemical and metabolic properties.[1][2] The introduction of an acyl chain to the morpholine nitrogen can modulate its biological activity, leading to a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] Specifically, N-acylmorpholines are key intermediates in the synthesis of various bioactive molecules.[4][5]
This compound, the subject of this guide, incorporates a seven-carbon aliphatic chain, a structural motif that can influence lipophilicity and membrane permeability, potentially enhancing the biological activity of the parent morpholine scaffold. The synthesis of this compound is achieved through a straightforward nucleophilic acyl substitution, a fundamental reaction in organic chemistry. This application note provides a detailed, validated protocol for this synthesis, along with a complete analytical workflow for the confirmation of its structure and purity.
Chemical Reaction and Mechanism
The synthesis of this compound proceeds via the nucleophilic acyl substitution of morpholine with heptanoyl chloride. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanoyl chloride. A base, typically a tertiary amine such as triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Morpholine | ≥99% | Sigma-Aldrich |
| Heptanoyl chloride | 98% | Sigma-Aldrich |
| Triethylamine | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific |
| Brine (NaCl solution) | Saturated aqueous solution | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add morpholine (5.0 g, 57.4 mmol) and anhydrous dichloromethane (100 mL).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (8.0 mL, 57.4 mmol).
-
Addition of Acyl Chloride: Add heptanoyl chloride (8.5 g, 57.4 mmol) dropwise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
-
Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to obtain this compound as a colorless to pale yellow oil.
Characterization and Data Analysis
The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.
Predicted Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| Appearance | Colorless to pale yellow oil |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~3.65 ppm (t, 4H): Protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH ₂-).
-
~3.45 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH ₂-).
-
~2.30 ppm (t, 2H): Protons on the carbon adjacent to the carbonyl group of the heptanoyl chain (-CO-CH ₂-).
-
~1.60 ppm (quintet, 2H): Protons on the second carbon of the heptanoyl chain (-CO-CH₂-CH ₂-).
-
~1.30 ppm (m, 6H): Protons of the three methylene groups in the middle of the heptanoyl chain.
-
~0.90 ppm (t, 3H): Protons of the terminal methyl group of the heptanoyl chain (-CH ₃).
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~172 ppm: Carbonyl carbon (-C =O).
-
~66 ppm: Carbons adjacent to the oxygen atom in the morpholine ring (-O-C H₂-).
-
~45 ppm: Carbons adjacent to the nitrogen atom in the morpholine ring (-N-C H₂-).
-
~34 ppm: Carbon adjacent to the carbonyl group (-CO-C H₂-).
-
~31, 29, 25, 22 ppm: Methylene carbons of the heptanoyl chain.
-
~14 ppm: Terminal methyl carbon (-C H₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.
-
Expected Absorption Bands (cm⁻¹):
-
~2925, 2855 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1645 cm⁻¹: Strong C=O stretching vibration of the amide.
-
~1465 cm⁻¹: C-H bending vibrations.
-
~1115 cm⁻¹: C-O-C stretching vibration of the morpholine ether linkage.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Expected Molecular Ion Peak (m/z):
-
[M]⁺ = 199.16 (for C₁₁H₂₁NO₂).
-
Data Analysis Workflow:
Caption: Workflow for the synthesis and characterization of this compound.
Applications and Future Research
N-acylmorpholine derivatives are of significant interest in drug discovery and development. The lipophilic heptanoyl chain in this compound may facilitate its interaction with biological membranes and hydrophobic protein pockets. This compound can serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research could explore its biological activities, including but not limited to, its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
References
-
Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. (2020). ResearchGate. [Link]
-
N-Acetylmorpholine: An Important Intermediate in Organic Synthesis. (2025). Market Publishers. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2021). ResearchGate. [Link]
-
SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. (2023). CyberLeninka. [Link]
-
Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (2024). ResearchGate. [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]
-
Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 636-677. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2020). ACS Omega, 5(45), 29336–29348. [Link]
Sources
Application Note: Quantitative Analysis of 4-Heptanoylmorpholine Using Chromatographic Techniques
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of 4-Heptanoylmorpholine, a tertiary amide derivative of morpholine. In response to the growing need for accurate measurement of such compounds in research and pharmaceutical development, this document presents two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step, and a direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is designed to be a self-validating system, grounded in the principles of scientific integrity and adherence to international regulatory standards. This note provides not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement and adapt these methods for their specific applications.
Introduction to this compound and the Imperative for its Accurate Quantification
This compound belongs to the morpholine family of compounds, which are heterocyclic amines with a wide range of applications in organic synthesis, pharmaceuticals, and as corrosion inhibitors.[1][2] The introduction of a heptanoyl group to the morpholine ring forms an amide linkage, resulting in a molecule with distinct physicochemical properties that necessitate tailored analytical approaches. The accurate quantification of this compound is paramount in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).
This application note addresses the analytical challenges by providing two distinct, yet complementary, chromatographic methods. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation.
Analytical Methodologies: A Dichotomy of Approaches
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Approach with Enhanced Specificity
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of amides like this compound by GC can be challenging due to their polarity. To overcome this, a derivatization step is often employed to increase the volatility and thermal stability of the analyte.
Principle of Derivatization: In this protocol, we will adapt a well-established derivatization method used for morpholine and other secondary amines, which involves nitrosation.[3][4][5] Under acidic conditions, this compound can be hydrolyzed to release morpholine, which then reacts with sodium nitrite to form the volatile and stable N-nitrosomorpholine. This derivative is then readily analyzed by GC-MS.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A Direct and Sensitive Method
LC-MS/MS offers a direct route for the quantification of this compound without the need for derivatization. This technique is highly sensitive and selective, making it ideal for complex biological matrices.
Principle: The sample containing this compound is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system. The analyte is separated from other matrix components on a reversed-phase column and then introduced into a tandem mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the direct LC-MS/MS analysis of this compound.
Experimental Protocols
GC-MS Method Protocol
3.1.1. Reagents and Materials
-
This compound reference standard
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 10 M
-
Sodium nitrite (NaNO₂), saturated solution
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
Anhydrous sodium sulfate
-
Methanol, HPLC grade
-
Deionized water
3.1.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution.
-
Hydrolysis: To 1 mL of sample (or standard), add 0.5 mL of concentrated HCl. Heat at 80°C for 1 hour to hydrolyze the amide bond.
-
Neutralization: Cool the sample and neutralize with 10 M NaOH to a pH of approximately 7.
-
Derivatization: Add 0.5 mL of saturated sodium nitrite solution and vortex for 1 minute. Allow the reaction to proceed for 15 minutes at room temperature.[3][5]
-
Extraction: Add 2 mL of dichloromethane and vortex for 2 minutes.[6] Centrifuge to separate the layers.
-
Drying: Transfer the organic (bottom) layer to a clean tube containing anhydrous sodium sulfate.
-
Analysis: Transfer the dried extract to a GC vial for analysis.
3.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[6]
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.[6]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.[6]
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for N-nitrosomorpholine.
LC-MS/MS Method Protocol
3.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile, LC-MS grade
-
Formic acid, 0.1% in water, LC-MS grade
-
Methanol, LC-MS grade
-
Deionized water, LC-MS grade
3.2.2. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution in a mixture of water and methanol (1:1 v/v).
-
Protein Precipitation (for biological samples): To 100 µL of plasma or serum, add 300 µL of acetonitrile. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes.
-
Dilution and Analysis: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase. Transfer to an LC vial for analysis.
3.2.3. LC-MS/MS Instrumentation and Conditions
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
Method Validation
To ensure the trustworthiness and reliability of the analytical methods, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9][10]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.[9][10]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]
Quantitative Data Summary (Hypothetical for this compound)
| Parameter | GC-MS Method | LC-MS/MS Method | ICH Acceptance Criteria |
| Linearity Range | 10 - 500 ng/mL | 1 - 250 ng/mL | R² > 0.99 |
| Correlation Coefficient (R²) | > 0.995 | > 0.998 | |
| Limit of Detection (LOD) | 3 ng/mL | 0.3 ng/mL | Signal-to-Noise > 3 |
| Limit of Quantification (LOQ) | 10 ng/mL | 1 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | Varies by concentration |
| Precision (RSD%) | < 15% | < 10% | Varies by concentration |
Conclusion
The analytical methods presented in this application note provide a robust framework for the quantification of this compound. The choice between the indirect GC-MS method and the direct LC-MS/MS method will be dictated by the specific requirements of the analysis. The GC-MS method, while requiring a derivatization step, is a reliable and widely accessible technique. The LC-MS/MS method offers higher sensitivity and throughput, making it particularly suitable for high-throughput screening and analysis in complex biological matrices. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise data, supporting the advancement of research and development in the pharmaceutical industry.
References
-
Cao M, Zhang P, Feng Y, et al. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. J Anal Methods Chem. 2018;2018:9670481. Available from: [Link]
-
ResearchGate. The derivatization reaction of morpholine. Available from: [Link]
-
International Council for Harmonisation. ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). 2023. Available from: [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2022. Available from: [Link]
-
ResearchGate. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]
-
YouTube. ICH Q2 Validation of Analytical Procedures. 2024. Available from: [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025. Available from: [Link]
-
International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025. Available from: [Link]
-
Vietnam Journal of Food Control. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). 2021. Available from: [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. Liquid phase method for morpholine. 2023. Available from: [Link]
-
An K, Kim I, Lee C, et al. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography-Mass Spectrometry. Foods. 2020;9(6):746. Available from: [Link]
-
CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. 2024. Available from: [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. 2021. Available from: [Link]
-
PubMed. High-performance liquid chromatography-mass spectrometry-mass spectrometry analysis of morphine and morphine metabolites and its application to a pharmacokinetic study in male Sprague-Dawley rats. 1998. Available from: [Link]
-
Wikipedia. Morpholine. Available from: [Link]
-
PubChem. Morpholine. Available from: [Link]
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- 2. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Investigation of 4-Heptanoylmorpholine
Introduction: A Strategic Approach to a Novel Morpholine Derivative
4-Heptanoylmorpholine represents a novel chemical entity derived from the morpholine scaffold. The morpholine ring is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The addition of a heptanoyl group introduces a significant lipophilic aliphatic chain, which may enhance membrane permeability and alter the compound's pharmacokinetic profile.[1]
Given the absence of established literature for this compound, this guide provides a systematic and robust framework for its initial characterization and screening for potential biological activities. The protocols herein are designed to be self-validating, guiding the researcher from fundamental safety and physicochemical characterization to the evaluation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals embarking on the investigation of this and other novel chemical entities.
Prerequisite: Safety and Handling Protocols
Before any experimental work commences, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, the known hazards of the parent compound, morpholine, and other derivatives provide a strong basis for establishing safe handling procedures.[3][4][5][6]
General Safety Precautions:
-
Assume Toxicity : Treat this compound as a hazardous substance of unknown toxicity.[7][8]
-
Engineering Controls : All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][9]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[9][10]
-
Spill and Waste Management : Have a spill kit readily available. Dispose of all waste containing this compound in accordance with institutional and local regulations for hazardous chemical waste.[11]
Table 1: Hazard Profile Based on Morpholine Derivatives
| Hazard Class | Potential Risks & Precautions |
| Flammability | Morpholine and its derivatives can be flammable liquids.[3][4] Keep away from heat, sparks, and open flames. Use non-sparking tools. |
| Corrosivity | Causes severe skin burns and eye damage.[3][4][5][6] Avoid all direct contact. In case of contact, flush immediately with copious amounts of water. |
| Toxicity | Harmful if swallowed, toxic in contact with skin, or if inhaled.[4][6] Work in a well-ventilated fume hood and use appropriate PPE. |
| Reproductive Toxicity | Some morpholine derivatives are suspected of damaging fertility or the unborn child.[4][5] Handle with extreme caution, especially by personnel of child-bearing potential. |
Foundational Analysis: Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is a prerequisite for all subsequent biological assays. These properties dictate how the compound is formulated for testing and provide initial insights into its potential in vivo behavior.[1][12][13][14]
Aqueous Solubility Determination
Rationale: Determining the aqueous solubility is critical for preparing stock solutions and understanding the potential for oral bioavailability. Poor aqueous solubility can be a major hurdle in drug development.[12][15]
Protocol: Shake-Flask Method
-
Add an excess amount of this compound to a series of vials containing buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions).[16]
-
Agitate the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[16][17]
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[18]
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Perform the experiment in triplicate for each pH condition.
Lipophilicity (LogD) Determination
Rationale: Lipophilicity, measured as the distribution coefficient (LogD at a specific pH), is a key indicator of a compound's ability to cross cell membranes. The octanol-water partition coefficient is the industry standard for this measurement.[2][19][20]
Protocol: Shake-Flask Method for LogD at pH 7.4
-
Prepare a solution of this compound in a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.[2][20]
-
Vigorously mix the biphasic system for at least one hour to facilitate partitioning.
-
Allow the two phases to separate completely, either by standing overnight or by centrifugation.[21]
-
Carefully sample an aliquot from both the n-octanol and the aqueous (PBS) layers.[21]
-
Determine the concentration of this compound in each phase using a validated analytical method (e.g., LC-MS or HPLC).
-
Calculate LogD using the formula: LogD = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).[19]
Chemical Stability Assessment
Rationale: It is crucial to ensure that the compound remains stable under the conditions of the biological assays to obtain reliable data. This protocol provides a preliminary assessment of its stability at different pH values.[22][23][24][25]
Protocol: pH Stability Profile
-
Prepare solutions of this compound in buffers of varying pH (e.g., acidic, neutral, and basic conditions).
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining parent compound.
-
Plot the concentration of this compound versus time for each pH condition to determine its degradation rate.
Table 2: Hypothetical Physicochemical Properties of this compound
| Parameter | Condition | Hypothetical Value | Implication |
| Aqueous Solubility | pH 7.4 | < 10 µg/mL | Poorly soluble; may require a co-solvent (e.g., DMSO) for biological assays. |
| LogD | pH 7.4 | 3.5 | High lipophilicity; suggests good potential for membrane permeability. |
| Stability | 24h at 37°C, pH 7.4 | >95% remaining | Stable under typical in vitro assay conditions. |
Biological Activity Screening: A Targeted Approach
Based on the known biological activities of other morpholine derivatives, the following assays provide a logical starting point for screening this compound.[1][2]
In Vitro Anticancer Activity: Cytotoxicity Screening
Rationale: Many morpholine-containing compounds have demonstrated potent anticancer activity.[26] The MTT assay is a robust and widely used colorimetric method to assess cell viability, making it an excellent primary screen for cytotoxic effects.[3][4][27][28][29]
Workflow for Anticancer Screening
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment : Prepare serial dilutions of this compound in the complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle-only controls.[5]
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5][30]
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[5][26]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[4][27]
-
Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[29]
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition
Rationale: The morpholine moiety is present in compounds with anti-inflammatory properties. A key event in inflammation is the production of nitric oxide (NO) by macrophages. The Griess assay provides a simple and reliable method to measure nitrite, a stable product of NO, in cell culture supernatants.[6][31][32]
Workflow for NO Inhibition Assay
Caption: Workflow for the Griess assay to measure nitric oxide production.
Protocol: Nitric Oxide (NO) Production Assay
-
Cell Viability Check : First, perform an MTT assay as described in section 3.1 on RAW 264.7 macrophage cells to ensure that this compound is not cytotoxic at the concentrations to be tested for anti-inflammatory activity.[6]
-
Cell Seeding : Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[6]
-
Treatment : Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells + LPS, and cells + compound only.[6]
-
Griess Reaction : Collect 50-100 µL of the culture supernatant from each well. Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[6][31]
-
Incubation and Measurement : Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[6]
-
Quantification : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[31]
In Vitro Antimicrobial Activity: Susceptibility Testing
Rationale: The morpholine scaffold is a component of some antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data on its antibacterial activity.[33][34][35]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions : In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[34][35]
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[33]
-
Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).[35]
-
Incubation : Incubate the plate at 37°C for 18-24 hours.[35]
-
MIC Determination : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[34]
Table 3: Hypothetical Biological Activity Profile of this compound
| Assay | Target | Hypothetical Result (IC₅₀ / MIC) | Interpretation |
| MTT Assay | MCF-7 (Breast Cancer) | 15 µM | Moderate cytotoxic activity against breast cancer cells. |
| NO Inhibition | RAW 264.7 Macrophages | 25 µM | Inhibits inflammatory response at non-toxic concentrations. |
| Broth Microdilution | S. aureus | > 128 µg/mL | No significant antibacterial activity against S. aureus. |
Conclusion and Future Directions
This document outlines a foundational, multi-faceted approach to the initial scientific investigation of this compound. By systematically characterizing its physicochemical properties and screening for key biological activities, researchers can efficiently generate a preliminary profile of this novel compound. The hypothetical data presented suggests that this compound could be a candidate for further investigation as a potential anticancer or anti-inflammatory agent. Subsequent studies should focus on elucidating its mechanism of action, exploring its activity in a broader range of cell lines, and initiating in vivo efficacy and safety studies.
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The Ascendant Role of 4-Heptanoylmorpholine in Modern Synthetic Strategies
In the landscape of contemporary organic synthesis, the pursuit of robust and selective methodologies is paramount. Among the diverse toolkit available to chemists, N-acylmorpholines have emerged as a noteworthy class of reagents, offering a compelling alternative to traditional acylating agents. This guide provides an in-depth exploration of a specific and versatile member of this family: 4-Heptanoylmorpholine. We will delve into its synthesis, physicochemical properties, and its burgeoning applications as a superior acylating agent, particularly in the construction of carbon-carbon bonds for the synthesis of ketones. This document is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and actionable protocols.
The Strategic Advantage of this compound
This compound, an amide formed from heptanoic acid and morpholine, presents several distinct advantages over more conventional acylating species, such as acyl chlorides or Weinreb amides.[1][2][3]
-
Enhanced Stability and Handling: Unlike highly reactive acyl chlorides, this compound is a stable, isolable compound with improved handling characteristics, making it amenable to a wider range of reaction conditions and simplifying purification procedures.
-
Resistance to Over-addition: A significant challenge in the synthesis of ketones from carboxylic acid derivatives is the propensity for over-addition of organometallic reagents to yield tertiary alcohols.[4] The tetrahedral intermediate formed upon nucleophilic attack on the morpholine amide is comparatively stable, mitigating this common side reaction and leading to higher yields of the desired ketone.[1][5]
-
Improved Solubility: The presence of the morpholine moiety often imparts increased solubility in a variety of organic solvents, and in some cases, even aqueous media, which can be advantageous for both reaction setup and workup.[1][3]
-
Economic Accessibility: Morpholine is an inexpensive and readily available starting material, contributing to the overall cost-effectiveness of syntheses employing this compound.[1]
These attributes position this compound as a valuable tool for synthetic chemists seeking to execute precise and efficient acylation reactions.
Physicochemical Properties and Safety Considerations
A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective and safe utilization.
Physicochemical Data
While specific experimental data for this compound is not extensively documented in readily accessible literature, we can infer its properties based on its structure and data from analogous N-acylmorpholines such as N-formylmorpholine and N-acetylmorpholine.[6][7]
| Property | Estimated Value/Information | Source/Rationale |
| CAS Number | 18494-67-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₁H₂₁NO₂ | --- |
| Molecular Weight | 199.29 g/mol | --- |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on analogous N-acylmorpholines.[7][8] |
| Boiling Point | Estimated > 200 °C at atmospheric pressure | Extrapolated from the boiling points of N-formylmorpholine and N-acetylmorpholine.[6][7] |
| Density | Estimated ~1.0 g/mL | Based on the densities of related morpholine derivatives. |
| Solubility | Soluble in a wide range of organic solvents (e.g., THF, DCM, Et₂O). | Inferred from the general properties of N-acylmorpholines.[1] |
Safety and Handling
As with all chemical reagents, proper safety precautions are imperative when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of its parent compounds, morpholine and heptanoic acid, and related N-acylmorpholines.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[9]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential vapors.
-
In case of contact:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is typically achieved through the acylation of morpholine with an activated derivative of heptanoic acid.[2] The following protocol describes a common and effective method using heptanoyl chloride.
HeptanoicAcid [label="Heptanoic Acid"]; SOCl2 [label="SOCl₂ or (COCl)₂", shape=ellipse, fillcolor="#FFFFFF"]; HeptanoylChloride [label="Heptanoyl Chloride\n(Activated Intermediate)"]; Morpholine [label="Morpholine"]; Base [label="Base (e.g., Pyridine, Et₃N)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HeptanoicAcid -> SOCl2 [label="Activation"]; SOCl2 -> HeptanoylChloride; HeptanoylChloride -> Product; Morpholine -> Product [label="Acylation"]; Base -> Product [label="Acid Scavenger"]; }
General workflow for the synthesis of this compound.
Protocol: Synthesis of this compound from Heptanoyl Chloride
Materials:
-
Heptanoyl chloride
-
Morpholine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve morpholine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve heptanoyl chloride (1.0 eq.) in anhydrous dichloromethane and add it to the addition funnel. Add the heptanoyl chloride solution dropwise to the stirred morpholine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Application in Ketone Synthesis: A Robust Protocol
A primary application of this compound is in the synthesis of ketones via reaction with organometallic reagents, such as Grignard or organolithium reagents.[1][2][5] This method provides a high-yielding and selective route to a wide array of ketones.
Heptanoylmorpholine [label="this compound"]; Organometallic [label="Organometallic Reagent\n(R-MgX or R-Li)", shape=ellipse, fillcolor="#FFFFFF"]; TetrahedralIntermediate [label="Stable Tetrahedral\nIntermediate"]; AcidWorkup [label="Aqueous Acid\nWorkup (e.g., NH₄Cl)", shape=ellipse, fillcolor="#FFFFFF"]; Ketone [label="Heptanoyl Ketone\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MorpholineSalt [label="Morpholine Salt\n(Byproduct)"];
Heptanoylmorpholine -> TetrahedralIntermediate; Organometallic -> TetrahedralIntermediate [label="Nucleophilic Addition"]; TetrahedralIntermediate -> AcidWorkup [label="Quenching"]; AcidWorkup -> Ketone; AcidWorkup -> MorpholineSalt; }
Workflow for ketone synthesis using this compound.
Protocol: Synthesis of a Ketone using this compound and a Grignard Reagent
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.[12][13]
-
Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 eq.) dropwise via syringe to the stirred solution of this compound, ensuring the internal temperature remains below -60 °C.[12]
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[12]
-
Allow the mixture to warm to room temperature.
-
Add diethyl ether and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude ketone can be purified by column chromatography on silica gel or by distillation.
-
Future Outlook
The utility of this compound and other N-acylmorpholines in organic synthesis is a testament to the ongoing evolution of synthetic methodologies. Their stability, selectivity, and economic viability make them attractive reagents for both academic research and industrial applications. Future research in this area may focus on expanding the scope of compatible organometallic reagents, developing catalytic methods for their synthesis, and their application in the synthesis of complex natural products and pharmaceuticals. As the demand for efficient and sustainable chemical processes grows, the role of well-designed reagents like this compound is set to become even more prominent.
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Application Note: High-Purity Isolation of 4-Heptanoylmorpholine for Pharmaceutical Research and Development
An Application Guide by Senior Application Scientist, Dr. Evelyn Reed
Abstract
This comprehensive guide details robust, scalable, and validated methodologies for the purification of crude 4-Heptanoylmorpholine, a key morpholine amide intermediate in synthetic chemistry.[1][2] Purity of such intermediates is paramount to ensure the integrity of downstream processes and the safety and efficacy of final active pharmaceutical ingredients (APIs). We present three primary purification techniques—recrystallization, automated flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—each tailored for different scales, impurity profiles, and final purity requirements. This document provides not only step-by-step protocols but also the underlying chemical principles, troubleshooting guidance, and comparative data to empower researchers in selecting and executing the optimal purification strategy.
Introduction: The Significance of Purifying this compound
This compound belongs to the class of N-acyl morpholines, which are recognized as stable and effective acylating intermediates in organic synthesis.[1][3] Their utility in constructing complex molecules, including APIs, necessitates a high degree of chemical purity.[4][5] Impurities stemming from synthesis—such as unreacted morpholine, heptanoic acid, or side-reaction products—can interfere with subsequent reactions, generate further impurities, and compromise the biological activity and safety of the final compound.[6]
This guide is designed to provide drug development professionals with a validated framework for purifying this intermediate, ensuring reproducible results and adherence to stringent regulatory standards.
Physicochemical Profile
Understanding the properties of this compound is the foundation of an effective purification strategy.
| Property | Value (Estimated) | Rationale & Significance |
| Molecular Formula | C₁₁H₂₁NO₂ | Defines the molecular weight and elemental composition. |
| Molecular Weight | 199.29 g/mol | Crucial for calculating molar equivalents and reaction yields. |
| Appearance | Colorless to pale yellow oil or low-melting solid | The physical state at room temperature dictates initial handling procedures. |
| Polarity | Moderately Polar | The amide and ether groups confer polarity, while the C7 alkyl chain adds non-polar character. This balance is key for chromatographic separation. |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate). Morpholine amides often exhibit higher water solubility than other amide types.[1] | Dictates the choice of solvents for recrystallization and chromatography. |
| Chemical Stability | Generally stable. Amides can be sensitive to strongly acidic or basic conditions, which may lead to hydrolysis.[7] | Purification conditions should ideally be near-neutral to prevent degradation. |
Strategic Purification Workflow
The choice of purification method is a function of the initial crude purity, the required final purity, and the quantity of material. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Technique 1: Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds.[8] It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound well when hot but poorly when cold, while impurities remain either insoluble at high temperatures or soluble at low temperatures.[9] For amides, solvents like acetonitrile or ethanol are often effective.[7]
Best Suited For:
-
Crude material that is already >90% pure.
-
Purification scales from milligrams to kilograms.
-
Removing minor, structurally distinct impurities.
Protocol 3.1: Solvent Screening
-
Place ~20 mg of crude material into several small test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate volume.
-
If the solid is insoluble, heat the mixture gently. A good solvent will dissolve the solid upon heating.
-
Cool the solutions that formed clear upon heating to room temperature, then in an ice bath.
-
The solvent that yields a high recovery of crystalline solid is the best choice. A co-solvent system (e.g., Ethyl Acetate/Heptane) may be necessary.
Protocol 3.2: Bulk Recrystallization
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Use a magnetic stir bar for agitation.
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Allow the clear solution to cool slowly to room temperature. Covering the flask lightly prevents solvent evaporation and contamination.[9]
-
Once crystal formation appears complete, cool the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
Technique 2: Automated Flash Column Chromatography
Principle: Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to accelerate solvent flow. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. Due to its moderate polarity, this compound will adsorb to the silica and can be eluted with a mobile phase of intermediate polarity.
Best Suited For:
-
Complex mixtures with multiple components.
-
Purification of oils or non-crystalline solids.
-
Scales from 100 mg to >100 g.
Protocol 4.1: Method Development with TLC
-
Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various mobile phase systems (e.g., start with 20% Ethyl Acetate in Hexane).
-
Visualize the spots using a UV lamp (if applicable) and/or a potassium permanganate stain.
-
The ideal solvent system will give the target compound a Retention Factor (Rf) of ~0.3.
Protocol 4.2: Flash Chromatography Purification
-
Select a pre-packed silica gel column with a capacity appropriate for the sample size.
-
Equilibrate the column with the initial mobile phase (e.g., 5% Ethyl Acetate in Hexane).
-
Dissolve the crude product in a minimal amount of a strong solvent or the mobile phase. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Load the sample onto the column.
-
Begin the elution, typically with a linear gradient (e.g., 5% to 50% Ethyl Acetate in Hexane over 10-15 column volumes).
-
Monitor the eluent using a UV detector and collect fractions.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
Caption: Workflow for flash column chromatography purification.
Technique 3: Preparative HPLC
Principle: Preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful purification technique, offering the highest resolution for separating closely related impurities.[10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate substantial quantities of material.[4] For a moderately polar compound like this compound, a reversed-phase method is typically most effective.
Best Suited For:
-
Achieving the highest possible purity (>99.5%).
-
Separating constitutional isomers or stereoisomers.
-
Final purification of reference standards or high-value APIs.
-
Scales from milligrams to several grams.
Protocol 5.1: Analytical Method Development
-
Using an analytical HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm), screen mobile phases. A typical starting point is a gradient of acetonitrile or methanol in water.
-
Inject a small, concentrated sample of the crude material.
-
Optimize the gradient to achieve baseline separation between the main peak (product) and all impurities. The goal is to maximize the resolution while keeping the run time reasonable.[11]
-
Once an optimal analytical method is established, it can be scaled up for preparative work.
Protocol 5.2: Preparative HPLC Purification
-
Scale the analytical method to a preparative column (e.g., 21.2 x 150 mm, 10 µm). The flow rate and injection volume are scaled geometrically based on the column dimensions.[11]
-
Ensure the crude sample is fully dissolved in the mobile phase or a compatible solvent to prevent precipitation on the column.[11]
-
Perform the purification run, collecting fractions based on time windows or UV-triggered thresholds.
-
Analyze a small aliquot of each major fraction using the analytical HPLC method to confirm purity.
-
Combine all fractions that meet the purity specification.
-
Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.
-
If the mobile phase contained non-volatile buffers, the remaining aqueous solution may require lyophilization or liquid-liquid extraction to isolate the final product.
Comparative Summary of Techniques
| Parameter | Recrystallization | Flash Chromatography | Preparative HPLC |
| Typical Purity | 98 - 99.5% | 95 - 99% | >99.5% |
| Throughput | High (kg scale possible) | Medium (g to kg scale) | Low (mg to g scale) |
| Cost | Low (solvent cost) | Medium (solvents, columns) | High (solvents, columns, instrument) |
| Complexity | Low | Medium | High |
| Solvent Usage | Low to Medium | High | Very High |
| Best Use Case | Final polishing of a mostly pure solid | Primary purification of a crude mixture | High-purity polishing, impurity isolation |
Conclusion
The purification of this compound can be effectively achieved through several well-established techniques. The optimal choice depends on a careful analysis of the crude material's characteristics, the desired final purity, and the required scale. For large-scale manufacturing where the crude product is relatively clean, recrystallization offers an economical and efficient solution. For typical laboratory-scale synthesis with complex impurity profiles, automated flash chromatography provides a robust and reliable workhorse method. When the highest possible purity is demanded for reference standards or sensitive applications, preparative HPLC is the method of choice, delivering unparalleled resolution and purity. By following the protocols and strategic workflow outlined in this guide, researchers can confidently and reproducibly obtain high-purity this compound for their drug discovery and development programs.
References
- Preparative HPLC Columns | Laboratory-Scale HPLC Purification.
- What is Preparative HPLC | Find Your Purific
- Purification of amide compound.
- Supelco Preparative HPLC products for Pharmaceutical Development and Production. Sigma-Aldrich (Merck).
- Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies.
- What is the best technique for amide purification?
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- LABTips: Preparative HPLC for Purific
- Amide-based compounds, production, recovery, purification and uses thereof.
- How should I purify a complex, polar, amide reaction mixture? Biotage.
- Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Recrystallization Technique for Organic Chemistry. YouTube.
- Recrystallization and Crystallization. University of California, Irvine, Department of Chemistry.
- Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Thieme Synthesis.
- (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Morpholine Amides: Classical but Underexplored Acylating Intermedi
- Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. Royal Society of Chemistry.
- Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.
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- 11. agilent.com [agilent.com]
Mastering the Medium: A Researcher's Guide to Preparing 4-Heptanoylmorpholine Solutions
For researchers, scientists, and drug development professionals, the precise and accurate preparation of experimental solutions is the bedrock of reliable and reproducible results. This guide provides a comprehensive, in-depth technical overview of the principles and protocols for preparing solutions of 4-Heptanoylmorpholine, a morpholine derivative of interest in various research fields. Recognizing that detailed physicochemical data for novel or specialized compounds is not always readily available, this document emphasizes a systematic, first-principles approach to solubility determination and solution preparation, ensuring scientific integrity and experimental success.
Understanding this compound: A Physicochemical Overview
This compound is a chemical entity characterized by a morpholine ring acylated with a heptanoyl group. This structural feature is crucial in predicting its solubility behavior. The morpholine moiety, with its ether and amine functionalities, imparts a degree of polarity and potential for hydrogen bonding. Conversely, the seven-carbon heptanoyl chain introduces significant lipophilicity. This amphipathic nature suggests that its solubility will be highly dependent on the chosen solvent system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18494-67-2 | |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
A Note on Safety: While a specific Safety Data Sheet (SDS) for this compound is not widely available, it is prudent to handle it with the care afforded to novel chemical entities. Based on the SDS for related morpholine compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated fume hood.
The First Critical Step: Determining Solubility
The absence of published, quantitative solubility data for this compound necessitates an empirical approach. The following protocol outlines a systematic method for determining the approximate solubility in common laboratory solvents. This "solubility profiling" is an indispensable preliminary experiment.
Experimental Protocol: Small-Scale Solubility Profiling
Objective: To estimate the solubility of this compound in a panel of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selection of solvents:
-
Polar Aprotic: Dimethyl sulfoxide (DMSO)
-
Polar Protic: Ethanol, Methanol
-
Non-polar Aprotic: Toluene, Hexane
-
Aqueous: Deionized water, Phosphate-buffered saline (PBS)
-
-
Small glass vials (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Preparation: Accurately weigh a small, precise amount of this compound (e.g., 1-2 mg) into a series of labeled vials.
-
Solvent Addition: To the first vial, add a small, measured volume of the first test solvent (e.g., 100 µL).
-
Dissolution Attempts:
-
Vortexing: Vigorously vortex the vial for 30-60 seconds. Visually inspect for any undissolved solid.
-
Sonication: If solid remains, place the vial in a sonicator bath for 5-10 minutes. Visually inspect again.
-
Gentle Warming: If permitted by the compound's stability (if unknown, proceed with caution), gently warm the vial (e.g., to 30-40°C) and vortex again.
-
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat step 3.
-
Record Observations: Continue adding solvent incrementally until the solid is completely dissolved. Record the total volume of solvent required.
-
Calculate Approximate Solubility: Calculate the approximate solubility in mg/mL.
-
Repeat for all Solvents: Repeat this process for each solvent in your panel.
Data Interpretation: This process will yield a qualitative and semi-quantitative understanding of this compound's solubility, allowing for the selection of an appropriate solvent for stock solution preparation.
Preparation of Stock Solutions: A Foundation for Accuracy
Once a suitable solvent has been identified (typically a high-purity, anhydrous solvent in which the compound is highly soluble, such as DMSO or ethanol), a concentrated stock solution can be prepared. This stock solution is then used to make working solutions of the desired concentration for experiments.
Protocol: Preparation of a Concentrated Stock Solution
Objective: To prepare a stable, accurately concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., DMSO, anhydrous ethanol)
-
Analytical balance
-
Volumetric flask (Class A) or calibrated positive displacement pipette
-
Sterile, amber glass vial with a PTFE-lined cap for storage
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired stock concentration and volume.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weighing: Accurately weigh the calculated mass of this compound directly into the volumetric flask or a tared weighing boat.
-
Dissolution:
-
Add approximately half of the final volume of the chosen solvent to the volumetric flask.
-
Swirl gently to dissolve the compound. If necessary, use the dissolution aids described in the solubility profiling protocol (vortexing, sonication).
-
-
Bringing to Volume: Once the solid is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a sterile, amber glass vial. Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Storage Conditions: Store the stock solution at an appropriate temperature to maintain stability. For many organic compounds in DMSO or ethanol, storage at -20°C or -80°C is recommended to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Diagram 1: Workflow for Stock Solution Preparation
Caption: A logical decision-making process for preparing experimental solutions.
Stability Considerations: Ensuring the Integrity of Your Experiments
The chemical stability of this compound in solution is another critical factor. Degradation of the compound over time can lead to a decrease in its effective concentration and the potential formation of confounding byproducts.
Key Considerations for Stability:
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to compound degradation and precipitation. Aliquoting stock solutions into single-use volumes is highly recommended.
-
Aqueous Stability: Many compounds are less stable in aqueous solutions than in organic solvents due to hydrolysis. Therefore, working solutions in aqueous media should ideally be prepared fresh for each experiment.
-
Light and Air Sensitivity: If the compound is known to be sensitive to light or oxidation, it should be stored in amber vials and solutions can be prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Long-Term Storage: For long-term storage, stock solutions in anhydrous organic solvents should be kept at -80°C.
If an experiment requires prolonged incubation, it is advisable to perform a preliminary stability study by incubating the compound in the experimental medium for the duration of the experiment and then analyzing its concentration and purity (e.g., by HPLC).
Conclusion
The successful use of this compound in any experimental setting is contingent upon the careful and systematic preparation of solutions. By first establishing its solubility profile and then adhering to rigorous protocols for the preparation of stock and working solutions, researchers can ensure the accuracy, reproducibility, and integrity of their data. This guide provides the foundational principles and practical steps to empower scientists to confidently prepare solutions of this compound and other novel compounds for their research endeavors.
References
-
Chemsigma. this compound.[Link]
-
Global Substance Registration System (GSRS). N-HEPTANOYLMORPHOLINE.[Link]
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Safe laboratory handling and storage of 4-Heptanoylmorpholine
An Application Note and Protocol for the Safe Laboratory Handling and Storage of 4-Heptanoylmorpholine
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of this compound (CAS No. 63133-72-2) in a laboratory setting. As a derivative of morpholine, this compound requires careful management to mitigate potential risks. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established safety principles to ensure personnel safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound is an amide derivative of morpholine. While specific toxicological data is not widely available, its chemical structure, dominated by the morpholine moiety, provides a strong basis for assessing its potential hazards. The safety protocols outlined herein are therefore extrapolated from data on morpholine and general principles for handling amide compounds.[1][2][3]
| Property | Data | Source(s) |
| IUPAC Name | 1-(morpholin-4-yl)heptan-1-one | |
| Synonyms | This compound | |
| CAS Number | 63133-72-2 | [4] |
| Molecular Formula | C₁₁H₂₁NO₂ | |
| Molecular Weight | 199.29 g/mol | |
| Appearance | Assumed to be a liquid or low-melting solid | [3] |
| Odor | Likely possesses a faint amine-like odor | [3][5] |
| Solubility | Expected to be soluble in water and organic solvents | [3] |
Hazard Identification and Risk Assessment
The hazard profile of this compound is primarily inferred from its parent compound, morpholine, which is classified as a flammable, corrosive, and toxic substance.[3][6][7] A thorough risk assessment must be conducted before any handling of this compound.
Inferred GHS Classification (Based on Morpholine)
| Hazard Class | Hazard Category | GHS Code | Hazard Statement |
| Flammable Liquids | Category 3 | H226 | Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314 | Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 | Causes serious eye damage |
| Reproductive Toxicity | Category 2 | H361 | Suspected of damaging fertility or the unborn child |
Source: Inferred from Safety Data Sheets for Morpholine.[8]
Risk Assessment Workflow
Before beginning any experiment, personnel must follow a systematic risk assessment process to identify and mitigate potential hazards. This process ensures that all safety aspects are considered and appropriate controls are implemented.
Caption: Risk Assessment Workflow for Handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory to minimize exposure risk.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][9] This is critical for preventing the inhalation of potentially toxic and corrosive vapors.[1]
-
Ventilation: The laboratory must be well-ventilated to disperse any fugitive emissions.[10]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.
Personal Protective Equipment (PPE)
The selection of PPE is based on a "worst-case" scenario of direct contact. The following table outlines the minimum required PPE.[11][12]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (double-gloving recommended). | To prevent skin contact with the potentially toxic and corrosive compound.[9] |
| Eye Protection | Tightly fitting chemical splash goggles and a full-face shield. | To protect eyes and face from splashes of the corrosive material.[9][13] |
| Body Protection | Flame-resistant laboratory coat with long sleeves and closed cuffs. | To protect skin from accidental contact and provide a barrier. |
| Respiratory | Not required if handled exclusively in a fume hood. Keep a respirator with ammonia/amine cartridges available for emergency spill response.[14][15] | A fume hood provides primary respiratory protection. Emergency preparedness requires available respiratory PPE. |
Protocols for Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling and use of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Section 3.2.
-
Weighing:
-
Place an analytical balance inside the fume hood or use an external balance and immediately transfer the container back into the hood.
-
Use a spatula to transfer the required amount of the compound to a tared container. Avoid creating dust or aerosols.
-
Close the primary container tightly immediately after use.
-
-
Dissolution:
-
Add the solvent to the vessel containing the weighed this compound slowly and inside the fume hood.
-
If necessary, stir the solution using a magnetic stirrer to ensure complete dissolution.
-
-
Transfer:
-
When transferring the solution, use a pipette or a Luer-lock syringe to prevent spills and splashes.
-
Always perform transfers over a secondary containment tray to catch any potential drips.
-
-
Post-Handling:
-
Decontaminate all surfaces within the fume hood after use.
-
Carefully remove PPE, avoiding contact with contaminated surfaces. Remove gloves last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[16]
-
Safe Handling Workflow Diagram
Caption: Step-by-step workflow for the safe handling of this compound.
Guidelines for Safe Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations. Amides and amines can be sensitive to oxidation and require specific storage conditions.[10][17]
Storage Conditions
-
Location: Store in a dedicated, well-ventilated, and cool, dry area.[10] Storage cabinets should be designed for corrosive and flammable materials.[18]
-
Temperature: Store at temperatures below 30°C (86°F) to maintain stability.[10]
-
Atmosphere: While many amides are stable, for long-term storage or high-purity applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.[17]
-
Container: Keep in the original, tightly sealed container. If transferring to a new container, use one made of compatible material like high-density polyethylene (HDPE) or dark glass to protect from light.[10][17]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.
Chemical Incompatibility
Segregating incompatible chemicals is a fundamental principle of safe laboratory storage to prevent dangerous reactions.[19][20][21]
| Incompatible Material Class | Hazard of Interaction |
| Strong Oxidizing Agents | Can react violently, potentially causing fire or explosion.[1] |
| Strong Acids | Can cause a vigorous exothermic reaction. |
| Nitrates, Chlorine Bleaches | Risk of ignition or violent reaction.[1] |
Spill, Exposure, and Emergency Protocols
All personnel must be trained on emergency procedures before working with this compound.
Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate spill area.
-
Isolate: Restrict access to the area. If flammable vapors may be present, remove all ignition sources.[6]
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[1][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, followed by soap and water.
Exposure and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.[22]
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[23]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention as the substance is potentially toxic and corrosive.[1][22]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[23]
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[24]
-
Segregation: Do not mix this waste with other waste streams.[25]
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Pickup: When the waste container is full, arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[26]
Conclusion
This compound, like its parent compound morpholine, presents significant potential hazards that require stringent safety protocols. By understanding its properties, conducting thorough risk assessments, and adhering to the detailed procedures for handling, storage, and emergency response outlined in this guide, researchers can work safely and effectively with this compound. The foundational principles of laboratory safety—engineering controls, personal protective equipment, and procedural diligence—are paramount to ensuring a safe research environment.
References
- Google. (n.d.). Current time in St Louis, MO, US.
- Various Authors. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.
- BenchChem. (2025). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals. BenchChem.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling. Good Day's Work.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Perrin, L., et al. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.
- NIOSH - CDC. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention.
- U.S. EPA. (2025). Personal Protective Equipment. United States Environmental Protection Agency.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Niosh. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. National Institute for Occupational Safety and Health.
- Various Authors. (2014). Amide handling precautions? Sciencemadness Discussion Board.
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- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Carl ROTH.
- Santa Cruz Biotechnology. (n.d.). Morpholine - Material Safety Data Sheet. Santa Cruz Biotechnology.
- Various Authors. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.
- Ricca Chemical. (2025). Safety Data Sheet. Ricca Chemical.
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Application Notes & Protocols: 4-Heptanoylmorpholine as a Versatile Acylating Intermediate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Re-evaluating Amide Reactivity in Modern Synthesis
In the landscape of organic synthesis, the formation of carbon-carbon bonds via acylation is a cornerstone reaction, pivotal for constructing the molecular frameworks of pharmaceuticals, natural products, and functional materials. For decades, chemists have navigated the challenge of converting carboxylic acids into ketones without the common pitfall of over-addition by organometallic reagents, which leads to tertiary alcohols. While Weinreb amides (N-methoxy-N-methylamides) have been a gold-standard solution, they are not without drawbacks, including the cost and specialized nature of N,O-dimethylhydroxylamine.[1]
This guide focuses on a powerful, classical, yet often underexplored alternative: 4-Heptanoylmorpholine , a specific and representative member of the N-acyl morpholine class. Morpholine amides offer distinct advantages, including high operational stability, economic accessibility, and often, enhanced water solubility, which can simplify reaction workups.[1][2][3] They serve as exceptionally stable and chemoselective acylating agents. Their unique reactivity profile allows for the clean, high-yield synthesis of ketones, aldehydes, and other valuable carbonyl compounds through a controlled mono-addition of organometallic or hydride reagents.[2][4]
This document provides a senior application scientist's perspective on leveraging this compound, moving beyond mere procedural steps to explain the underlying mechanistic rationale and providing robust, field-tested protocols for its synthesis and application.
Section 1: Physicochemical Properties & Safety Considerations
Key Properties of this compound
A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [5] |
| Synonyms | 1-(4-Morpholinyl)-1-heptanone | [5] |
| CAS Number | 18494-67-2 | [5] |
| Molecular Formula | C₁₁H₂₁NO₂ | [5] |
| Molecular Weight | 199.29 g/mol | [5] |
| Stereochemistry | Achiral | [5] |
| SMILES | CCCCCCC(=O)N1CCOCC1 | [5] |
| InChIKey | DJYHDMRTVQGFHF-UHFFFAOYSA-N | [5] |
Safety & Handling
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, its handling precautions can be inferred from its constituent parts: heptanoic acid and morpholine, and general principles for handling amides.
-
General Precautions: Work in a well-ventilated chemical fume hood.[6] Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Morpholine-Related Hazards: The parent amine, morpholine, is a flammable liquid and can cause severe skin burns and eye damage.[7][8][9] It is also toxic if inhaled or in contact with skin.[7][9] Although the amide is significantly less reactive and basic, it is prudent to handle this compound with care to avoid skin and eye contact.
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[6][10] Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]
Section 2: Core Application - Synthesis of Ketones via Nucleophilic Acyl Substitution
The primary application of this compound is as a stable precursor for the synthesis of heptanoyl-containing ketones. Its structure is key to preventing the uncontrolled double-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters.
Mechanistic Rationale: The Stability of the Tetrahedral Intermediate
The efficacy of morpholine amides stems from their ability to form a relatively stable tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).
-
Nucleophilic Attack: The organometallic reagent adds to the electrophilic carbonyl carbon of the morpholine amide.
-
Intermediate Formation: A tetrahedral intermediate is formed. Unlike the intermediate formed from an ester or acid chloride, this species is stabilized by chelation between the lithium or magnesium cation and the two oxygen atoms (the newly formed alkoxide and the morpholine ring oxygen).
-
Resistance to Collapse: This chelated intermediate is stable at low temperatures (e.g., -78 °C) and does not readily collapse to the ketone until acidic workup.
-
Controlled Quench: Upon the addition of an aqueous acid during workup, the intermediate is protonated and then collapses, releasing the desired ketone and the protonated morpholine salt. This controlled, post-reaction formation of the ketone prevents a second equivalent of the highly reactive organometallic reagent from attacking the product.
This process allows for a clean, selective mono-addition, making morpholine amides a superior choice for precision ketone synthesis.[1][2]
General Workflow: From Carboxylic Acid to Ketone
The following diagram illustrates the two-stage process for converting a carboxylic acid into a target ketone, using this compound as the pivotal intermediate.
Caption: General workflow for ketone synthesis using this compound.
Protocol 1: Synthesis of this compound
Objective: To prepare the morpholine amide intermediate from heptanoic acid. This protocol uses thionyl chloride for the activation step to form the acyl chloride in situ.
Materials:
-
Heptanoic acid
-
Thionyl chloride (SOCl₂)
-
Morpholine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Acid Chloride Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add heptanoic acid (1.0 eq) dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes.
-
Causality Note: This step converts the carboxylic acid to the more reactive acyl chloride. The reaction is exothermic and produces HCl and SO₂ gas, necessitating slow addition and good ventilation.
-
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour, or until gas evolution ceases.
-
Amidation: In a separate flask, dissolve morpholine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Causality Note: Triethylamine acts as a base to neutralize the HCl generated during the amidation, preventing the protonation of the morpholine nucleophile.
-
-
Slowly add the freshly prepared heptanoyl chloride solution to the morpholine/triethylamine solution at 0 °C via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup & Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Causality Note: The HCl wash removes excess morpholine and triethylamine. The NaHCO₃ wash removes any unreacted heptanoic acid and residual HCl. The brine wash removes bulk water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
-
The resulting crude oil is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Synthesis of 1-Phenylheptan-1-one
Objective: To demonstrate the use of this compound in a Grignard reaction to form a ketone.
Materials:
-
This compound
-
Phenylmagnesium bromide (PhMgBr), ~1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Schlenk flask, syringes, magnetic stirrer, dry ice/acetone bath (-78 °C)
Procedure:
-
Reaction Setup: Add this compound (1.0 eq) to a flame-dried Schlenk flask under an inert atmosphere. Dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.1 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Causality Note: Maintaining a very low temperature is critical for the stability of the tetrahedral intermediate and preventing side reactions, such as enolization or premature collapse.
-
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC (quench a small aliquot with acid before spotting) to confirm the consumption of the starting amide.
-
Workup & Purification:
-
While the flask is still in the cold bath, quench the reaction by the slow, dropwise addition of 1M HCl. Allow the mixture to warm to room temperature.
-
Causality Note: The acid serves two purposes: it protonates and collapses the stable intermediate to form the ketone, and it neutralizes any remaining Grignard reagent.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield pure 1-phenylheptan-1-one.
Section 3: Advanced Application - Synthesis of Acylsilanes
Morpholine amides are also excellent substrates for the synthesis of acylsilanes, which are valuable synthetic intermediates known for their utility in reactions like the Brook rearrangement.[11] This method efficiently produces acylsilanes and importantly, circumvents the need for stoichiometric copper(I) cyanide often required when starting from acid chlorides.[11]
Protocol 3: Synthesis of 1-(Dimethylphenylsilyl)heptan-1-one
Objective: To synthesize an acylsilane from this compound using a silyllithium reagent.
Materials:
-
This compound
-
Dimethylphenylsilyllithium (PhMe₂SiLi) (prepared fresh or used from a commercial source)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard extraction and drying reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Silyllithium Addition: Slowly add the dimethylphenylsilyllithium reagent (1.5 eq) to the amide solution.
-
Causality Note: Similar to the Grignard reaction, low temperature is crucial. The use of the morpholine amide is key to preventing over-addition of the highly nucleophilic silyl anion.[11]
-
-
Stir the reaction at -78 °C for 90 minutes.[11]
-
Workup & Purification:
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.[11] Allow the mixture to warm to room temperature.
-
Causality Note: NH₄Cl is a mild proton source suitable for quenching organometallic reactions without causing undesired side reactions that stronger acids might induce.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purify the crude material via flash column chromatography on silica gel to obtain the target acylsilane.[11]
Acylsilane Synthesis Reaction Diagram
Caption: Synthesis of an acylsilane from this compound.
References
- Ogiwara, Y. (2025).
- Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis.
- Ogiwara, Y. (2025).
- Reich, S. H., et al. (2004). Efficient Synthesis of Acylsilanes Using Morpholine Amides.
- Ogiwara, Y. (2025).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- Ricca Chemical. (2025).
- GSRS. N-HEPTANOYLMORPHOLINE.
- Fisher Scientific. (2010).
- Carl ROTH. (n.d.).
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Heptanoylmorpholine
Introduction and Scope
4-Heptanoylmorpholine is an N-acylated heterocyclic compound with applications as a versatile chemical intermediate in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and agrochemicals. The straightforward formation of its amide bond, coupled with the stability of the morpholine ring, makes it a valuable building block.
This document provides a detailed guide for researchers and process chemists on the synthesis of this compound. It begins with a robust, well-characterized laboratory-scale protocol and then transitions to a critical analysis of the key parameters and challenges associated with scaling this process for pilot or manufacturing-scale production. The core focus is on ensuring scientific integrity, process safety, and scalability.
Reaction Principle: Nucleophilic Acyl Substitution
The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction proceeds via the acylation of the secondary amine, morpholine, with heptanoyl chloride.
Mechanism: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of heptanoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to prevent the protonation of the starting morpholine and drive the reaction to completion.
Overall Reaction: Morpholine + Heptanoyl Chloride --(Base, Solvent)--> this compound + Base·HCl salt
Reagent and Material Properties
A thorough understanding of the physical and chemical properties of all materials is fundamental for both procedural design and safety assessment.
| Compound | Formula | MW ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |
| Morpholine | C₄H₉NO | 87.12 | ~129 °C[1][2] | ~1.00[2] | Flammable liquid, Corrosive, Causes severe skin burns and eye damage, Toxic if inhaled/swallowed.[1][3][4][5] |
| Heptanoyl Chloride | C₇H₁₃ClO | 148.63 | ~175 °C | ~0.96 | Water-reactive (liberates toxic gas), Causes severe skin burns and eye damage, Fatal if inhaled, Lachrymator.[6][7][8][9] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ~90 °C | ~0.726 | Highly flammable, Corrosive, Toxic if inhaled, Causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~40 °C | ~1.33 | Volatile, Suspected carcinogen, Skin and eye irritant. |
Detailed Laboratory-Scale Synthesis Protocol (50g Scale)
This protocol has been optimized for high yield and purity at the bench scale.
Equipment:
-
1 L three-neck round-bottom flask
-
500 mL pressure-equalizing dropping funnel
-
Mechanical stirrer with PTFE-coated paddle
-
Digital thermometer/thermocouple probe
-
Condenser with a nitrogen/argon inlet
-
Ice-water bath
-
1 L separatory funnel
Procedure:
-
Reactor Setup: Equip the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice-water bath. Attach the condenser to the central neck and ensure a gentle flow of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add Morpholine (43.6 g, 0.50 mol, 1.0 equiv.) and Dichloromethane (DCM) (300 mL). Begin stirring and cool the solution to 0-5 °C.
-
Base Addition: Add Triethylamine (55.7 g, 76.7 mL, 0.55 mol, 1.1 equiv.) to the cooled morpholine solution.
-
Acyl Chloride Addition: In a separate beaker, dissolve Heptanoyl Chloride (78.0 g, 0.525 mol, 1.05 equiv.) in 100 mL of DCM. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the heptanoyl chloride solution dropwise to the stirred morpholine solution over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A noticeable exotherm will occur. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Check for the disappearance of morpholine using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up & Quenching:
-
Slowly add 200 mL of deionized water to quench the reaction.
-
Transfer the entire mixture to the 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 150 mL) - to remove excess morpholine and triethylamine.
-
Saturated NaHCO₃ solution (2 x 150 mL) - to remove any remaining acidic species.
-
Brine (1 x 150 mL) - to break any emulsions and begin drying.
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a light-yellow oil.
-
Purification: The crude this compound is typically of high purity. If required, it can be further purified by vacuum distillation.
Caption: Laboratory Synthesis Workflow for this compound.
Critical Considerations for Scale-Up Synthesis
Transitioning from a 1 L flask to a multi-hundred-liter reactor introduces significant challenges that must be proactively addressed. The success of a scale-up campaign hinges on understanding how physical and chemical properties change with batch size.
Process Safety and Hazard Analysis
-
Exothermicity Management: Amide bond formation is a significantly exothermic process.[10] The primary risk during scale-up is the inability to remove reaction heat effectively. The surface-area-to-volume ratio of a reactor decreases drastically as its volume increases, making heat dissipation far less efficient than in a lab flask.[11] This can lead to a rapid temperature increase, boiling of the solvent (DCM), and a dangerous pressure build-up, potentially causing a thermal runaway.[10]
-
Recommendation: A reaction calorimetry study (e.g., using an RC1 calorimeter) is essential before any large-scale synthesis. This will quantify the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and help determine the required cooling capacity of the chosen reactor.
-
-
Reagent Handling:
-
Heptanoyl Chloride: This is the most hazardous reagent. It is corrosive, a lachrymator, and reacts violently with water to release toxic HCl gas.[6][7][9] At scale, it must be handled in a closed system using corrosion-resistant pumps and transfer lines.
-
Morpholine: Morpholine is flammable and corrosive, causing severe skin burns.[1][3] Appropriate PPE, including chemical-resistant suits and respiratory protection, is mandatory.
-
Equipment and Process Control
-
Reactor Selection: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of the reagents and the HCl byproduct. The reactor must be equipped with a robust cooling jacket and an emergency quenching system.
-
Mixing (Mass Transfer): Inefficient mixing in a large reactor can create localized "hot spots" where the concentration of heptanoyl chloride is high upon addition. This can lead to side reactions and the formation of impurities. The mixing efficiency in a small flask is not representative of a large, baffled reactor.[11]
-
Recommendation: The reactor should be properly baffled, and the agitator (impeller type and speed) must be designed to ensure rapid homogenization of the reactants. The addition of heptanoyl chloride should occur below the surface of the reaction mixture near the impeller to promote immediate dispersion.
-
-
Temperature Control (Heat Transfer): An ice bath is not a scalable cooling method. The reactor's jacket temperature will be controlled by a thermal control unit (TCU). The rate of heptanoyl chloride addition must be dictated by the cooling system's ability to maintain the target temperature, not by a pre-set time. This is known as "exotherm-controlled" or "heat-flow controlled" addition.
-
Downstream Processing:
-
Quenching & Extractions: Large-scale extractions are time-consuming. Phase separation can be slow, and the formation of stable emulsions is a greater risk. The reactor itself is often used for washing, or the batch is transferred to a dedicated extraction vessel.
-
Purification: Vacuum distillation is the only viable method for purifying multi-kilogram quantities of the product. The distillation unit (still, condenser, vacuum pump) must be appropriately sized for the batch volume.
-
Caption: Key Decision Logic for Scaling Up the Synthesis.
Conclusion
The synthesis of this compound is a straightforward acylation reaction at the laboratory scale. However, its successful and safe scale-up requires a disciplined approach rooted in chemical engineering principles. The primary challenges—managing the reaction exotherm, ensuring efficient mixing, and handling hazardous materials—must be addressed through careful process hazard analysis, reaction calorimetry, and the selection of appropriate equipment. By following the considerations outlined in this guide, researchers and drug development professionals can effectively transition this synthesis from the bench to pilot or production scale, ensuring safety, efficiency, and product quality.
References
- Canyon Components. MORPHOLINE.
- Haz-Map. Heptanoyl chloride - Hazardous Agents.
- Thermo Fisher Scientific.
- NINGBO INNO PHARMCHEM CO., LTD.
- PubChem. Heptanoyl chloride | C7H13ClO | CID 17313.
- BenchChem. Challenges in the scale-up of amide synthesis processes.
- Fisher Scientific.
- Sigma-Aldrich. Heptanoyl chloride 99 2528-61-2.
- ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022).
- Walchem.
- Consolidated Chemical.
- UCL Discovery.
- ACS Publications. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine | Organic Letters.
- Pharmaffiliates. Key details that are easily overlooked during the scale-up of the synthesis process.
- PubChem. Morpholine | C4H9NO | CID 8083.
- Sigma-Aldrich.
- Ricca Chemical.
- BenchChem.
- PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Organic Chemistry Portal. Morpholine synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Heptanoyl Chloride: Understanding Its Reactivity and Uses.
- Fisher Scientific.
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4-Heptanoylmorpholine: A Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Acylmorpholine Moiety
In the landscape of modern medicinal chemistry, the morpholine ring is recognized as a privileged scaffold.[1][2] Its incorporation into drug candidates often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles. When functionalized as an N-acyl derivative, specifically as 4-heptanoylmorpholine, this heterocycle transforms into a highly versatile and practical building block for the synthesis of a diverse array of bioactive molecules.
This technical guide provides an in-depth exploration of this compound as a key intermediate in drug discovery. We will detail its synthesis, physicochemical characteristics, and key synthetic transformations, supported by actionable protocols for laboratory application. The focus will be on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can effectively leverage this building block in their synthetic campaigns.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety properties of a building block is paramount for its effective and safe implementation in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18494-67-2 | [3] |
| Molecular Formula | C₁₁H₂₁NO₂ | [3] |
| Molecular Weight | 199.29 g/mol | Calculated |
| Boiling Point | Data not available; estimated to be >200 °C at 760 mmHg | Inferred from related structures |
| Density | Data not available; estimated to be ~0.98 g/cm³ | Inferred from related structures |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, DMF). Limited solubility in water. | General chemical knowledge |
Safety and Handling:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Hazards: Assumed to be harmful if swallowed and may cause skin and eye irritation. The parent molecule, morpholine, is flammable and corrosive.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, and oxidizing agents.
Synthesis of this compound: Protocols and Rationale
The most direct and common methods for the synthesis of this compound involve the acylation of morpholine with a heptanoyl precursor. Two primary protocols are presented below, each with distinct advantages.
Protocol 1: From Heptanoyl Chloride (Schotten-Baumann Conditions)
This classic method is robust, high-yielding, and utilizes readily available starting materials. The reaction proceeds via nucleophilic acyl substitution, where the morpholine nitrogen attacks the electrophilic carbonyl carbon of heptanoyl chloride.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound from heptanoyl chloride.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.), triethylamine (1.2 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. The use of triethylamine is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of morpholine which would render it non-nucleophilic.
-
Addition of Acyl Chloride: Add heptanoyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 15-20 minutes. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and triethylamine hydrochloride), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity.
-
Purification (Optional): If necessary, the product can be further purified by flash column chromatography on silica gel.
Protocol 2: From Heptanoic Acid using a Coupling Agent
This method is ideal when heptanoyl chloride is not available or when milder conditions are required, for instance, with sensitive substrates. Peptide coupling agents, such as carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP), activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by morpholine.[8][9][10]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, dissolve heptanoic acid (1.0 eq.) and a coupling additive such as 1-hydroxybenzotriazole (HOBt, 1.1 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Coupling Agent Addition: Add the coupling agent, for example, N,N'-diisopropylcarbodiimide (DIC, 1.1 eq.), to the solution and stir for 15-20 minutes at room temperature. This pre-activation step forms the reactive O-acylisourea or HOBt ester.
-
Amine Addition: Add morpholine (1.2 eq.) to the activated mixture.
-
Reaction Progression: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the heptanoic acid starting material by TLC.
-
Work-up and Isolation: The work-up procedure depends on the coupling agent used. For DIC, the diisopropylurea byproduct is soluble in DCM and can be removed during the aqueous wash. If EDC is used, a simple aqueous wash is sufficient to remove the water-soluble urea byproduct. After aqueous extraction, dry the organic layer, concentrate, and purify by chromatography as needed.
Characterization and Spectral Data
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
Expected Spectral Data:
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two multiplets around δ 3.4-3.7 ppm. The heptanoyl chain will exhibit a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a series of multiplets for the internal methylene groups (CH₂) between δ 1.2-1.7 ppm, and a triplet for the methylene group alpha to the carbonyl (α-CH₂) around δ 2.3 ppm.[4][11]
-
¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon will appear as a singlet around δ 172 ppm. The morpholine carbons adjacent to the nitrogen and oxygen will be observed around δ 42-46 ppm and δ 66-67 ppm, respectively. The carbons of the heptanoyl chain will appear in the aliphatic region (δ 14-35 ppm).[11]
-
IR (neat, cm⁻¹): A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1645 cm⁻¹. C-H stretching vibrations will be present in the 2850-2960 cm⁻¹ region.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z = 200.3.
Applications in Medicinal Chemistry: Synthetic Transformations
This compound is a stable amide that can be precisely transformed into other key functional groups, primarily ketones and aldehydes, which are themselves crucial intermediates in the synthesis of complex drug molecules.
Transformation 1: Synthesis of Heptyl Ketones via Reaction with Organometallics
The reaction of N-acylmorpholines with organolithium or Grignard reagents provides a reliable method for the synthesis of ketones. The morpholine amide is less reactive than an acid chloride or ester, which helps to prevent over-addition of the organometallic reagent to form a tertiary alcohol.[3][12][13] The intermediate tetrahedral adduct is stable at low temperatures and collapses to the ketone upon aqueous work-up.
Reaction Scheme Diagram:
Caption: General scheme for the synthesis of heptyl ketones from this compound.
General Protocol for Ketone Synthesis:
-
Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add the organolithium or Grignard reagent (1.1-1.2 eq.) dropwise.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quench: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting ketone by flash column chromatography.
This transformation is particularly valuable for introducing aryl or alkyl groups to form complex ketones that can be further elaborated into targets such as kinase inhibitors or antiviral agents.[1][14][15][16]
Transformation 2: Reduction to 7-Heptanaldehyde
Partial reduction of the morpholine amide to the corresponding aldehyde can be achieved using a suitable hydride reducing agent. While strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the amide to the amine, using a less reactive, sterically hindered hydride reagent at low temperature can favor the formation of the aldehyde.
General Protocol for Aldehyde Synthesis:
-
Setup: Cool a solution of this compound (1.0 eq.) in anhydrous THF to -78 °C under a nitrogen atmosphere.
-
Reduction: Add a solution of a hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), (1.5 eq.) dropwise.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours.
-
Work-up: Carefully quench the reaction with a Rochelle's salt solution or dilute acid and extract the product with an organic solvent.
-
Purification: Isolate and purify the aldehyde by chromatography, noting that aldehydes can be prone to oxidation and should be handled accordingly.
Conclusion
This compound is an economically accessible and synthetically tractable building block that serves as a stable precursor to valuable ketone and aldehyde intermediates. Its favorable physical properties and the straightforward nature of its synthesis and subsequent transformations make it a powerful tool in the arsenal of the medicinal chemist. The protocols and principles outlined in this guide are intended to provide a solid foundation for the strategic application of this compound in the pursuit of novel therapeutic agents.
References
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Chemsigma. This compound [18494-67-2]. Available from: [Link]
-
Duddeck, H., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Available from: [Link]
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Fry, D. W., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. Available from: [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
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Siyavula. 4.4 Physical properties and structure | Organic molecules. Available from: [Link]
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Carl ROTH. Safety Data Sheet: Morpholine. Available from: [Link]
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Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones. Available from: [Link]
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Wang, B-L., et al. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega, 9(18), 21183–21194. Available from: [Link]
-
Das, D., & Yellol, G. S. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 172, 147-171. Available from: [Link]
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PubChem. Morpholine. Available from: [Link]
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Carl ROTH. Safety Data Sheet: 4-Ethylmorpholine. Available from: [Link]
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MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]
-
Sharma, K., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 190, 112101. Available from: [Link]
-
MDPI. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Available from: [Link]
-
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115082. Available from: [Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]
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Aapptec Peptides. Coupling Reagents. Available from: [Link]
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TMR Publishing Group. Infectious Diseases Research. Available from: [Link]
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Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. Available from: [Link]
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Fry, D. W., et al. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423-425. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Heptanoylmorpholine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Heptanoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common acylation reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
The formation of this compound via the reaction of morpholine with heptanoyl chloride is a classic example of nucleophilic acyl substitution, frequently performed under Schotten-Baumann conditions.[1][2][3][4] While straightforward in principle, this reaction is susceptible to competing side reactions and process variables that can significantly impact yield and purity. This guide addresses the most common challenges encountered in the lab and provides systematic solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is disappointingly low (<50%). What are the primary causes and how can I improve it?
Answer: Low yields in this synthesis almost always trace back to one of three main culprits: premature hydrolysis of the acyl chloride, incomplete reaction due to amine protonation, or suboptimal reaction conditions.
-
Hydrolysis of Heptanoyl Chloride: Heptanoyl chloride is highly electrophilic and reacts readily with any available nucleophile. Unfortunately, this includes water, which leads to the formation of inactive heptanoic acid.[5][6][7] This hydrolysis is often the dominant side reaction.[1]
-
Causality: In a biphasic Schotten-Baumann system (e.g., Dichloromethane/Water), the acyl chloride exists in the organic phase. For the desired reaction to occur, a morpholine molecule must react with it before a water molecule or hydroxide ion does.
-
Solutions:
-
Ensure Anhydrous Conditions (where applicable): If using a single-phase system with an organic base like triethylamine, ensure all glassware is oven-dried and solvents are anhydrous.[8][9]
-
Vigorous Stirring: In a two-phase system, the reaction rate is dependent on the interfacial surface area between the organic and aqueous phases. Stirring at a high rate (>1000 rpm) creates an emulsion, maximizing the chance of collision between morpholine and heptanoyl chloride rather than water.[1]
-
Controlled Addition & Temperature: Add the heptanoyl chloride solution dropwise to the stirred morpholine solution at a reduced temperature (0 °C).[9] This controls the initial exothermic reaction and minimizes the rate of hydrolysis, which is temperature-dependent.
-
-
-
Protonation of Morpholine: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[3][10] Morpholine is a base, and in the absence of a scavenger, it will be protonated by the generated HCl to form morpholinium chloride.[11][12] This salt is no longer nucleophilic and will not react with the acyl chloride.[13]
-
Causality: The nitrogen lone pair in morpholine is responsible for its nucleophilicity. Protonation sequesters this lone pair, effectively shutting down the reaction.
-
Solutions:
-
Use Sufficient Base: Always use at least one equivalent of a base to neutralize the HCl byproduct.[1][4] It is common practice to use a slight excess (e.g., 1.2-1.5 equivalents) to ensure the reaction medium remains basic.[9]
-
Choice of Base: In a Schotten-Baumann setup, an aqueous base like NaOH or K₂CO₃ is used.[2][4][14] In an anhydrous single-phase system, an organic base like triethylamine or pyridine is required.[10]
-
-
-
Poor Reagent Quality: Acyl chlorides can degrade over time, especially with repeated exposure to atmospheric moisture.[7][8]
-
Solution: Use heptanoyl chloride from a freshly opened bottle or purify older material by distillation. Verify the purity of your morpholine starting material.
-
Table 1: Summary of Low-Yield Troubleshooting Strategies
| Potential Cause | Scientific Rationale | Recommended Action |
| Hydrolysis of Acyl Chloride | Heptanoyl chloride reacts with water to form inert heptanoic acid, consuming the starting material.[1][5] | Add acyl chloride slowly at 0 °C. Ensure vigorous stirring (>1000 rpm) in biphasic systems. Use anhydrous solvents if employing an organic base.[9] |
| Protonation of Morpholine | HCl byproduct protonates the morpholine, rendering it non-nucleophilic and halting the reaction.[1][13] | Use at least one equivalent of a suitable base (e.g., NaOH, Et₃N) to scavenge the generated acid. An excess of 1.2-1.5 equivalents is recommended.[9] |
| Suboptimal Temperature | Reaction is exothermic; poor temperature control can increase side reactions. Insufficient temperature may lead to a slow reaction rate. | Start the reaction at 0 °C during the addition of heptanoyl chloride, then allow it to warm to room temperature to ensure completion.[9] |
| Poor Reagent Quality | Degraded heptanoyl chloride or impure morpholine will inherently lead to lower conversion.[8] | Use high-purity reagents. Consider distilling the heptanoyl chloride if it is old. |
Question 2: My final product is contaminated with starting materials and byproducts. What is the best purification strategy?
Answer: The most common impurities are unreacted morpholine (basic), heptanoic acid from hydrolysis (acidic), and potentially excess base. A standard liquid-liquid extraction (workup) is highly effective at removing these before final purification.
-
Causality: The desired product, this compound, is a neutral amide. By exploiting the acidic and basic nature of the key impurities, they can be selectively partitioned into an aqueous phase, leaving the desired product in the organic layer.
-
Purification Workflow:
-
Quench: After the reaction is complete, carefully quench by adding water.
-
Separate Phases: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Acid Wash: Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate any unreacted morpholine and organic base (like triethylamine), pulling the resulting salt into the aqueous layer.[9]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This will deprotonate the heptanoic acid impurity, converting it to sodium heptanoate, which is soluble in the aqueous layer.
-
Brine Wash: A final wash with saturated aqueous NaCl (brine) removes residual water from the organic layer.[9]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Final Purification: If further purification is needed, column chromatography on silica gel is a suitable method.[9][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of heptanoyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Leaving Group Departure: The carbonyl double bond reforms, and the chloride ion is expelled as a leaving group.
-
Deprotonation: A base removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final amide product, this compound, and the protonated base.
Sources
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- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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- 5. Page loading... [wap.guidechem.com]
- 6. CAS 2528-61-2: Heptanoyl chloride | CymitQuimica [cymitquimica.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting common side reactions in 4-Heptanoylmorpholine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 4-Heptanoylmorpholine. This document is designed for researchers, chemists, and process development professionals who are utilizing the acylation of morpholine with heptanoyl chloride. As a common synthetic transformation, this reaction is robust yet susceptible to specific side reactions and impurities that can impact yield and purity.
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in the fundamental principles of organic chemistry. We will explore the causality behind experimental choices, offering field-proven insights to help you optimize your reaction conditions and purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis is a nucleophilic acyl substitution reaction. Morpholine, a secondary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of heptanoyl chloride.[1][2] This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and releases a chloride ion.[3]
Q2: Why is the addition of a base essential for this reaction?
The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4] Morpholine is a base and will react with this HCl to form morpholinium hydrochloride salt.[5] This salt is no longer nucleophilic, which would halt the desired reaction.[6] An external base, typically a tertiary amine like triethylamine or an inorganic base like sodium hydroxide, is added to neutralize the HCl as it forms, ensuring a continuous supply of free, nucleophilic morpholine to drive the reaction to completion.[4][7] This technique is broadly known as the Schotten-Baumann reaction condition.[1][4]
Q3: What are the most critical parameters to control during the synthesis?
The two most critical parameters are:
-
Moisture Control: Heptanoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form heptanoic acid and HCl.[8][9] This is the most common side reaction. Therefore, using anhydrous solvents and reagents under an inert atmosphere (like nitrogen or argon) is crucial.
-
Temperature Control: The reaction between amines and acyl chlorides is highly exothermic.[] Adding the heptanoyl chloride slowly and with efficient cooling (e.g., an ice bath) is necessary to prevent runaway reactions and minimize the formation of side products.
Core Synthesis and Side Reaction Mechanisms
The desired reaction pathway involves the direct acylation of the morpholine nitrogen. However, the presence of water introduces a competitive and detrimental side reaction.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis and purification in a practical, question-and-answer format.
Problem 1: Low or no yield of this compound.
Q: My reaction worked poorly, and TLC/LC-MS analysis shows mostly unreacted morpholine and a new, more polar spot. What went wrong?
This is the most common failure mode and usually points to one of two issues: hydrolysis of the acyl chloride or protonation of the amine.
Possible Cause A: Hydrolysis of Heptanoyl Chloride Heptanoyl chloride reacts vigorously with water to form heptanoic acid.[8][9] If your reagents or solvent contain moisture, the acyl chloride will be consumed by this side reaction before it can acylate the morpholine. The "new polar spot" is likely heptanoic acid.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF). Dry glassware in an oven ( >100°C) for several hours and cool under an inert atmosphere.
-
Use High-Quality Reagents: Use a fresh bottle of heptanoyl chloride. Older bottles may have hydrolyzed due to ambient moisture ingress.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Possible Cause B: Morpholine Protonation If the base is omitted or is not effective, the HCl generated will protonate the morpholine starting material, rendering it non-nucleophilic and stopping the reaction.[6]
Solutions:
-
Verify Base Stoichiometry: Ensure you are using at least 1.1 equivalents of a suitable base (e.g., triethylamine, pyridine). Using a slight excess helps ensure complete neutralization.[11]
-
Proper Reaction Order: The recommended procedure is to add the heptanoyl chloride slowly to a solution of morpholine and the base.[6][12] Adding the amine to the acyl chloride is generally not recommended as it can create localized high concentrations of HCl.
Problem 2: The final product is contaminated with an acidic impurity.
Q: After workup, my NMR spectrum shows the desired product, but also peaks corresponding to heptanoic acid. How can I remove it?
This contamination is a direct result of heptanoyl chloride hydrolysis.[8][13] Fortunately, the chemical properties of the amide product and the carboxylic acid impurity are distinct, allowing for simple separation.
Solution: Basic Aqueous Wash During the aqueous workup, wash the organic layer with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃).
-
Mechanism: The base will deprotonate the acidic heptanoic acid to form sodium heptanoate, a water-soluble salt. The neutral amide product, this compound, will remain in the organic layer.
-
Protocol:
-
After the reaction is complete, dilute the mixture with your organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash with the aqueous basic solution. You may see some bubbling (CO₂ evolution if using bicarbonate/carbonate) as the acid is neutralized.
-
Separate the layers and discard the aqueous layer, which now contains the impurity.
-
Proceed with washing the organic layer with water and brine, followed by drying and solvent evaporation.
-
Problem 3: The final product is contaminated with unreacted morpholine.
Q: My product appears pure except for the presence of morpholine. What is the best way to remove it post-reaction?
This issue arises from using a large excess of morpholine or from an incomplete reaction. Like the acidic impurity, this basic impurity can be easily removed with a targeted aqueous wash.
Solution: Acidic Aqueous Wash Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl).
-
Mechanism: The acid will protonate the basic morpholine to form the water-soluble morpholinium chloride salt.[5] The neutral amide product will remain in the organic layer.
-
Protocol:
-
In a separatory funnel, wash the organic solution containing your crude product with 1M HCl.
-
Separate the layers, discarding the aqueous phase containing the morpholine salt.
-
Crucial Next Step: Wash the organic layer with a basic solution (e.g., 5% NaHCO₃) to neutralize any residual acid, followed by water and brine washes to ensure all salts are removed.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving common synthesis problems.
Experimental Protocols & Data
Table 1: Key Reagent Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |
| Morpholine | C₄H₉NO | 87.12 | 1.007 | 129 |
| Heptanoyl Chloride | C₇H₁₃ClO | 148.63 | 0.960 | 173[14] |
| Triethylamine | C₆H₁₅N | 101.19 | 0.726 | 89.5 |
Protocol: Synthesis of this compound
This protocol is adapted from standard acylation procedures and is designed to minimize side reactions.[11]
Materials:
-
Morpholine (1.0 eq)
-
Heptanoyl chloride (1.05 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl (aq), 5% NaHCO₃ (aq), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
To the flask, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Dissolve heptanoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the heptanoyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS until the morpholine is consumed.
-
Workup: a. Quench the reaction by slowly adding deionized water. b. Transfer the entire mixture to a separatory funnel and add more DCM if necessary. c. Wash the organic layer sequentially with:
- 1M HCl (to remove excess morpholine and triethylamine)
- 5% NaHCO₃ (to remove any heptanoic acid and residual HCl)
- Brine (to initiate drying) d. Dry the separated organic layer over anhydrous Na₂SO₄. e. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.
References
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide synthesis does not work?. Retrieved from [Link]
-
Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]
-
Sciencemadness.org. (n.d.). THE REACTIONS OF ALIPHATIC ACID CHLORIDES. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CAS 2528-61-2: Heptanoyl chloride | CymitQuimica [cymitquimica.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. sciencemadness.org [sciencemadness.org]
- 14. Heptanoyl chloride 99 2528-61-2 [sigmaaldrich.com]
Technical Support Center: 4-Heptanoylmorpholine Stability and Degradation Studies
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-Heptanoylmorpholine. This document provides in-depth answers to frequently asked questions and troubleshooting advice for stability and degradation studies. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability profile of this compound, drawing from established principles of amide and morpholine chemistry.
Q1: What are the primary degradation pathways I should be concerned about for this compound under typical laboratory conditions?
A1: this compound, possessing both an amide linkage and a morpholine ring, is susceptible to several degradation pathways. The two most probable routes of degradation under standard laboratory and physiological conditions are hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide bond is the most likely site for hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of heptanoic acid and morpholine. While the morpholine ring itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially induce ring cleavage.
-
Oxidative Degradation: The morpholine moiety is susceptible to oxidation. The nitrogen atom can be oxidized to form an N-oxide, and the carbon atoms adjacent to the nitrogen are also potential sites of oxidation, which could lead to ring opening. In biological systems, this oxidation is often mediated by cytochrome P450 enzymes.
Q2: How thermally stable is this compound? At what temperature should I expect to see degradation?
Q3: Is this compound sensitive to light? Should I take special precautions to protect it from light exposure?
A3: Photodegradation is a potential degradation pathway for many pharmaceutical compounds. Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation. To ensure the integrity of your this compound samples, it is best practice to store them in amber vials or otherwise protected from light, especially when in solution. Conducting photostability studies as outlined in ICH guideline Q1B is essential to fully characterize the photosensitivity of the molecule.
II. Troubleshooting Guide for Stability Studies
This section provides practical advice for addressing specific issues that may arise during the experimental investigation of this compound stability.
Issue 1: Inconsistent Results in Hydrolytic Stability Studies
Q: I am observing variable rates of hydrolysis for this compound at a constant pH and temperature. What could be the cause?
A: Inconsistent hydrolysis rates can stem from several factors. Here is a troubleshooting workflow to identify the root cause:
-
pH Fluctuation: Ensure your buffer system has adequate capacity to maintain a constant pH throughout the experiment, especially if the degradation products (heptanoic acid and morpholine) are acidic or basic.
-
Catalysis: Be aware of potential catalytic effects from trace metal ions in your buffer or from the container surface. Using high-purity water and reagents, and employing glass-lined reaction vessels can mitigate this.
-
Micelle Formation: As an amphiphilic molecule, this compound may form micelles at higher concentrations, which can alter the rate of hydrolysis. Consider determining the critical micelle concentration (CMC) and working at concentrations below the CMC for kinetic studies.
Experimental Protocol: Standard Hydrolysis Study
-
Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, 9.0) using high-purity reagents.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer. A typical starting concentration is 1 mg/mL, though this may need to be adjusted.
-
Incubation: Incubate the samples at a constant, controlled temperature (e.g., 40°C, 60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quenching: Immediately quench the reaction by neutralizing the pH or by rapid cooling to halt further degradation.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound and the formation of degradation products.
Issue 2: Identifying Unknown Peaks in the Chromatogram After Forced Degradation
Q: After performing forced degradation studies, I see several new peaks in my HPLC chromatogram that I cannot identify. How can I determine their structure?
A: The appearance of unknown peaks is the primary goal of forced degradation studies, as they represent potential degradation products. The following workflow can aid in their identification:
-
Mass Spectrometry (MS): The most powerful tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks provides the molecular weight of the degradation products. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer (MS/MS) will generate a fragmentation pattern. This pattern can be used to piece together the structure of the degradant by comparing it to the fragmentation of the parent molecule.
-
Forced Degradation under Specific Conditions: By analyzing the degradation products formed under specific stress conditions (e.g., acidic hydrolysis vs. oxidative stress), you can infer the nature of the degradants. For instance, a product formed only under oxidative conditions is likely an oxidation product.
Workflow for Degradant Identification
Caption: Workflow for the identification of unknown degradation products.
III. Key Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies, a critical component of understanding the stability of this compound.
Forced Degradation Protocol
Forced degradation studies are designed to intentionally degrade the drug substance to an appropriate extent (typically 5-20% degradation) to identify potential degradation products and validate the stability-indicating power of analytical methods.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | Amide hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 8 hours | Amide hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, C-oxidation, ring opening |
| Thermal Degradation | Dry heat at 80°C for 48 hours | Thermal decomposition |
| Photodegradation | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photolytic cleavage, radical formation |
General Procedure for Forced Degradation:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Application: For each stress condition, mix the stock solution with the specified reagent and incubate for the designated time and temperature. For thermal and photostability, the solid drug substance should also be tested. A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
-
Neutralization/Termination: After the incubation period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to assess the extent of degradation and profile the degradation products.
Visualizing Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
IV. References
-
Thermal decomposition of amide and imide derivatives of maleated polyethylene. (2025). Google Search.
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO
Technical Support Center: Optimizing the Synthesis and Purification of 4-Heptanoylmorpholine
Welcome to the dedicated technical support guide for the synthesis and purification of 4-Heptanoylmorpholine (CAS No: 18494-67-2).[1] This resource is designed for researchers, medicinal chemists, and process development scientists to navigate common challenges, enhance reaction outcomes, and achieve high-purity material. The following sections are structured in a practical, problem-oriented format to directly address issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section provides answers to common high-level inquiries regarding the synthesis of this compound.
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method is the Schotten-Baumann reaction, which involves the N-acylation of morpholine with heptanoyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.[2] The reaction is favored for its simplicity and use of readily available starting materials.
Q2: What are the critical parameters that influence the yield and purity of the final product?
Several factors are crucial for a successful synthesis:
-
Reagent Quality: The purity of morpholine and, most importantly, heptanoyl chloride is paramount. Heptanoyl chloride is highly sensitive to moisture and can hydrolyze to heptanoic acid, which complicates the reaction and purification.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the acyl chloride, reducing the yield of the desired amide.[3] Using anhydrous solvents and reagents is critical.
-
Temperature Control: The reaction between acyl chlorides and amines is exothermic.[] Proper temperature control, typically by cooling the reaction mixture initially, is necessary to prevent side reactions and discoloration.
-
Stoichiometry and Order of Addition: The molar ratios of reactants and the order in which they are added significantly impact the outcome.[2] Adding the acyl chloride slowly to the mixture of morpholine and base is recommended to maintain control over the reaction.
-
Effective Workup: A thorough aqueous workup is essential to remove the base, unreacted starting materials, and water-soluble byproducts like morpholine hydrochloride.
Q3: What are the likely impurities in a crude sample of this compound?
Common impurities include:
-
Unreacted morpholine.
-
Morpholine hydrochloride (formed from the reaction of morpholine with HCl).
-
Heptanoic acid (from hydrolysis of heptanoyl chloride).
-
Unreacted heptanoyl chloride (though it is often quenched during workup).
Q4: What is a realistic isolated yield for this synthesis?
While yields are highly dependent on scale and specific conditions, a well-optimized laboratory-scale synthesis of this type can be expected to produce yields in the range of 80-95%. Lower yields often point to issues with reagent quality, moisture, or suboptimal workup and purification procedures.[5]
Section 2: Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.
Problem Area: Low Reaction Yield
Q: My reaction yield is consistently below 50%. What are the most probable causes?
A: Persistently low yields are typically traced back to a few key areas. The primary culprits often involve the deactivation of one of the reactants or incomplete reaction.[3]
-
Hydrolysis of Heptanoyl Chloride: This is the most common issue. If your heptanoyl chloride has been exposed to atmospheric moisture or if your solvent is not anhydrous, a significant portion will convert to unreactive heptanoic acid.
-
Protonation of Morpholine: The reaction generates HCl as a byproduct. If an insufficient amount of base is used, or if the base is not strong enough, the HCl will protonate the nucleophilic nitrogen of the morpholine, forming morpholine hydrochloride.[2] This salt is unreactive towards the acyl chloride, effectively removing the amine from the reaction.
-
Suboptimal Temperature: While initial cooling is necessary to control the exotherm, running the reaction at too low a temperature for the entire duration may lead to an incomplete or stalled reaction.
Q: I suspect my heptanoyl chloride is old. How can I check its quality or purify it?
A: Older bottles of acyl chlorides are often partially hydrolyzed. You can check for the presence of heptanoic acid using IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by quenching a small sample with methanol and analyzing for the methyl heptanoate ester by GC-MS. If significant degradation has occurred, it is best to purchase a fresh bottle. For small-scale reactions, purification by distillation under reduced pressure is possible, but often impractical. Using a fresh, sealed bottle is the most reliable approach.
Q: The reaction mixture turns into a thick, un-stirrable slurry. What is happening and how can I prevent it?
A: This is almost certainly due to the precipitation of morpholine hydrochloride salt. This happens when the salt is insoluble in your chosen reaction solvent (e.g., diethyl ether, hexanes). To solve this, you can either:
-
Choose a Different Solvent: Switch to a solvent that better solubilizes the salt, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Increase Solvent Volume: Add more solvent to keep the salt suspended and allow for efficient stirring.
-
Use a Heterogeneous Base: Employ an insoluble base like potassium carbonate in a biphasic system (e.g., DCM/water), which avoids the formation of large amounts of amine hydrochloride in the organic phase.
Problem Area: Product Purity Issues
Q: My isolated product is a yellow or brown oil/solid, not the expected colorless product. What causes this discoloration?
A: Discoloration often arises from impurities generated by side reactions or thermal stress.
-
Reaction Temperature: Allowing the initial exothermic reaction to proceed without cooling can cause localized heating, leading to decomposition and the formation of colored byproducts.
-
Starting Material Quality: Impurities in the starting morpholine or heptanoyl chloride can carry through or react to form colored species.
-
Extended Heating: Prolonged heating during the reaction or solvent removal (especially at atmospheric pressure) can cause thermal degradation. It is crucial to use reduced pressure for solvent evaporation.
Q: How do I effectively remove unreacted morpholine and heptanoic acid during the workup?
A: A standard liquid-liquid extraction procedure is highly effective. After quenching the reaction, dilute the mixture with an organic solvent (like ethyl acetate or DCM) and perform sequential washes in a separatory funnel:
-
Acid Wash: Wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any remaining basic morpholine, pulling it into the aqueous layer as its hydrochloride salt.
-
Base Wash: Wash with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). This will deprotonate any acidic heptanoic acid, pulling it into the aqueous layer as its sodium salt.
-
Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.
Q: My product looks clean by TLC, but the NMR spectrum shows a persistent impurity. What could it be?
A: If you have performed the aqueous workup correctly, the most likely persistent impurity is residual solvent from the reaction or purification. High-boiling point solvents like DMF or DMSO, if used, can be particularly difficult to remove. If not a solvent, consider the possibility of a structurally similar, non-polar byproduct that co-elutes with your product on TLC. In this case, optimizing your purification method is necessary.
Section 3: Optimized Experimental Protocols
Protocol 1: Synthesis and Workup of this compound
This protocol is designed for a standard laboratory scale synthesis.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add morpholine (8.71 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
-
Addition of Base: Add triethylamine (Et₃N) (12.1 g, 120 mmol, 1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Add heptanoyl chloride (15.5 g, 105 mmol, 1.05 eq) dropwise to the stirred solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent method for purifying solid products with relatively low levels of impurities.[6][7]
-
Solvent Selection: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[7] For this compound, a mixture of hexanes and ethyl acetate is often effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., a hot mixture of 9:1 hexanes:ethyl acetate) required to fully dissolve the solid.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.[8]
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Chromatography is preferred for purifying oils or for separating mixtures with closely related impurities.[9][10]
-
Stationary Phase: Pack a glass column with silica gel, using a slurry method with your chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Section 4: Data Tables & Visualizations
Data Tables
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Molar Equiv. | Role | Key Consideration |
| Morpholine | 1.0 | Nucleophile | Ensure purity and dryness. |
| Heptanoyl Chloride | 1.05 - 1.1 | Electrophile | Use fresh, high-purity material. Add dropwise. |
| Triethylamine (Et₃N) | 1.2 - 1.5 | HCl Scavenger | Must be anhydrous. An excess ensures all HCl is neutralized.[2] |
| Solvent (e.g., DCM) | - | Reaction Medium | Must be anhydrous to prevent hydrolysis of acyl chloride.[3] |
| Temperature | 0 °C to RT | Reaction Control | Initial cooling is critical to manage the exotherm. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Hydrolysis of heptanoyl chloride | Use anhydrous solvents and fresh reagents. |
| Incomplete reaction | Increase reaction time or allow to warm to room temperature. | |
| Morpholine protonation | Ensure sufficient base (1.2+ eq) is used. | |
| Discoloration | Reaction too hot | Maintain cooling (0-10 °C) during acyl chloride addition. |
| Impure starting materials | Use purified or fresh reagents. | |
| Purification Difficulty | Unremoved ionic impurities | Perform a thorough acidic and basic aqueous wash. |
| Co-eluting impurities | Optimize chromatography gradient or try recrystallization. |
Table 3: Common Solvents for Recrystallization
| Solvent / System | Polarity | Comments |
| Hexanes / Heptane | Non-polar | Good for non-polar compounds. Often used as the anti-solvent. |
| Hexanes / Ethyl Acetate | Variable | A versatile system. Adjust ratio to find optimal solubility curve.[11] |
| Diethyl Ether | Low | Low boiling point can make it tricky, but sometimes effective. |
| Toluene | Medium | Good for compounds that need higher heat to dissolve.[11] |
Diagrams (Graphviz)
Caption: Step-by-step workflow from reaction setup to the final purified product.
Caption: A decision tree to diagnose common causes of low reaction yield.
References
-
ResearchGate. Why did my amide syntesis does not work?. (2021-04-14). Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (2006).
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (2012).
-
Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]
-
Delgado, A., et al. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. (2020). Available at: [Link]
-
Korovina, N. Recrystallization Technique for Organic Chemistry. YouTube. (2020-09-07). Available at: [Link]
-
Professor Dave Explains. Recrystallization. YouTube. (2020-01-10). Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
GSRS. N-HEPTANOYLMORPHOLINE. Available at: [Link]
-
Organic chemistry lab. Recrystallization- Organic Chemistry Lab- purification. YouTube. (2022-05-24). Available at: [Link]
-
Ferreira, L. G., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Mini-Reviews in Medicinal Chemistry. (2020). Available at: [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Available at: [Link]
-
NC State Department of Chemistry. Recrystallization. YouTube. (2015-06-08). Available at: [Link]
-
Ghimire, P. Chromatography. StatPearls - NCBI Bookshelf. (2024-01-11). Available at: [Link]
-
Palchykov, V. Recent progress in the synthesis of morpholines. ResearchGate. (2019-06-01). Available at: [Link]
-
ResearchGate. Synthesis of 4-Vinylmorpholine Based on Acetylene. (2018-02). Available at: [Link]
-
National Institutes of Health. Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. (2021-07-20). Available at: [Link]
- Google Patents. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
PubMed. Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. (1976-06). Available at: [Link]
-
Khan Academy. Basics of chromatography. Available at: [Link]
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Khan Academy [khanacademy.org]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Solvent Effects on the Reactivity of 4-Heptanoylmorpholine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Heptanoylmorpholine. This resource is designed to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of this versatile amide. Here, you will find practical troubleshooting advice and a comprehensive FAQ section to address common challenges encountered during synthesis, hydrolysis, and other transformations involving this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Low Yield During the Synthesis of this compound via Amide Coupling
Question: I am synthesizing this compound from heptanoic acid and morpholine using a standard coupling reagent (e.g., HATU, EDC), but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions are a common challenge. Several solvent-related factors can be at play.[1]
Potential Causes & Solutions:
-
Incomplete Dissolution of Reagents:
-
Explanation: Heptanoic acid and morpholine have different polarity profiles. If your chosen solvent does not adequately dissolve both starting materials and the coupling reagent, the reaction will be slow and incomplete.
-
Solution: Switch to a more appropriate solvent. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are generally effective for amide coupling reactions as they can dissolve a wide range of reactants.[1][2]
-
-
Hydrolysis of Activated Intermediate:
-
Explanation: The presence of water in your solvent can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to heptanoic acid and preventing the formation of the amide.[1]
-
Solution: Always use anhydrous solvents for amide coupling reactions. Ensure your glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Suboptimal Reaction Polarity:
-
Explanation: The transition state of the nucleophilic attack of morpholine on the activated heptanoic acid is polar. A solvent that can stabilize this transition state will accelerate the reaction.
-
Solution: While highly polar protic solvents are generally avoided due to potential side reactions with the coupling reagents, polar aprotic solvents are ideal. If you are using a less polar solvent like Tetrahydrofuran (THF), consider switching to DMF or DCM.
-
Experimental Protocol: General Procedure for Amide Coupling using HATU
-
Dissolve heptanoic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add morpholine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
Issue 2: Slow or Incomplete Hydrolysis of this compound
Question: I am attempting to hydrolyze this compound to heptanoic acid and morpholine, but the reaction is extremely slow, even with heating. How can the choice of solvent impact the rate of hydrolysis?
Answer:
Amide hydrolysis is notoriously difficult due to the stability of the amide bond.[3][4] The solvent plays a crucial role in facilitating this reaction, both under acidic and basic conditions.
Potential Causes & Solutions:
-
Poor Solvation of Intermediates (Acidic Hydrolysis):
-
Explanation: In acidic hydrolysis, the first step is the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for a nucleophilic attack by water.[3][5] A polar protic solvent, like water or an alcohol-water mixture, is essential to stabilize the charged intermediates formed during the reaction.
-
Solution: Ensure a sufficient amount of water is present in your reaction mixture. Using a co-solvent like dioxane or THF mixed with aqueous acid can help to dissolve the starting amide while still providing the necessary protic environment for the reaction to proceed.[6]
-
-
Insufficient Nucleophilicity of Hydroxide (Basic Hydrolysis):
-
Explanation: In basic hydrolysis, the hydroxide ion acts as the nucleophile.[7] In a purely organic solvent, the hydroxide source (e.g., NaOH, KOH) may not be sufficiently soluble or dissociated to provide a high concentration of free hydroxide ions.
-
Solution: Use a mixture of water and a miscible organic co-solvent like ethanol or methanol. This will dissolve the this compound and the base, ensuring a homogenous reaction mixture and a high concentration of the hydroxide nucleophile.
-
Troubleshooting Workflow for Amide Hydrolysis
Caption: Troubleshooting workflow for slow amide hydrolysis.
Issue 3: Unexpected Side Products in Reactions with Organometallics
Question: When reacting this compound with a Grignard or organolithium reagent to form a ketone, I am observing significant amounts of the tertiary alcohol from over-addition. How can the solvent choice minimize this?
Answer:
Over-addition is a common problem when reacting amides with highly reactive organometallics.[8][9] The initially formed ketone is often more reactive than the starting amide.[8]
Potential Causes & Solutions:
-
High Reactivity of the Organometallic Reagent:
-
Explanation: Solvents can modulate the reactivity of organometallic reagents. In highly polar solvents like THF, Grignard and organolithium reagents are highly solvated and very reactive.
-
Solution: Consider using a less polar solvent like diethyl ether or toluene. This can sometimes temper the reactivity of the organometallic reagent, favoring the formation of the ketone over the tertiary alcohol. However, ensure your reagents remain soluble.
-
-
Instability of the Tetrahedral Intermediate:
-
Explanation: The reaction proceeds through a tetrahedral intermediate. If this intermediate is unstable, it will rapidly collapse to the ketone, which can then react further.
-
Solution: While morpholine amides are generally good for this transformation, the choice of solvent can influence the stability of this intermediate. Low temperatures are crucial. Performing the reaction at -78 °C in a solvent like THF is standard practice to stabilize the intermediate and prevent over-addition.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why are polar aprotic solvents generally preferred for amide bond formation?
A1: Polar aprotic solvents like DMF, DCM, and acetonitrile are favored for several reasons:
-
Solubility: They effectively dissolve a wide range of organic molecules, including the carboxylic acid, amine, and coupling reagents.[1]
-
No Interference with Reagents: They do not have acidic protons, so they won't react with the coupling reagents or the amine.
-
Stabilization of Intermediates: Their polarity can help to stabilize charged intermediates and transition states in the reaction mechanism, potentially increasing the reaction rate.[5]
Q2: How do protic vs. aprotic solvents affect the nucleophilicity of morpholine?
A2:
-
Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of morpholine.[10][11] This "caging" effect can decrease its nucleophilicity, making it less reactive.[11]
-
Aprotic Solvents (e.g., THF, DCM): These solvents do not form hydrogen bonds with the nucleophile. This leaves the lone pair on the nitrogen more available for nucleophilic attack, thus enhancing its reactivity.[12]
Solvent Effects on Nucleophilicity
Caption: Influence of protic vs. aprotic solvents on morpholine's nucleophilicity.
Q3: Can this compound act as a solvent itself in certain reactions?
A3: While technically possible for some reactions where it is used in large excess and the reactants are soluble in it, it is generally not a practical or recommended solvent. Its high boiling point would make it difficult to remove after the reaction, and its reactive amide functionality could lead to unwanted side reactions. Morpholine itself, however, is sometimes used as a solvent in chemical reactions due to its polarity.[13]
Q4: What is the impact of solvent polarity on the rate of nucleophilic acyl substitution reactions of this compound?
A4: The effect of solvent polarity depends on the specific reaction. For reactions where the transition state is more polar than the reactants (which is common in nucleophilic acyl substitution), a more polar solvent will stabilize the transition state and increase the reaction rate. For example, in the hydrolysis of an amide, the transition state involves charge separation, so a polar solvent will accelerate the reaction.[5]
Quantitative Data Summary
| Solvent | Type | Dielectric Constant (ε) | General Suitability for Amide Coupling | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Excellent | Good solubility for many reactants, non-reactive.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Excellent | High polarity, excellent solvating power for a wide range of compounds.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Good | Moderate polarity, good general-purpose solvent. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good | High polarity, but can sometimes be less effective at dissolving all coupling reagents. |
| Toluene | Nonpolar | 2.4 | Poor to Moderate | Low polarity, may not adequately dissolve polar reactants or stabilize polar intermediates. |
| Water | Polar Protic | 80.1 | Unsuitable | Reacts with coupling reagents and can hydrolyze activated esters.[1] Although, recent research explores amide bond formation in water.[14] |
| Ethanol | Polar Protic | 24.5 | Unsuitable | Can react with the activated carboxylic acid to form an ester side product.[2] |
References
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Amides: Structure, Properties, and Reactions. Solubility of Things. Available at: [Link]
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Schowen, R. L., Hopper, C. R., & Bazikian, C. M. Amide hydrolysis. V. Substituent effects and solvent isotope effects in the basic methanolysis of amides. Journal of the American Chemical Society. Available at: [Link]
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Nucleophilic acyl substitution reactions. Chemistry LibreTexts. Available at: [Link]
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In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Study.com. Available at: [Link]
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Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available at: [Link]
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Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. ResearchGate. Available at: [Link]
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MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N, N-dimethylformamide. Green Chemistry, 15(3), 596-600. Available at: [Link]
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The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
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Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]
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Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. ResearchGate. Available at: [Link]
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Hydrolysis of Amides. AK Lectures. Available at: [Link]
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Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9493-9499. Available at: [Link]
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Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]
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Nucleophilic Acyl Substitution. BYJU'S. Available at: [Link]
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Predicting Products of Nucleophilic Acyl Substitution Reactions. YouTube. Available at: [Link]
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Morpholine. Wikipedia. Available at: [Link]
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Ogiwara, Y. (2023). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. The Chemical Record. Available at: [Link]
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What are the best reaction conditions for an amidation reaction using EDC?. ResearchGate. Available at: [Link]
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Real Synthesis: ~ any amidation tricks?. Reddit. Available at: [Link]
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Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]
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Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. Available at: [Link]
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Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]
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Kovács, L., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(21), 5028. Available at: [Link]
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Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
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Synthesis of 4-Vinylmorpholine Based on Acetylene. ResearchGate. Available at: [Link]
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Methods for removing unreacted starting materials from 4-Heptanoylmorpholine
Welcome to the technical support center for the purification of 4-Heptanoylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this target molecule from its crude reaction mixture. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?
The synthesis of this compound typically involves the acylation of morpholine with heptanoyl chloride.[1][2] Consequently, the primary impurities in your crude product will be the unreacted starting materials and their immediate byproducts:
-
Unreacted Morpholine: A basic secondary amine that is often used in excess to drive the reaction to completion.
-
Unreacted Heptanoyl Chloride: A highly reactive and corrosive acyl chloride.[3][4]
-
Heptanoic Acid: Formed from the hydrolysis of heptanoyl chloride upon contact with ambient moisture or during the aqueous work-up.[1][5]
-
Morpholine Hydrochloride: A salt formed if the hydrochloric acid (HCl) byproduct of the acylation reaction reacts with excess morpholine.[6][7] This salt is highly soluble in water.[8]
Q2: Why is a thorough purification of this compound critical for my research?
Q3: What is the overall strategy for removing these specific impurities?
The most effective purification strategy leverages the distinct chemical properties of the product and the impurities. This compound is a neutral amide, whereas the primary impurities are either basic (morpholine) or acidic (heptanoic acid). This difference in acidity/basicity is the key to separation using a liquid-liquid extraction (aqueous wash) procedure. The highly reactive heptanoyl chloride is typically neutralized (quenched) into the more manageable heptanoic acid during the initial work-up step.[10]
Q4: How can I analyze the purity of my this compound after purification?
Several standard analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the separation of your product from starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the gold standard for identifying and quantifying residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and can detect trace-level impurities.[9]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the purification process.
Problem: My crude product is basic (pH > 7) and has a characteristic fishy/amine odor.
Cause: This strongly indicates the presence of excess unreacted morpholine.
Solution: Perform an Acidic Wash. The most effective way to remove a basic impurity like morpholine is to wash the organic solution of your crude product with a dilute aqueous acid, such as 1M hydrochloric acid (HCl).
Mechanism: The acid protonates the basic nitrogen atom of morpholine, converting it into the water-soluble salt, morpholine hydrochloride.[6][7][8] This salt will preferentially partition into the aqueous layer, leaving your neutral amide product in the organic layer.
Problem: My crude product is acidic (pH < 7) and has a sharp, pungent, and unpleasant odor.
Cause: This points to the presence of unreacted heptanoyl chloride and its hydrolysis product, heptanoic acid.[1][11]
Solution: Quench and Perform a Basic Wash. First, ensure any remaining highly reactive heptanoyl chloride is quenched. This is often accomplished by adding water or an alcohol to the reaction mixture.[10] The resulting heptanoic acid can then be removed with a basic wash.
Mechanism: Washing the organic solution with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH), will deprotonate the acidic heptanoic acid. This converts it into its corresponding sodium heptanoate salt, which is soluble in the aqueous layer and can be easily separated. Your neutral amide product remains unaffected in the organic phase.
Problem: I've completed the acidic and basic washes, but TLC or NMR analysis still shows impurities.
Cause: The impurities may be non-acidic/basic byproducts, or the washes were not sufficient to remove all contaminants. Amides themselves can sometimes be sensitive to harsh pH conditions.[12]
Solution: Employ Chromatographic or Recrystallization Techniques. If simple extraction fails to yield a pure product, more robust methods are required.
-
Silica Gel Column Chromatography: This is the most common and highly effective method for purifying neutral organic compounds.[12][13] It separates compounds based on their polarity. Since this compound is moderately polar, a solvent system like Hexane/Ethyl Acetate is a good starting point.
-
Recrystallization: If your product is a solid at room temperature, recrystallization can be an excellent and scalable purification method.[12] This involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.
Data Summary Table
For effective separation, it is crucial to understand the physical properties of the compounds involved.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Solubility Properties | Chemical Nature |
| This compound | C₁₁H₂₁NO₂ | 199.29[14] | N/A | Soluble in most organic solvents | Neutral Amide |
| Morpholine | C₄H₉NO | 87.12[15] | ~129 °C | Miscible with water and many organic solvents[15] | Basic |
| Heptanoyl Chloride | C₇H₁₃ClO | 148.63[3][4] | ~173 °C | Reacts violently with water; soluble in ethers, chlorinated solvents[1][5] | Electrophilic |
| Heptanoic Acid | C₇H₁₄O₂ | 130.18 | ~223 °C | Slightly soluble in water; soluble in organic solvents | Acidic |
| Morpholine HCl | C₄H₁₀ClNO | 123.58[6][7] | >175 °C (decomposes)[15] | Highly soluble in water[7][8] | Acidic Salt |
Visualized Workflows and Protocols
General Purification Workflow
The diagram below outlines the standard sequence of operations for purifying this compound after the initial reaction is complete.
Caption: Standard purification workflow for this compound.
Troubleshooting Decision Tree
Use this flowchart to diagnose issues with your crude product and select the appropriate purification step.
Caption: Decision tree for troubleshooting purification issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Work-up
Objective: To remove acidic and basic impurities via liquid-liquid extraction.
-
Quenching: Carefully add the crude reaction mixture to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Safety Note: This step can be exothermic if significant unreacted heptanoyl chloride remains. Perform in a fume hood and add slowly.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the remaining organic layer in the funnel. Shake, venting frequently, until no more gas evolution (CO₂) is observed.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution (brine). This helps remove residual water from the organic phase.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes.
-
Concentration: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, washed this compound.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the product from closely related neutral impurities based on polarity.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the organic solvent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the final, purified product.
References
- Solubility of Things. (n.d.). Morpholine hydrochloride.
- ResearchGate. (2020). What is the best technique for amide purification?.
- ChemBK. (2024). Morpholine hydrochloride.
- Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
- National Institutes of Health. (n.d.). Morpholine. PubChem.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Morpholine Hydrochloride.
- Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
- Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.
- Google Patents. (n.d.). US4091218A - Morpholine process.
- BenchChem. (2025). Technical Support Center: Myristic Amide Synthesis and Purification.
- National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central.
- ChemCeed. (2022). Everything You Need to Know About Morpholine.
- Parchem. (2023). Buy Heptanoyl chloride | 2528-61-2.
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
- National Institutes of Health. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. PubMed.
- Google Patents. (n.d.). US2776972A - Recovery of morpholine from aqueous solutions thereof.
- Google Patents. (n.d.). US6113799A - Process for selective separation of morpholine.
- Chemsigma. (n.d.). This compound [18494-67-2].
- Sigma-Aldrich. (n.d.). Heptanoyl chloride 99 2528-61-2.
- Thermo Fisher Scientific. (2012). Heptanoyl chloride - SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). n-HEPTAMIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Heptanoyl Chloride (CAS 2528-61-2): A Key Intermediate for Organic Synthesis and Beyond.
- Wikipedia. (2025). Heptanoyl chloride.
- National Institutes of Health. (n.d.). Heptanoyl chloride. PubChem.
- Fisher Scientific. (2012). SAFETY DATA SHEET - Heptanoyl chloride.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Global Substance Registration System. (n.d.). N-HEPTANOYLMORPHOLINE.
- National Institutes of Health. (2012). Synthesis of quinolinomorphinan-4-ol Derivatives as δ Opioid Receptor Agonists. PubMed.
- Guidechem. (n.d.). Heptanoyl chloride 2528-61-2 wiki.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.
- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
- ResearchGate. (n.d.). Synthetic route to quinoline-4-carboxyl derivatives.
- MDPI. (n.d.). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.
- Google Patents. (n.d.). JPH0474175A - Purification of 4-cyanoquinuclidine sulfuric acid adduct.
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Technical Support Center: Enhancing the Shelf-Life of 4-Heptanoylmorpholine
Welcome to the technical support center for 4-Heptanoylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout its experimental lifecycle.
Introduction to this compound Stability
This compound is a tertiary amide composed of a morpholine ring and a saturated seven-carbon acyl chain (heptanoyl group). The primary determinant of its shelf-life is the stability of the amide bond to hydrolysis. While amides are generally the most stable of the carboxylic acid derivatives, they are susceptible to cleavage under certain conditions, yielding morpholine and heptanoic acid. This guide will provide a comprehensive overview of the factors that influence this degradation and the best practices to mitigate it.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for this compound is the hydrolysis of the amide bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, as well as elevated temperatures. The hydrolysis products are morpholine and heptanoic acid.
Q2: How should I store this compound to ensure its long-term stability?
A2: For optimal stability, this compound, which is a saturated fatty acid amide, should be stored as a solid in a tightly sealed container in a cool, dry place.[1] Recommended storage conditions are at or below -16°C.[1] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and atmospheric contaminants.
Q3: Can I store this compound in solution?
A3: While storing in solution is often necessary for experimental work, it can increase the rate of hydrolysis. If you must store it in solution, use an anhydrous aprotic solvent and store at -20°C. Avoid aqueous solutions for long-term storage. If aqueous buffers are required for your experiment, prepare the solution fresh and use it as soon as possible.
Q4: I see some unexpected peaks in my analytical results (HPLC, GC-MS) after storing my this compound solution. What could they be?
A4: The unexpected peaks are likely the hydrolysis products: morpholine and heptanoic acid. Depending on your analytical method, you may see one or both of these compounds. To confirm, you can run standards of morpholine and heptanoic acid.
Q5: My experiment is not giving the expected results, and I suspect my this compound has degraded. How can I check its purity?
A5: You can assess the purity of your this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] You will need to develop a method that can separate the parent compound from its potential degradation products. Comparison of the peak area of your sample to that of a freshly prepared standard of known concentration will allow you to quantify its purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound via hydrolysis. | - Assess the purity of your stock solution using HPLC or GC-MS. - Prepare fresh solutions from solid material for each experiment. - Review your storage conditions to ensure they align with the recommendations (cool, dry, inert atmosphere). |
| Appearance of new peaks in HPLC or GC-MS chromatogram. | Hydrolysis of the amide bond. | - Identify the new peaks by comparing their retention times and/or mass spectra with those of morpholine and heptanoic acid standards. - If hydrolysis is confirmed, discard the old solution and prepare a fresh one. |
| Change in the physical appearance of the solid compound (e.g., clumping, discoloration). | Absorption of moisture from the atmosphere, leading to hydrolysis. | - Discard the compromised batch of the compound. - When handling the solid, allow the container to warm to room temperature before opening to prevent condensation. - Store the compound in a desiccator. |
| Precipitation in a stored solution. | The solution may have become supersaturated upon cooling, or a degradation product may be less soluble. | - Gently warm the solution to see if the precipitate redissolves. - If it does not, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. - It is generally best to prepare fresh solutions. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Solid Storage: Store solid this compound in a tightly sealed, amber glass vial at ≤ -16°C. For enhanced stability, flush the vial with an inert gas like argon or nitrogen before sealing.
-
Solution Storage: If storage in solution is unavoidable, dissolve the compound in an anhydrous, aprotic organic solvent (e.g., DMSO, DMF, or dichloromethane). Store the solution at -20°C in a tightly sealed vial with a Teflon-lined cap.
-
Handling: When accessing the solid compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Use clean, dry spatulas and glassware.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are intentionally rigorous to identify potential degradation products and pathways.[4][5][6][7]
-
Acidic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M HCl. Heat the solution at 60°C for 24-48 hours.
-
Basic Hydrolysis: Dissolve a small amount of this compound in a solution of 0.1 M NaOH. Heat the solution at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve a small amount of this compound in a solution containing 3% hydrogen peroxide. Keep the solution at room temperature for 24-48 hours.
-
Thermal Degradation: Place a sample of solid this compound in an oven at 60°C for one week.
-
Analysis: Analyze the stressed samples alongside a control sample (this compound in a neutral solvent at room temperature) using a suitable analytical method like HPLC or GC-MS to identify any degradation products.
Visualizing Degradation and Troubleshooting
Diagram 1: Primary Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting inconsistent results.
Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | ≤ -16°C (Solid) -20°C (Solution) | To minimize the rate of hydrolysis and other potential degradation reactions.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent contact with atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Container | Tightly sealed amber glass vial with a Teflon-lined cap | To protect from light and prevent leaching of contaminants from plastic containers. |
| Solvent for Storage | Anhydrous, aprotic organic solvents | To minimize the presence of water, a key reactant in hydrolysis. |
| Short-term Handling | Allow the container to warm to room temperature before opening | To prevent condensation of atmospheric moisture onto the cold compound. |
References
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Boccardi, G. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
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SciSpace. (2016, December 14). Forced Degradation Studies. [Link]
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Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2481-2488. [Link]
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Boppana, V. K., & Tsilifonis, D. C. (2006). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Industrial & Engineering Chemistry Research, 45(18), 6208-6213. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]
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PubMed. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]
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Al-Tamiemi, E. O., & Jasim, S. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 355-363. [Link]
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Royal Society of Chemistry. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10(32), 3937-3946. [Link]
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MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(16), 4993. [Link]
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Dixit, A., & Sharma, P. K. (2016). synthesis & characterization of 4- hydroxyacetanilide starting from acetanilide. Journal of Medical Pharmaceutical and Allied Sciences, 5(6), 73-77. [Link]
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PubMed. (1974). Kinetics of the Hydrolysis of N-benzoyl-L-serine Methyl Ester Catalysed by Bromelain and by Papain. Analysis of Modifier Mechanisms by Lattice Nomography, Computational Methods of Parameter Evaluation for Substrate-Activated Catalyses and Consequences of Postulated Non-Productive Binding in Bromelain. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Heptanoylmorpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 4-Heptanoylmorpholine, a key chemical entity. As a Senior Application Scientist, the following content is synthesized from established regulatory frameworks and practical laboratory applications, offering a detailed roadmap for robust method validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] This guide will delve into the critical parameters of validation, compare the applicability of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound, and provide detailed experimental protocols grounded in the principles of the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA) guidelines.[3][4][5][6][7][8][9]
The Imperative of Method Validation in Pharmaceutical Analysis
Analytical method validation provides a high degree of assurance that a specific method will consistently yield results that accurately reflect the quality characteristics of the product being tested.[10] For a compound like this compound, which may act as a raw material, intermediate, or potential impurity in a drug substance, having validated analytical methods is crucial for ensuring product quality, safety, and efficacy.[11] The validation process is a continuous lifecycle, beginning with method development and extending throughout the method's routine use.[4]
The core validation characteristics, as outlined by the ICH, that will be addressed in the context of this compound analysis are:[3][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2][3]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results to the true value.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13][14] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]
Comparative Analysis of Analytical Techniques for this compound
The choice of analytical technique is paramount and depends on the physicochemical properties of this compound, the intended purpose of the analysis (e.g., purity assessment, quantification in a specific matrix), and the required sensitivity and selectivity. Here, we compare two powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale for this compound |
| Principle | Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | This compound is a moderately polar and semi-volatile compound, making it amenable to both techniques. The choice will depend on the specific analytical challenge. |
| Applicability | Well-suited for the analysis of a wide range of compounds, including non-volatile and thermally labile substances.[15] | Ideal for volatile and thermally stable compounds. Derivatization may be required for polar or non-volatile analytes to increase volatility.[16] | HPLC is generally more direct for a compound of this nature. GC-MS might require derivatization to improve its volatility and chromatographic behavior, although direct injection is possible. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Charged Aerosol Detector (CAD). Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[14][17] | Mass Spectrometry provides high selectivity and structural information, enabling confident identification of the analyte and its impurities.[18][19] | For quantification, HPLC with UV detection could be sufficient if the chromophore is adequate. For impurity profiling and trace-level analysis, LC-MS/MS or GC-MS would be superior due to their enhanced sensitivity and specificity.[14] |
| Sensitivity | Varies with the detector. LC-MS/MS can achieve very low detection limits (ng/mL to pg/mL).[14] | Generally very sensitive, especially with selected ion monitoring (SIM), reaching low µg/kg levels.[20] | Both techniques can offer excellent sensitivity. The choice may be dictated by the required LOQ for the specific application (e.g., trace impurity analysis). |
| Specificity | Good specificity, which can be enhanced by choosing an appropriate column and mobile phase. Co-elution can be a challenge.[21] | Excellent specificity, as compounds are separated chromatographically and then identified by their unique mass spectra.[22] | GC-MS offers inherent specificity due to the mass fragmentation patterns. HPLC specificity can be demonstrated through peak purity analysis and stress testing. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require extraction and derivatization, which can be more time-consuming.[18][23] | HPLC sample preparation is generally simpler. GC-MS may necessitate a more complex sample workup, potentially introducing variability. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an HPLC and a GC-MS method for the analysis of this compound. These protocols are designed to be self-validating systems, where the experimental design itself demonstrates the method's fitness for purpose.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
High-Performance Liquid Chromatography (HPLC) Method Validation Protocol
This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.
Chromatographic Conditions (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (e.g., 210 nm)
-
Injection Volume: 10 µL
Validation Experiments
a. Specificity
-
Blank Analysis: Inject a sample of the mobile phase and a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.[24][25]
-
Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the degradation products do not interfere with the quantification of the main peak.[17] Peak purity analysis using a DAD detector is recommended.
b. Linearity and Range
-
Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).[2]
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be > 0.99.[26]
c. Accuracy
-
Perform recovery studies by spiking a placebo matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2][22]
-
Prepare three samples at each concentration level and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.
d. Precision
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and instrument.[2]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess the effect of random events.[2]
-
Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion for RSD is typically ≤ 2%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]
-
Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
f. Robustness
-
Deliberately introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Protocol
This protocol describes the validation of a GC-MS method for the analysis of this compound, potentially involving derivatization to enhance volatility.
GC-MS Conditions (Example)
-
GC System: Agilent 7890A or equivalent[16]
-
MS System: Agilent 5975C MSD or equivalent[16]
-
Column: DB-1701, 30 m x 0.25 mm, 0.25 µm film thickness[20]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program: Optimized for separation (e.g., start at 100°C, ramp to 250°C)[16][20]
-
Ionization Mode: Electron Impact (EI), 70 eV[16]
-
Mass Analyzer: Quadrupole
-
Detection Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
Validation Experiments
a. Specificity
-
Blank Analysis: Inject a solvent blank and a placebo extract to confirm the absence of interfering peaks at the retention time and m/z of the target analyte.
-
Peak Identification: Confirm the identity of the this compound peak by comparing its mass spectrum with a reference standard.
b. Linearity and Range
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of this compound.
-
Analyze each standard and construct a calibration curve by plotting the peak area ratio (analyte to internal standard, if used) against the concentration.
-
Evaluate the linearity using the correlation coefficient (r² > 0.99).[18]
c. Accuracy
-
Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
The mean concentration should be within ±15% of the nominal value.
d. Precision
-
Repeatability (Intra-day Precision): Analyze at least five replicates of QC samples at each concentration level (low, medium, high) in a single analytical run.
-
Intermediate Precision: Repeat the analysis on different days with different analysts.
-
The RSD should be ≤ 15%.
e. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Prepare a series of diluted samples and determine the concentrations that yield a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.[18]
f. Robustness
-
Introduce small variations to critical method parameters, such as:
-
Injector temperature (± 5 °C)
-
Oven temperature ramp rate (± 1 °C/min)
-
Carrier gas flow rate (± 0.1 mL/min)
-
-
Evaluate the effect on retention time, peak shape, and quantification.
Logical Relationship in Derivatization for GC-MS
For compounds that may require derivatization to improve their chromatographic properties for GC-MS analysis, the following logical relationship applies.
Caption: The process of converting the analyte to a more volatile derivative for GC-MS analysis.
Conclusion: A Scientifically Grounded Approach
The validation of analytical methods for this compound is a critical exercise in ensuring data integrity and product quality. Both HPLC and GC-MS offer viable analytical platforms, with the choice being contingent on the specific requirements of the analysis. HPLC provides a more direct approach for this semi-volatile compound, while GC-MS offers unparalleled specificity, particularly for impurity identification.
Regardless of the chosen technique, a systematic and well-documented validation process, adhering to the principles outlined by regulatory bodies like the ICH, is non-negotiable.[1][27] By following the detailed protocols and understanding the causality behind each validation parameter, researchers and scientists can establish robust, reliable, and scientifically sound analytical methods for this compound, thereby ensuring the quality and safety of pharmaceutical products. The evolution from a simple validation to a lifecycle management approach for analytical procedures ensures that methods remain fit for purpose throughout their use.[4]
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A Technical Guide to the Comparative Efficacy of 4-Heptanoylmorpholine and Other Acylmorpholines
For researchers, scientists, and professionals in drug development, the selection of a lead compound from a chemical series is a critical decision point. This guide provides an in-depth technical comparison of 4-Heptanoylmorpholine and other acylmorpholines, focusing on their potential efficacy. We will delve into the structure-activity relationships (SAR), plausible mechanisms of action, and the experimental methodologies required for a robust comparative evaluation.
The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry
The morpholine ring is a heterocyclic motif frequently employed in drug discovery.[1] Its prevalence is attributed to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate. The morpholine moiety can improve aqueous solubility, metabolic stability, and oral bioavailability. Furthermore, its three-dimensional structure can serve as a rigid scaffold to orient pharmacophoric elements for optimal interaction with a biological target.[1]
Acylmorpholines, a subclass of morpholine derivatives, are characterized by an acyl group attached to the morpholine nitrogen. This structural feature opens up a vast chemical space for optimization, as the nature of the acyl chain can be systematically modified to fine-tune the compound's properties.
This compound: A Candidate for Investigation
This compound is an acylmorpholine with a seven-carbon acyl chain. While direct, extensive comparative studies on this compound are not widely available in the public domain, we can infer its potential activity and compare it to other acylmorpholines based on established principles of medicinal chemistry and pharmacology. The heptanoyl group, being moderately lipophilic, is expected to influence the compound's ability to cross cellular membranes and interact with hydrophobic pockets in target proteins.
Plausible Mechanism of Action: Modulation of the Endocannabinoid System
A promising avenue for the therapeutic action of acylmorpholines is the modulation of the endocannabinoid system (ECS). The ECS plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, and mood. Key enzymes in the ECS, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), are responsible for the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), respectively.[2][3][4][5] Inhibition of these enzymes leads to an increase in endocannabinoid levels, thereby potentiating their therapeutic effects.[6][7]
The structure of acylmorpholines, featuring a lipophilic acyl chain, bears resemblance to the endogenous substrates of FAAH and MAGL. This suggests that they could act as inhibitors of these enzymes.
Signaling Pathway: FAAH Inhibition
Below is a diagram illustrating the proposed mechanism of action for an acylmorpholine as a FAAH inhibitor.
Caption: Proposed FAAH inhibition by an acylmorpholine.
Comparative Efficacy: The Role of the Acyl Chain
The efficacy of an acylmorpholine as an enzyme inhibitor is significantly influenced by the length and structure of its acyl chain. This relationship is a cornerstone of SAR studies.
Influence of Acyl Chain Length on Lipophilicity and Activity
Lipophilicity, often expressed as logP, is a critical parameter for drug efficacy. A compound's lipophilicity affects its absorption, distribution, metabolism, and excretion (ADME) profile. For enzyme inhibitors that target a hydrophobic active site, an optimal level of lipophilicity is required for potent binding.
The heptanoyl group of this compound confers a moderate degree of lipophilicity. To understand its comparative efficacy, it is essential to test a series of acylmorpholines with varying acyl chain lengths.
| Compound | Acyl Chain Length | Predicted LogP (Illustrative) | Expected Potency (Hypothetical) | Rationale |
| 4-Propanoylmorpholine | 3 | Low | Lower | May have insufficient hydrophobic interactions with the enzyme's active site. |
| 4-Pentanoylmorpholine | 5 | Moderate | Moderate | Improved hydrophobic interactions compared to shorter chains. |
| This compound | 7 | Optimal (Hypothetical) | Higher | Potentially optimal balance of lipophilicity for binding and solubility. |
| 4-Nonanoylmorpholine | 9 | High | Lower | May exhibit reduced solubility and potential for non-specific binding, leading to lower efficacy. |
| 4-Undecanoylmorpholine | 11 | Very High | Lowest | Likely to have poor aqueous solubility and unfavorable pharmacokinetic properties. |
Note: The LogP values and expected potencies are illustrative and need to be determined experimentally.
Influence of Acyl Chain Branching and Unsaturation
Introducing branching or unsaturation in the acyl chain can also modulate efficacy. Branched chains can provide steric hindrance that may either enhance or diminish binding, depending on the topology of the enzyme's active site. Double or triple bonds can introduce conformational rigidity and alter the electronic properties of the acyl chain.
Experimental Protocols for Comparative Efficacy Assessment
To rigorously compare the efficacy of this compound with other acylmorpholines, a series of well-defined experiments are necessary.
Enzyme Inhibition Assay (FAAH/MAGL)
This assay directly measures the ability of the compounds to inhibit the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of each acylmorpholine against FAAH or MAGL.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human FAAH or MAGL and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin for FAAH) are prepared in an appropriate assay buffer.
-
Compound Dilution: A serial dilution of each acylmorpholine is prepared in DMSO.
-
Assay Reaction: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a 96-well plate.
-
Fluorescence Measurement: The fluorescence generated from the enzymatic cleavage of the substrate is measured over time using a plate reader.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for an enzyme inhibition assay.
Cell-Based Assay for Target Engagement
This assay confirms that the compound can penetrate cells and inhibit the target enzyme in a more physiologically relevant environment.
Objective: To measure the inhibition of FAAH or MAGL activity in intact cells.
Methodology:
-
Cell Culture: A suitable cell line endogenously expressing the target enzyme (e.g., neuroblastoma or macrophage cell lines) is cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the acylmorpholines for a defined period.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Enzyme Activity Measurement: The enzymatic activity in the cell lysate is measured using the same method as the enzyme inhibition assay.
-
Data Analysis: The IC50 value for cellular target engagement is determined.
In Vivo Models of Pain and Inflammation
Animal models are used to assess the therapeutic efficacy of the lead compounds.
Objective: To evaluate the analgesic and anti-inflammatory effects of the acylmorpholines in vivo.
Methodology (Carrageenan-Induced Paw Edema Model for Inflammation):
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The acylmorpholines are administered orally or via intraperitoneal injection at various doses.
-
Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of the hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at regular intervals using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group.
Conclusion and Future Directions
While direct comparative data for this compound is not yet prevalent, this guide provides a robust framework for its evaluation against other acylmorpholines. Based on SAR principles, the seven-carbon acyl chain of this compound positions it as a promising candidate for inhibiting enzymes like FAAH or MAGL, with a potentially optimal balance of lipophilicity for potent target engagement.
The definitive determination of its comparative efficacy requires the systematic experimental evaluation outlined in this guide. By conducting enzyme inhibition assays, cell-based target engagement studies, and in vivo efficacy models, researchers can generate the necessary data to select the most promising acylmorpholine for further preclinical and clinical development. Future research should also explore the impact of acyl chain modifications, such as branching and unsaturation, to further optimize the therapeutic potential of this versatile chemical scaffold.
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Zhang, X., Wang, Y., Ma, L., & Liu, Z. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules (Basel, Switzerland), 26(11), 3163. [Link]
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- 4. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its advantageous physicochemical properties often impart improved pharmacokinetics and biological activity.[1] This guide provides a detailed, predictive head-to-head comparison of 4-Heptanoylmorpholine, a representative N-acylmorpholine, with other known modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Given the current scarcity of direct experimental data on this compound, this analysis is built upon established structure-activity relationships (SAR) of related N-acyl compounds and known TRPV1 ligands.
The TRPV1 channel, a non-selective cation channel, is a critical integrator of noxious stimuli, including heat, protons, and chemical irritants like capsaicin.[3][4] Its role in pain, inflammation, and thermoregulation has made it a significant target for analgesic drug development.[5][6] This guide will delve into the predicted biological activity of this compound, comparing it to the gold-standard TRPV1 agonist, capsaicin, and discussing its potential as a TRPV1 modulator. We will also outline the essential experimental protocols required to validate these predictions.
Chemical Structures and Synthesis
A comparative analysis begins with an understanding of the molecular architecture of the compounds .
This compound: This compound consists of a morpholine ring N-acylated with a seven-carbon heptanoyl chain. The morpholine ring provides a polar head group, while the heptanoyl chain forms a lipophilic tail.
Capsaicin: The pungent component in chili peppers, capsaicin, is the archetypal TRPV1 agonist.[7] Its structure features a vanillyl head group, an amide linker, and a hydrophobic acyl chain.[8]
Related N-Acyl Amides: A broad class of endogenous and synthetic lipids, such as N-oleoylethanolamine (OEA) and N-arachidonoyldopamine (NADA), are known to modulate TRPV1 activity.[9] These compounds share the common motif of a polar head group and a lipophilic acyl chain.
Proposed Synthesis of this compound
The synthesis of N-acylmorpholines like this compound is generally straightforward. A common method involves the nucleophilic acyl substitution of morpholine with an appropriate acylating agent.
Reaction Scheme:
Caption: Proposed synthesis of this compound via acylation of morpholine.
Step-by-Step Protocol:
-
Dissolve morpholine in a suitable aprotic solvent such as dichloromethane (DCM) in a reaction flask.
-
Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.
-
Cool the reaction mixture in an ice bath.
-
Slowly add heptanoyl chloride to the cooled solution with continuous stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Predicted Mechanism of Action and Structure-Activity Relationship (SAR)
The biological activity of N-acyl compounds at the TRPV1 receptor is heavily influenced by the nature of the acyl chain and the head group.
The Pharmacophore Model of TRPV1 Ligands
TRPV1 ligands typically conform to a three-part pharmacophore model:
-
A-region (Head): A polar group that often forms hydrogen bonds with the receptor. For capsaicin, this is the vanillyl group.
-
B-region (Linker): An amide or ester linkage.
-
C-region (Tail): A lipophilic acyl chain that interacts with a hydrophobic pocket in the receptor.
For this compound, the morpholine ring would constitute the A-region, the amide bond the B-region, and the heptanoyl chain the C-region.
Predicted Interaction with TRPV1
Based on the SAR of known N-acyl TRPV1 modulators, this compound is predicted to be a TRPV1 agonist . The rationale is as follows:
-
Lipophilic Tail: The seven-carbon heptanoyl chain is of sufficient length to occupy the hydrophobic pocket of the TRPV1 receptor, a key interaction for channel gating.
-
Polar Head Group: The morpholine ring, while different from the vanillyl group of capsaicin, provides the necessary polarity to interact with the polar head-binding region of the receptor.
The potency and efficacy of this compound as a TRPV1 agonist are expected to be influenced by the specific interactions of the morpholine ring and the length of the acyl chain. Shorter or longer acyl chains can significantly alter activity.
Head-to-Head Performance Comparison (Predictive)
This section presents a predictive comparison of this compound with capsaicin, based on established data for capsaicin and SAR-based predictions for this compound.
| Feature | This compound (Predicted) | Capsaicin (Established) |
| Target | TRPV1 | TRPV1 |
| Activity | Agonist | Potent Agonist |
| Potency (EC50) | Moderate to high | Nanomolar range |
| Efficacy | Partial to full agonist | Full agonist |
| Selectivity | Likely selective for TRPV1 over other TRP channels, but requires experimental validation. | Highly selective for TRPV1. |
| Pungency | Expected to be pungent, but potentially less than capsaicin. | High |
Experimental Protocols for Validation
To validate the predicted activity of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This is a high-throughput screening method to assess the ability of a compound to activate TRPV1.
Caption: Workflow for the FLIPR-based calcium imaging assay.
Protocol:
-
Cell Culture: Plate HEK293 or CHO cells stably expressing human TRPV1 in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (capsaicin).
-
FLIPR Assay: Place the cell plate in the FLIPR instrument. Add the compound dilutions and monitor the change in fluorescence over time. An increase in fluorescence indicates an influx of calcium and, therefore, channel activation.
-
Data Analysis: Plot the fluorescence intensity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
2. Electrophysiology (Patch-Clamp)
This technique provides a direct measure of ion channel activity.
Protocol:
-
Cell Preparation: Use cells expressing TRPV1.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Compound Application: Perfuse the cells with solutions containing different concentrations of this compound.
-
Data Acquisition: Record the resulting currents. An inward current upon compound application indicates channel opening.
-
Data Analysis: Analyze the current-voltage relationship and dose-response to determine the potency and efficacy of the compound.
In Vivo Assays
1. Capsaicin-Induced Nociception Model
This model assesses the ability of a compound to induce pain-like behaviors, a hallmark of TRPV1 agonism.
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the testing environment.
-
Compound Administration: Inject a solution of this compound into the hind paw of the animals.
-
Behavioral Observation: Observe and quantify nocifensive behaviors, such as licking, biting, or flinching of the injected paw, over a set period.
-
Data Analysis: Compare the behavioral response to that induced by a vehicle control and capsaicin.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a predictive analysis based on the well-established structure-activity relationships of TRPV1 modulators strongly suggests that it will act as a TRPV1 agonist. The presence of a morpholine head group and a heptanoyl tail fits the general pharmacophore for TRPV1 ligands. Its potency and efficacy are likely to be moderate to high, and it is expected to exhibit pungent properties.
The experimental protocols outlined in this guide provide a clear roadmap for the validation of these predictions. Such studies are essential to fully characterize the pharmacological profile of this compound and to determine its potential as a tool for studying the TRPV1 receptor or as a lead compound in drug discovery programs targeting pain and inflammation. The continued exploration of novel morpholine-containing compounds will undoubtedly contribute to a deeper understanding of TRPV1 modulation and may lead to the development of new therapeutics.
References
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- Gavva, N. R. (2008). Body-temperature maintenance as the predominant function of the vanilloid receptor TRPV1. Trends in pharmacological sciences, 29(11), 550–557.
- Caterina, M. J., Schumacher, M. A., Tominaga, M., Rosen, T. A., Levine, J. D., & Julius, D. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway.
- (S)-2-(((6-chloropyridin-2-yl) oxy)methyl)-4-((6-fluoro-1H-indol-3-yl)methyl)morpholine as a novel potent and selective dopamine D4 receptor antagonist with selectivity against the other dopamine receptors tested (<10% inhibition at 1 µM against D1, D2L, D2S, D3, and D5).
- Di Marzo, V., De Petrocellis, L., & Fezza, F. (2001). Endocannabinoids and other fatty acid derivatives with cannabimimetic properties: the seven ages of anandamide. British journal of pharmacology, 132(4), 791–808.
- A spicy mechanotransduction switch: Capsaicin-activated TRPV1 receptor modulates osteosarcoma cell behavior and drug sensitivity.
- Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists.
- The Vanilloid Receptor TRPV1 Is Tonically Activated In Vivo and Involved in Body Temperature Regul
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- TRPV1 antagonists that cause hypothermia, instead of hyperthermia, in rodents: Compounds' pharmacological profiles, in vivo targets, thermoeffectors recruited and implic
- Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temper
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- TRPV1: Structure, Endogenous Agonists, and Mechanisms.
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- Does food that's got 'heat' but isn't from the genus capsicum (ie chillies)
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- A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel.
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- TRPV1: A Potential Drug Target for Tre
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A Technical Guide to the Structure-Activity Relationship of N-Acylmorpholine Analogs as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous biologically active compounds.[1][2] Acylation of the morpholine nitrogen at the 4-position presents a versatile strategy for modulating the therapeutic properties of the resulting analogs. This guide provides an in-depth comparison of N-acylmorpholine analogs, with a specific focus on their structure-activity relationships (SAR) as antimicrobial agents. We will explore the synthesis of these compounds, analyze the impact of structural modifications on their biological efficacy, and provide detailed experimental protocols for their evaluation.
Introduction: The Therapeutic Potential of N-Acylmorpholines
The N-acylmorpholine scaffold is a key pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] The acyl substituent offers a critical handle for medicinal chemists to fine-tune properties such as lipophilicity, which can significantly influence a compound's pharmacokinetic profile and cellular uptake. The introduction of varying alkyl or aryl acyl groups allows for a systematic exploration of the SAR, providing crucial insights into the structural requirements for optimal biological activity.
Synthesis of N-Acylmorpholine Analogs
The synthesis of N-acylmorpholine analogs is typically achieved through a straightforward acylation reaction. The general synthetic route involves the reaction of morpholine with an appropriate acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
A representative synthetic scheme for the preparation of N-aroylmorpholines is depicted below. In this pathway, a substituted benzoic acid is first converted to its more reactive acyl chloride derivative using thionyl chloride. The resulting acyl chloride is then reacted with morpholine in the presence of a base, such as triethylamine, to yield the desired N-aroylmorpholine.
Caption: General synthetic scheme for N-aroylmorpholines.
Structure-Activity Relationship Analysis: A Comparative Study
The antimicrobial activity of N-acylmorpholine analogs is profoundly influenced by the nature of the acyl substituent. Variations in the length of an alkyl chain or the electronic properties and substitution pattern of an aromatic ring can lead to significant differences in potency against various microbial strains.
To illustrate these relationships, the following table summarizes the antimicrobial activity of a series of N-acyl-morpholine-4-carbothioamides against various bacterial and fungal strains. The data is presented as the zone of inhibition in millimeters.
| Compound ID | Acyl Group | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | C. albicans (mm) | A. niger (mm) |
| 5a | 4-Nitrobenzoyl | 25 | 23 | 21 | 24 | 22 |
| 5b | 4-Chlorobenzoyl | 22 | 20 | 18 | 21 | 19 |
| 5c | 4-Methylbenzoyl | 18 | 16 | 15 | 17 | 16 |
| 5d | 2-Nitrobenzoyl | 20 | 18 | 17 | 19 | 18 |
| 5e | 2-Chlorobenzoyl | 19 | 17 | 16 | 18 | 17 |
| 5j | Cinnamoyl | 23 | 21 | 19 | 22 | 20 |
Data adapted from a study on N-acyl-morpholine-4-carbothioamides.[4]
Analysis of SAR Trends:
-
Electronic Effects of Aryl Substituents: The data clearly indicates that electron-withdrawing groups on the benzoyl ring enhance antimicrobial activity. Compound 5a , bearing a strong electron-withdrawing nitro group at the para-position, exhibited the highest activity against all tested strains.[4] This suggests that the electronic nature of the aromatic ring plays a crucial role in the interaction with the biological target.
-
Positional Isomerism: A comparison between para-substituted (e.g., 5a , 5b ) and ortho-substituted (e.g., 5d , 5e ) analogs reveals that the position of the substituent influences potency. In this series, para-substituted compounds were generally more active than their ortho-counterparts.
-
Alkenyl Acyl Groups: The cinnamoyl derivative (5j ) also demonstrated significant antimicrobial activity, comparable to the most active benzoyl analogs.[4] This indicates that an extended conjugated system in the acyl moiety is well-tolerated and can contribute positively to the biological activity.
Caption: Key structural modifications and their impact on activity.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections provide a detailed methodology for the synthesis and antimicrobial evaluation of N-acylmorpholine analogs.
General Procedure for the Synthesis of N-Aroylmorpholines
-
Acyl Chloride Formation: To a solution of the substituted benzoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride.
-
Acylation: Dissolve the crude acyl chloride in dry DCM and add it dropwise to a solution of morpholine (1.2 eq) and triethylamine (1.5 eq) in dry DCM at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-aroylmorpholine.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.
-
Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well. A solvent control (DMSO) and a standard antibiotic should be included.
-
Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion and Future Directions
The N-acylmorpholine scaffold represents a highly adaptable platform for the development of novel antimicrobial agents. Structure-activity relationship studies have demonstrated that the antimicrobial potency can be systematically optimized by modifying the acyl substituent. Specifically, the incorporation of electron-withdrawing groups on an aromatic ring has been shown to be a successful strategy for enhancing activity.
Future research in this area should focus on expanding the diversity of the acyl groups, including the incorporation of various heterocyclic moieties. Furthermore, quantitative structure-activity relationship (QSAR) studies could provide deeper insights into the specific physicochemical properties that govern the antimicrobial activity of these compounds. The exploration of their mechanism of action will also be critical for the rational design of next-generation N-acylmorpholine-based therapeutics.
References
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Aziz, H., Saeed, A., Khan, M. A., Afridi, S., & Jabeen, F. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. [Link]
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Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]
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Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts. (2020). PMC. [Link]
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Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]
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A Researcher's Roadmap: Confirming the Biological Target Engagement of Novel Bioactive Compounds like 4-Heptanoylmorpholine
For researchers in the vanguard of drug discovery and chemical biology, the journey from a promising bioactive small molecule to a validated therapeutic lead is both exhilarating and fraught with challenges. A critical milestone in this journey is the definitive identification and confirmation of the molecule's biological target. This guide provides a comprehensive, technically-grounded framework for elucidating the target engagement of novel compounds, using the hypothetical molecule 4-Heptanoylmorpholine as our case study. We will navigate the strategic application of modern experimental techniques, emphasizing the "why" behind procedural choices to ensure a robust and self-validating workflow.
The Enigma of a Bioactive Hit: Where Do We Begin?
Imagine you have identified this compound through a phenotypic screen; it exhibits potent anti-inflammatory activity in a cellular assay. However, its mechanism of action is a black box. To progress, we must answer the fundamental question: what protein or proteins does this compound interact with to exert its effect? Answering this requires a multi-pronged approach, moving from broad, unbiased screening to highly specific validation assays.[1][2]
Our strategy is built on a logical progression:
-
Target Identification (Hypothesis Generation): Employing unbiased methods to identify potential interacting proteins.
-
Direct Target Engagement Confirmation: Verifying the physical interaction between the compound and candidate proteins in a cellular context.
-
Downstream Functional Validation: Demonstrating that target engagement leads to the observed biological phenotype.
Phase 1: Casting a Wide Net for Target Identification
The initial step is to generate a list of potential protein targets for this compound. Two powerful and conceptually distinct approaches are affinity-based proteomics and label-free methods.
Method 1: Affinity-Based Target Identification
This classic technique relies on "fishing" for target proteins from a complex biological sample using a modified version of the small molecule as bait.[3]
Experimental Protocol: Biotinylated this compound Pull-Down
-
Synthesis of an Affinity Probe: Synthesize a derivative of this compound that incorporates a biotin tag, ideally via a flexible linker arm to minimize steric hindrance. It is crucial to first verify that the biotinylated compound retains its biological activity.
-
Lysate Preparation: Culture a relevant cell line (e.g., macrophages for an anti-inflammatory compound) and prepare a native cell lysate.
-
Incubation: Incubate the cell lysate with the biotinylated this compound probe. As a critical control, also incubate a parallel lysate with an excess of the original, unmodified this compound before adding the biotinylated probe. This competition experiment will help distinguish specific binders from non-specific ones.
-
Capture: Add streptavidin-coated magnetic beads to the lysates to capture the biotinylated probe and any interacting proteins.[3]
-
Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins.
-
Analysis by Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the probe-treated sample compared to the competition control are considered high-confidence candidate targets.
Causality and Trustworthiness: The competition control is the cornerstone of this experiment's trustworthiness. A true target will show significantly reduced binding to the biotinylated probe in the presence of the competing free compound.
Method 2: Label-Free Target Identification
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.[3] The Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique based on the principle that a protein's thermal stability changes upon ligand binding.[3]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound across a range of concentrations. A vehicle-treated control is essential.
-
Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40-70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (multiplexed quantitative proteomics).
-
Data Analysis: For each protein, generate a "melting curve" showing the fraction of soluble protein as a function of temperature. A target protein will exhibit a shift in its melting curve in the presence of this compound, indicating that the compound has stabilized it against thermal denaturation.
Comparison of Target Identification Methods
| Feature | Affinity-Based Pull-Down | Cellular Thermal Shift Assay (CETSA) |
| Principle | Chemical probe captures binding partners | Ligand binding alters protein thermal stability |
| Compound Modification | Required (e.g., biotinylation) | Not required |
| Primary Readout | Enriched protein identification (MS) | Change in protein melting temperature (MS) |
| Key Advantage | Direct identification of binding partners | Performed in intact cells, no modification needed |
| Key Disadvantage | Modification may alter binding; potential for non-specific binding | Indirect; not all binding events cause a thermal shift |
Phase 2: Confirming Direct Target Engagement in Cells
Once a list of high-confidence candidates is generated, the next crucial step is to confirm direct binding in a cellular environment.[4][5] CETSA, as described above, can also serve as a powerful validation tool. Another orthogonal method is the Drug Affinity Responsive Target Stability (DARTS) assay.[3][6]
Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation: Prepare a native cell lysate.
-
Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each aliquot and incubate for a fixed time. The rationale is that a protein bound to a small molecule will be conformationally stabilized and thus less susceptible to proteolytic digestion.[3]
-
Quenching and Analysis: Stop the digestion and analyze the samples by Western blotting for a specific candidate protein or by mass spectrometry for a global view.
-
Interpretation: A target protein will show increased resistance to proteolysis in the presence of this compound, resulting in a stronger band on a Western blot compared to the vehicle control.
dot graph TD { A[Bioactive Compound: this compound] --> B{Target Identification}; B --> C[Affinity Pull-Down]; B --> D[CETSA]; C --> E[Candidate Proteins]; D --> E; E --> F{Target Validation}; F --> G[CETSA]; F --> H[DARTS]; G --> I[Confirmed Target]; H --> I; I --> J{Functional Validation}; J --> K[Downstream Signaling Analysis]; K --> L[Phenotypic Rescue/Mimicry]; L --> M[Validated Mechanism of Action]; subgraph "Unbiased Screening" C; D; end subgraph "Specific Confirmation" G; H; end subgraph "Biological Relevance" K; L; end
} caption: Workflow for Target Identification and Validation.
Phase 3: Linking Target Engagement to Cellular Function
Confirming that this compound binds to a target is not enough; we must demonstrate that this binding event is responsible for the observed anti-inflammatory phenotype.
Downstream Signaling Analysis
Let's assume our target identification efforts pointed to a specific kinase, "Kinase X," involved in the NF-κB inflammatory pathway.
Experimental Protocol: Western Blot for Phospho-Proteins
-
Cell Treatment: Treat immune cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.
-
Lysate Preparation: Prepare cell lysates at various time points.
-
Western Blotting: Perform Western blotting using antibodies specific for the phosphorylated (active) form of a known downstream substrate of Kinase X.
-
Interpretation: If this compound inhibits Kinase X, we would expect to see a dose-dependent decrease in the phosphorylation of its substrate, thus confirming that target engagement has a direct biochemical consequence in the relevant signaling pathway.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Hypothesized Mechanism of Action.
Genetic Validation
The gold standard for linking a target to a phenotype is genetic manipulation.
Experimental Approach: siRNA Knockdown or CRISPR/Cas9 Knockout
-
Target Depletion: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein (Kinase X) in the cell model.
-
Phenotypic Assay: Perform the original anti-inflammatory assay on these target-depleted cells.
-
Compound Treatment: Treat the target-depleted cells with this compound.
-
Interpretation: If knocking down Kinase X phenocopies the effect of this compound (i.e., reduces the inflammatory response), it strongly supports that Kinase X is the relevant target. Furthermore, the effect of this compound should be diminished in the knockdown/knockout cells, as its target is no longer present.
Conclusion: Building a Fortress of Evidence
Confirming the biological target of a novel compound like this compound is not achieved through a single experiment. It requires the systematic application of orthogonal methods to build a self-validating case. By moving from broad, unbiased screening to specific biophysical and functional assays, researchers can confidently identify a compound's mechanism of action, a critical step in translating a bioactive hit into a viable therapeutic candidate. This rigorous, evidence-based approach ensures scientific integrity and provides a solid foundation for future drug development efforts.
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Determining target engagement in living systems. National Institutes of Health.[Link]
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Validation guidelines for drug-target prediction methods. Taylor & Francis Online.[Link]
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Small-Molecule Target Engagement in Cells. PubMed.[Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.[Link]
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Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]
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and recommendation of validation methods for drug-target interaction... ResearchGate.[Link]
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The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central.[Link]
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Methods of Identification and Validation of Drug Target. Springer Nature Experiments.[Link]
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Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube.[Link]
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A novel approach for target deconvolution from phenotype-based screening using knowledge graph. PubMed Central.[Link]
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Comparative Selectivity Profiling of 4-Heptanoylmorpholine: A Technical Guide
A Note on Data Availability: As of the latest literature review, comprehensive public data on the selectivity and cross-reactivity profile of 4-Heptanoylmorpholine is not available. This guide, therefore, serves as an illustrative framework for researchers, scientists, and drug development professionals on how such a compound would be rigorously profiled. The data presented herein for "Compound H" (representing this compound) is hypothetical and designed to showcase the experimental methodologies and data interpretation central to selectivity profiling. For comparative purposes, we include the well-characterized PI3K inhibitor, LY294002, which also contains a morpholine moiety, and Staurosporine, a non-selective kinase inhibitor.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with other proteins. Off-target effects can lead to unforeseen toxicities or even produce beneficial polypharmacology.[1] Therefore, a thorough understanding of a compound's selectivity profile is paramount in the early stages of drug discovery.[1] This guide provides a comprehensive overview of the methodologies used to characterize the selectivity of a novel compound, using the hypothetical case of this compound ("Compound H").
We will explore both in vitro biochemical assays and in-cell target engagement methodologies to construct a multi-dimensional view of the compound's interaction landscape. The rationale behind experimental choices and the interpretation of the resulting data will be discussed in detail, providing a robust framework for assessing the potential of novel chemical entities.
Comparative Selectivity Data: Compound H vs. Reference Inhibitors
The following table summarizes the hypothetical inhibitory activity of Compound H, LY294002, and Staurosporine against a panel of selected kinases. This broad panel is designed to identify both on-target activity and potential off-target liabilities across different kinase families.
| Kinase Target | Protein Family | Compound H (% Inhibition @ 10 µM) | LY294002 (% Inhibition @ 10 µM) | Staurosporine (% Inhibition @ 1 µM) |
| PI3Kα | Lipid Kinase | 88 | 96 | 99 |
| PI3Kβ | Lipid Kinase | 82 | 93 | 98 |
| PI3Kδ | Lipid Kinase | 75 | 89 | 97 |
| PI3Kγ | Lipid Kinase | 68 | 86 | 95 |
| mTOR | PIKK | 52 | 65 | 92 |
| DNA-PK | PIKK | 35 | 55 | 88 |
| ATM | PIKK | 28 | 42 | 85 |
| ATR | PIKK | 22 | 38 | 81 |
| AKT1 | AGC Kinase | 18 | 28 | 94 |
| PDK1 | AGC Kinase | 12 | 22 | 91 |
| MEK1 | STE Kinase | 5 | 8 | 75 |
| ERK2 | CMGC Kinase | 3 | 5 | 88 |
| p38α | CMGC Kinase | 8 | 15 | 96 |
| JNK1 | CMGC Kinase | 6 | 11 | 93 |
| SRC | Tyrosine Kinase | 10 | 18 | 97 |
| ABL1 | Tyrosine Kinase | 7 | 14 | 95 |
Data Interpretation:
This hypothetical data suggests that Compound H exhibits moderate-to-good activity against Class I PI3K isoforms, with diminishing activity against other members of the PIKK family. Compared to LY294002, Compound H shows a potentially more favorable selectivity profile, with less inhibition of mTOR and other DNA-damage response kinases. As expected, Staurosporine demonstrates broad, non-selective inhibition across the panel. This initial screen would warrant follow-up dose-response studies to determine the IC50 values for the most potently inhibited kinases.
Experimental Methodologies
A multi-pronged approach is essential for robust selectivity profiling. Here, we detail the protocols for a primary biochemical screen and a secondary cellular target engagement assay.
In Vitro Kinase Inhibition Profiling: ADP-Glo™ Kinase Assay
This assay biochemically measures the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase.
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one with high expression of the target kinase) to approximately 80% confluency.
-
Treat the cells with the test compound at the desired concentration or with vehicle (DMSO) as a control.
-
Incubate the cells under normal culture conditions for 1-2 hours to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.
-
Concluding Remarks
The comprehensive selectivity profiling of a novel compound like this compound is a critical step in its development as a chemical probe or therapeutic agent. By combining in vitro biochemical assays with in-cell target engagement studies, researchers can build a robust understanding of a compound's interaction landscape. The hypothetical data presented for "Compound H" illustrates how such a compound might exhibit a more favorable selectivity profile than existing inhibitors, highlighting the importance of such comparative analyses. The detailed protocols provided herein offer a practical guide for executing these essential experiments, ensuring scientific rigor and generating reliable data to inform decision-making in drug discovery projects.
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Davis, M. I., Hunt, J. P., Herrgard, S., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]
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Gao, Y., Davies, S. P., Augustin, M., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Biochemical Journal, 451(2), 313-328. Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking 4-Heptanoylmorpholine: A Proposed Framework for Performance & Efficacy Evaluation
Abstract
4-Heptanoylmorpholine is an N-acylated morpholine derivative whose pharmacological profile is not extensively documented in publicly available literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark its performance. Due to the nascent stage of research on this specific molecule, this document moves beyond a simple comparison and instead establishes a rigorous, hypothesis-driven approach to its evaluation. We propose a plausible mechanism of action centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[1][2] This guide details the necessary in vitro and in vivo experimental protocols, selection of appropriate industry standards, and data interpretation methodologies required to thoroughly characterize this compound and assess its therapeutic potential.
Introduction & Rationale
The morpholine ring is a well-established scaffold in medicinal chemistry, featured in numerous approved drugs with diverse biological activities.[3] N-acylation can significantly modify the pharmacokinetic and pharmacodynamic properties of such scaffolds.[4][5][6] this compound, with its seven-carbon acyl chain, possesses lipophilicity that may facilitate passage across biological membranes, including the blood-brain barrier.
Given its structure as a fatty acid amide analogue, we hypothesize that a primary biological target for this compound is Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1][2] Inhibition of FAAH elevates endogenous levels of these lipids, producing analgesic, anxiolytic, anti-inflammatory, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] This makes FAAH a compelling therapeutic target for a range of CNS and inflammatory disorders.[2][7]
Therefore, this guide will use the selective and well-characterized FAAH inhibitor, URB597 , as the primary industry standard for benchmarking.[8][9] We will outline a phased experimental approach, from initial in vitro enzyme inhibition to in vivo behavioral models, to build a comprehensive performance profile.
Proposed Benchmarking Workflow
A logical, phased approach is critical to efficiently evaluate a novel compound. The workflow should progress from confirming the primary mechanism of action to assessing its broader physiological effects and safety profile.
Caption: Proposed workflow for benchmarking this compound.
Phase 1: In Vitro Performance Benchmarking
The initial phase focuses on quantifying the direct interaction of this compound with its hypothesized target, FAAH, and assessing its selectivity.
Protocol: FAAH Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FAAH and compare it directly to URB597.
Causality: This is the foundational experiment to validate our hypothesis. A potent IC₅₀ value provides the first piece of evidence that this compound directly modulates FAAH activity. The comparison with URB597 establishes a performance benchmark against a known standard.[10]
Methodology: A fluorometric assay is the standard for high-throughput screening of FAAH inhibitors.[11][12] It relies on the FAAH-mediated hydrolysis of a non-fluorescent substrate to release a fluorescent product.[13][14]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Plate Setup:
-
In a 96-well opaque plate, perform serial dilutions of this compound and URB597 to create a concentration gradient (e.g., 10 µM to 0.1 nM).
-
Add the diluted FAAH enzyme to each well.
-
Include control wells: "100% activity" (enzyme, buffer, DMSO vehicle) and "background" (buffer, DMSO vehicle).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[15]
-
Reaction Initiation & Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each concentration.
-
Normalize the data to the "100% activity" control.
-
Plot the percent inhibition versus the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation: Comparative Potency
The results should be summarized in a clear, comparative table.
| Compound | Target | IC₅₀ (nM) [Human FAAH] | Notes |
| This compound | FAAH | Experimental Value | Novel N-acylated morpholine |
| URB597 (Standard) | FAAH | ~4.6[11] | Potent, selective, and orally bioavailable FAAH inhibitor.[9][11] |
Protocol: Selectivity Profiling
Objective: To assess whether this compound inhibits other serine hydrolases or interacts with common CNS targets, which could lead to off-target effects.
Causality: High selectivity is a hallmark of a promising drug candidate. This step is crucial for de-risking the compound early in development. We must ensure that the observed biological effects are due to FAAH inhibition and not confounding interactions with other proteins.[16]
Methodology:
-
Serine Hydrolase Panel: Screen the compound against a panel of related enzymes, most importantly monoacylglycerol lipase (MAGL), the other primary enzyme for endocannabinoid degradation. This can be done using similar fluorometric assays with specific substrates.
-
CNS Target Panel: Utilize a contract research organization (CRO) to perform a broad receptor binding screen (e.g., a Eurofins SafetyScreen or CEREP panel) against a standard list of CNS receptors, ion channels, and transporters.
Phase 2: In Vivo Performance Benchmarking
Once in vitro potency and selectivity are established, the focus shifts to evaluating the compound's behavior and efficacy in a biological system.
Protocol: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a rodent model, with a focus on plasma exposure and brain penetration.[17][18]
Causality: A compound is only effective if it can reach its target in sufficient concentrations for a suitable duration.[19][20] For a CNS-active drug, demonstrating that it crosses the blood-brain barrier is a critical milestone.
Step-by-Step Protocol:
-
Animal Model: Use standard laboratory mice (e.g., C57BL/6 or CD-1).[21]
-
Dosing: Administer this compound via intravenous (IV) and oral (PO) routes in separate cohorts of animals (n=3-5 per time point).[17]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration. At the final time point, collect brain tissue.
-
Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (%F). Crucially, determine the brain-to-plasma ratio.
Protocol: Target Engagement Assay (Ex Vivo FAAH Activity)
Objective: To confirm that this compound inhibits FAAH in the brain after systemic administration.[22][23]
Causality: This experiment directly links the PK profile to a pharmacodynamic effect at the target site. It provides crucial evidence that the drug engages its intended target in vivo, which is a prerequisite for observing a physiological effect.[24]
Methodology:
-
Dose mice with this compound, URB597, or vehicle.
-
At a time point corresponding to the expected Tmax, euthanize the animals and rapidly harvest the brains.
-
Prepare brain homogenates and measure the remaining FAAH activity using the same fluorometric assay described in Section 3.1.
-
Calculate the percentage of FAAH inhibition in the brains of treated animals relative to the vehicle control group.
Data Presentation: In Vivo Profile
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Brain/Plasma Ratio | Ex Vivo FAAH Inhibition (%) |
| This compound | PO | Experimental | Experimental | Experimental | Experimental |
| URB597 (Standard) | IP | 0.3 | Literature | ~1.0 | >90%[8] |
Protocol: Pharmacodynamic Efficacy Model (Elevated Plus Maze)
Objective: To assess the anxiolytic-like effects of this compound, a primary behavioral outcome expected from FAAH inhibition.[2][9]
Causality: The Elevated Plus Maze (EPM) is a validated and widely used assay to measure anxiety-like behavior in rodents.[25][26][27] It leverages the conflict between a rodent's natural tendency to explore and its aversion to open, elevated spaces.[26] An effective anxiolytic will increase the time spent and entries into the open arms.[27] This experiment serves as the ultimate test of whether target engagement translates into a desired therapeutic effect.
Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.
Step-by-Step Protocol:
-
Habituation: Acclimate mice to the behavioral testing room for at least 60 minutes before the trial to reduce stress from being moved.[26][28][29]
-
Drug Administration: Administer this compound, URB597, or vehicle control via the appropriate route (e.g., IP injection 30 minutes before the test). The experimenter should be blinded to the treatment groups.[25]
-
Trial Initiation: Place the mouse in the center of the EPM apparatus, facing one of the open arms.[27][28]
-
Data Collection: Allow the mouse to explore the maze for a 5-minute session.[25][28] A video tracking system should be used to automatically record key parameters.[29]
-
Key Parameters to Measure:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Inter-trial Procedure: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[28][29]
Conclusion and Interpretation
By systematically completing this benchmarking framework, a comprehensive profile of this compound will emerge. The ideal outcome for this compound would be to demonstrate:
-
Potent in vitro activity: An IC₅₀ for FAAH that is comparable to or better than URB597.
-
High selectivity: Minimal off-target activity, particularly against MAGL and other CNS targets.
-
Favorable pharmacokinetics: Good oral bioavailability and significant brain penetration.
-
Clear target engagement: Robust inhibition of FAAH activity in the brain following systemic dosing.
-
Demonstrable in vivo efficacy: A significant anxiolytic-like effect in the EPM at a dose that correlates with its PK/PD profile.
This guide provides the scientific rationale and detailed methodologies to rigorously assess the performance of this compound. The data generated will allow for a direct, evidence-based comparison against an established industry standard, forming a solid foundation for any future drug development efforts.
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Godlewski, G., Alapafuja, S. O., Bátkai, S., et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS . Cell Metabolism. [Link]
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Boger, D. L., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) . Current Opinion in Chemical Biology. [Link]
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) . (2025). ScienceDirect. [Link]
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Silvestri, C., & Di Marzo, V. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury . MDPI. [Link]
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Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders . Expert Opinion on Drug Discovery. [Link]
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Aziz, H., Saeed, A., Khan, M. A., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides . Molecular Diversity. [Link]
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de Lago, E., et al. (2012). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms . British Journal of Pharmacology. [Link]
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Schlosburg, J. E., et al. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys . British Journal of Pharmacology. [Link]
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Aziz, H., Saeed, A., Khan, M. A., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides . ResearchGate. [Link]
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Physicochemical descriptors of the N-acyl-morpholine-4-carbothioamide (5a-5j) derivatives . (N.D.). Wiley Online Library. [Link]
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Jayamanne, A., et al. (2006). Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models . British Journal of Pharmacology. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative . (2025). ResearchGate. [Link]
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Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 . Science. [Link]
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Yurttas, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Pant, K., et al. (2024). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure . Clinical and Translational Science. [Link]
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Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? . ResearchGate. [Link]
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Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082) . (N.D.). Elabscience. [Link]
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The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis . (2024). Agilex Biolabs. [Link]
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van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers . Clinical Pharmacology & Therapeutics. [Link]
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St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery . Journal of Medicinal Chemistry. [Link]
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St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery . PubMed. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine . (N.D.). MDPI. [Link]
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Oza, G., et al. (2018). Synthesis and Applications of Nanoflowers . Current Pharmaceutical Design. [Link]
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Kumar, A., et al. (2022). Quinoline: Synthesis to Application . Medicinal Chemistry. [Link]
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A Senior Scientist's Guide to the Synthesis of 4-Heptanoylmorpholine: A Comparative Analysis of Key Methodologies
Introduction
4-Heptanoylmorpholine is a tertiary amide with applications as a specialty solvent, a chemical intermediate in organic synthesis, and a building block in the development of novel chemical entities. The selection of a synthetic route for its preparation is a critical decision dictated by factors such as scale, available starting materials, cost, safety considerations, and desired purity. This guide provides an in-depth comparison of the two primary and most industrially relevant methodologies for the synthesis of this compound: the Schotten-Baumann reaction using heptanoyl chloride and the direct amide coupling of heptanoic acid using carbodiimide reagents. This analysis is grounded in established chemical principles and provides field-proven insights to assist researchers in making informed strategic decisions for their synthetic campaigns.
Comparative Overview of Synthetic Routes
The formation of the amide bond between morpholine and a seven-carbon acyl source is the central transformation in the synthesis of this compound. The choice of the acylating agent—a highly reactive acyl chloride versus a more stable carboxylic acid that requires activation—defines the process parameters, cost, and safety profile of the entire synthesis.
| Parameter | Route 1: Schotten-Baumann (from Heptanoyl Chloride) | Route 2: Amide Coupling (from Heptanoic Acid) |
| Starting Materials | Morpholine, Heptanoyl Chloride | Morpholine, Heptanoic Acid |
| Key Reagents | Stoichiometric Base (e.g., Triethylamine, NaOH) | Coupling Agent (e.g., EDC, DCC), Stoichiometric Base |
| Reaction Speed | Fast (typically 1-4 hours) | Very Fast (typically 0.5-2 hours) |
| Typical Yield | High (often >90%) | High (often >90%) |
| Relative Reagent Cost | Moderate (Heptanoyl chloride is more expensive than heptanoic acid) | High (Coupling agents are expensive) |
| Safety Concerns | Heptanoyl chloride is highly corrosive, water-reactive, and a lachrymator.[1][2] Generates HCl byproduct. | Coupling agents (e.g., DCC) can be allergens and skin sensitizers. Less corrosive starting materials. |
| Work-up Complexity | Simple aqueous wash to remove base and salts. | More complex; requires removal of coupling agent byproducts (e.g., DCU) often by filtration. |
| Scalability | Excellent; widely used in industrial processes. | Good; common in pharmaceutical development but cost can be a factor at very large scales. |
Route 1: The Schotten-Baumann Reaction from Heptanoyl Chloride
This classical method is arguably the most direct and frequently employed route for the acylation of secondary amines like morpholine.[3] It relies on the high electrophilicity of the acyl chloride carbonyl carbon, which readily undergoes nucleophilic attack by the amine.
Principle and Mechanistic Insight
The reaction is a nucleophilic acyl substitution. The nitrogen atom of morpholine attacks the carbonyl carbon of heptanoyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. A stoichiometric amount of base is crucial; it serves to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic and halting the reaction.[4][5] The use of an organic base like triethylamine in an aprotic solvent like dichloromethane (DCM) is common for ensuring a homogenous reaction medium.
Experimental Protocol: Synthesis via Heptanoyl Chloride
Materials:
-
Morpholine (1.0 eq)
-
Heptanoyl chloride (1.05 eq)
-
Triethylamine (TEA) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous dichloromethane (approx. 5-10 mL per mmol of morpholine).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) to the stirred solution.
-
Acylation: Add a solution of heptanoyl chloride (1.05 eq) in a small volume of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product, if necessary, can be purified by vacuum distillation or column chromatography on silica gel.
Workflow Diagram: Schotten-Baumann Synthesis
Caption: General workflow for the Schotten-Baumann synthesis route.
Route 2: Amide Coupling from Heptanoic Acid
This approach is a cornerstone of modern medicinal chemistry and peptide synthesis, offering a milder alternative to the use of highly reactive acyl chlorides.[6] The strategy involves activating the carboxylic acid in situ to generate a species sufficiently electrophilic to react with the amine.
Principle and Mechanistic Insight
Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often results in an acid-base reaction forming a stable salt.[4] To overcome this, coupling reagents are employed. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common choices.[4][7] The carbodiimide reacts with the carboxylic acid (heptanoic acid) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by morpholine. The reaction proceeds rapidly at room temperature, and the primary byproduct is a urea derivative (e.g., dicyclohexylurea, DCU), which is often insoluble in the reaction solvent and can be removed by filtration.
Experimental Protocol: Synthesis via EDC Coupling
Materials:
-
Heptanoic acid (1.0 eq)
-
Morpholine (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add heptanoic acid (1.0 eq), anhydrous DCM (approx. 10 mL per mmol of acid), and a catalytic amount of DMAP (0.1 eq).
-
Amine Addition: Add morpholine (1.2 eq) to the stirred solution.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting acid.
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Note: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and should be removed by filtration before the aqueous work-up.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel to remove any residual urea byproduct and other impurities.
Workflow Diagram: Amide Coupling Synthesis
Caption: General workflow for the amide coupling synthesis route.
Conclusion and Recommendation
Both the Schotten-Baumann reaction and carbodiimide-mediated amide coupling are highly effective and reliable methods for the synthesis of this compound, each offering distinct advantages.
-
For large-scale, cost-sensitive production, the Schotten-Baumann reaction (Route 1) is the superior choice. Its primary advantages are the lower cost of starting materials and a simpler work-up procedure that avoids the filtration of solid byproducts. However, this route necessitates stringent safety protocols to handle the corrosive and reactive heptanoyl chloride.[1][2][8][9][10]
-
For laboratory-scale synthesis, rapid reaction optimization, or when handling highly reactive acyl chlorides is undesirable, the amide coupling approach (Route 2) is highly recommended. This method uses more stable and less hazardous starting materials (heptanoic acid vs. heptanoyl chloride).[11][12][13][14][15][16] The primary drawbacks are the high cost of coupling reagents like EDC and DCC and a slightly more involved work-up to remove the urea byproducts.[5][6][7]
Ultimately, the optimal synthesis route is context-dependent. A thorough assessment of project budget, available equipment, safety infrastructure, and required scale will guide the prudent scientist to the most logical and efficient choice.
References
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Material Safety Data Sheet - Heptanoic acid. Cole-Parmer. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
N,N'-Dicyclohexylcarbodiimide (DCC), 100 g, CAS No. 538-75-0 | Coupling Reagents. Carl Roth. [Link]
-
Heptanoic Acid - Safety Data Sheet. Agilent Technologies. [Link]
-
Heptanoyl Chloride at ₹ 1850.00/kg | Chemical Compound in Mumbai | ID: 8749204088. IndiaMART. [Link]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g. Carl Roth. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
-
Heptanoyl Chloride, 25g, Each. CP Lab Safety. [Link]
-
EDC HCl >98.0% [Coupling Agent for Peptide Synthesis]. Chem-Supply. [Link]
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heptanoic acid (for synthesis). Sdfine. [Link]
-
Heptanoic Acid - 111-14-8 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
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Heptanoyl chloride | C7H13ClO | CID 17313. PubChem. [Link]
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Price Of Heptanoic Acid. Alibaba.com. [Link]
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EDC HCl, CAS 25952-53-8; N-(3-Dimethylaminopropyl). Aapptec Peptides. [Link]
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A Researcher's Guide to Ensuring Reproducibility and Robustness in Experiments with 4-Heptanoylmorpholine
Introduction: The Imperative of Rigor in Novel Compound Research
In the landscape of drug discovery and development, the introduction of novel chemical entities like 4-Heptanoylmorpholine presents both opportunities and challenges. As an N-acylmorpholine, this compound belongs to a class of molecules with diverse biological activities, making it a potential candidate for further investigation. However, the journey from initial synthesis to validated biological effect is paved with potential pitfalls, the most significant of which are the lack of reproducibility and robustness in experimental results.
This guide provides a comprehensive framework for researchers working with this compound and similar novel compounds. It moves beyond rote protocol recitation to explain the underlying principles of experimental design and validation. Our objective is to equip researchers, scientists, and drug development professionals with the tools to generate reliable, consistent, and defensible data. We will delve into the critical aspects of synthesis, characterization, analytical methodology, and the systematic evaluation of experimental robustness, ensuring that your findings stand up to scientific scrutiny.
Part 1: Foundational Integrity - Synthesis and Characterization of this compound
The reproducibility of any experiment begins with the quality of the starting materials. For this compound, this means ensuring its identity, purity, and stability.
Synthesis Pathway
The synthesis of this compound is typically achieved via a nucleophilic acyl substitution reaction. This involves the reaction of morpholine with an activated form of heptanoic acid, such as heptanoyl chloride.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Heptanoylmorpholine for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Heptanoylmorpholine. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations and chemical handling. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.
Part 1: Hazard Assessment and Characterization
Understanding the potential hazards of a chemical is the foundation of its safe management and disposal. This compound is a derivative of morpholine, a heterocyclic compound containing both amine and ether functional groups.[4] The hazardous characteristics of morpholine are well-documented and provide a strong basis for assessing the risks associated with its derivatives.
Anticipated Hazards of this compound (based on Morpholine data):
-
Corrosivity: Morpholine is classified as a corrosive substance that causes severe skin burns and eye damage.[5][6] Contact can lead to serious, irreversible tissue damage.[7] Therefore, this compound must be handled as a corrosive material.
-
Toxicity: Morpholine is toxic in contact with skin and harmful if swallowed or inhaled.[5][6] Some sources also indicate it is suspected of damaging fertility or the unborn child.[8] Due to these risks, exposure must be minimized through all routes.
-
Flammability: Morpholine is a flammable liquid and vapor.[5][6] While the addition of the heptanoyl group may alter the flash point, it is prudent to treat this compound as a flammable substance. Keep it away from heat, sparks, open flames, and other ignition sources.[9][10]
-
Regulatory Status: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is listed or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[11][12][13] Based on the properties of morpholine, waste this compound should be managed as a hazardous waste.
Hazard Summary Table
The table below summarizes the classification and hazards of the parent compound, Morpholine, which should be used as a conservative proxy for this compound.
| Hazard Category | Classification (for Morpholine) | GHS Hazard Statements | UN Number |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[5] | UN 2054[10] |
| Acute Toxicity | Acute Toxicity 3 (Dermal), Acute Toxicity 4 (Oral/Inhalation) | H311+H331: Toxic in contact with skin or if inhaled; H302: Harmful if swallowed[8] | UN 2054[10] |
| Corrosivity | Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[5][6] | UN 2054[10] |
| Health Hazards | Reproductive Toxicity, Category 2 | H361: Suspected of damaging fertility or the unborn child[8] | UN 2054[10] |
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling or preparing for disposal, it is mandatory to be equipped with the appropriate PPE. The causality is clear: the anticipated corrosivity and toxicity of this compound demand a robust barrier to prevent any contact with the body.
Required PPE:
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Given the corrosive nature, double-gloving is a recommended best practice.[14]
-
Eye/Face Protection: Use chemical splash goggles and a face shield for maximum protection against splashes.[7]
-
Skin and Body Protection: A solid-front, long-sleeved lab coat is required. Ensure cuffs are tucked under the outer glove to prevent skin exposure.[14]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation risk.[6][8]
Spill Response Protocol
Even with careful handling, spills can occur. Immediate and correct response is critical to mitigating exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, remove all ignition sources.[5] Cover the spill with a suitable, non-flammable absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable and trained): For small spills of amine-containing compounds, cautious neutralization with a weak acid may be possible, but this should only be performed by trained personnel following a specific, validated standard operating procedure (SOP).
-
Collect and Clean: Carefully collect the absorbent material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[6][7] Clean the affected area thoroughly.
-
Dispose: The collected spill residue must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Spill Response Decision Workflow
Caption: Decision workflow for responding to a this compound spill.
Part 3: Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a regulated, multi-step process designed to protect human health and the environment.[13][15] The following protocol outlines a self-validating system for the compliant disposal of this compound waste.
Step 1: Waste Characterization and Segregation
-
Characterize: As established, this compound waste must be treated as hazardous waste .
-
Segregate: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[14] Incompatible materials can cause dangerous reactions. Keep it separate from strong oxidizing agents.[6] The derived-from rule states that any material derived from the treatment of a hazardous waste is also a hazardous waste, reinforcing the need for careful segregation.[3]
Step 2: Containerization
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically resistant to organic amines and corrosives. High-density polyethylene (HDPE) containers are generally suitable. Ensure the container is in good condition, free of leaks, and has a secure, screw-top lid.[1]
-
Label Correctly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Flammable," "Corrosive," "Toxic").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 3: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Safe Storage: The container must be kept closed at all times, except when adding waste.[9] Store it in a secondary containment bin to prevent the spread of potential leaks. The storage area should be away from ignition sources and incompatible chemicals.[16]
-
Volume Limits: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Request for Disposal
-
Arrange Pickup: Once the container is full, or if you are discontinuing the process, arrange for a waste pickup from your institution's EHS department. This is typically done through an online request form.[14]
-
Transportation: Do not transport the hazardous waste yourself. Trained EHS professionals will handle the transport to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Disposal Workflow Diagram
Caption: Step-by-step workflow for the compliant disposal of this compound.
Part 4: Decontamination of Empty Containers and Labware
Empty containers that once held this compound must also be managed properly, as they may retain hazardous residue.
-
Gross Decontamination: For reusable labware, rinse three times with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.
-
Empty Container Disposal: A container is considered "RCRA empty" if all possible contents have been removed and no more than one inch of residue remains on the bottom. However, due to the acute toxicity of the parent compound, it is best practice to treat even "empty" containers as hazardous waste.[17] Alternatively, they can be triple-rinsed as described above, with the rinsate collected as hazardous waste. After triple-rinsing, the container can often be disposed of in the regular solid waste stream, but this policy must be verified with your EHS department.
By adhering to this comprehensive guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory's operations are environmentally responsible and compliant with federal and state regulations.
References
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Penta chemicals. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
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Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Ethylmorpholine. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylmorpholine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Morpholine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
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Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-Heptanoylmorpholine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-Heptanoylmorpholine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from closely related morpholine derivatives to establish a robust framework for safe laboratory practices. The procedural guidance herein is designed to be a self-validating system, promoting a culture of safety and scientific integrity.
Understanding the Hazard Landscape of Morpholine Derivatives
Morpholine and its derivatives are recognized as hazardous materials that can inflict severe skin burns, eye damage, and respiratory irritation.[1][2] Many are also flammable liquids and vapors.[1] The core morpholine structure presents a toxicological profile that necessitates stringent adherence to safety protocols. It is crucial to treat this compound with a similar level of caution, assuming it shares these hazardous properties.
Key Hazards Associated with Morpholine Compounds:
-
Corrosivity: Causes severe skin burns and eye damage.[2]
-
Toxicity: Can be toxic if it comes into contact with skin or is inhaled.[2]
-
Reproductive Toxicity: Some morpholine derivatives are suspected of damaging fertility or the unborn child.[2]
-
Flammability: Presents a fire hazard as a flammable liquid and vapor.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended equipment, with specifications drawn from established safety standards for handling hazardous chemicals.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A full-face shield is also required to protect against splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious, chemical-resistant gloves such as butyl rubber or polyethylene.[3] Always inspect gloves for any signs of degradation before use and thoroughly wash hands after handling.[1] |
| Body Protection | Protective Clothing | An impervious, chemical-resistant apron and boots are essential.[1] Long-sleeved clothing should be worn, and contaminated work clothing must not be allowed out of the workplace.[1] |
| Respiratory Protection | Respirator | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or in poorly ventilated areas. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe handling process from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don Appropriate PPE: Before entering the laboratory area where this compound will be handled, put on all required personal protective equipment as detailed in the table above.[4]
-
Work in a Fume Hood: All manipulations of this compound should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and weighing containers, and place them inside the fume hood.
-
-
Handling:
-
Dispensing: Carefully open the container of this compound. Use a clean, designated spatula or pipette to transfer the chemical. Avoid creating dust or aerosols.[6]
-
Weighing: If weighing is required, do so in a tared, sealed container to prevent contamination of the balance.
-
Reaction Addition: When adding this compound to a reaction mixture, do so slowly and in a controlled manner to avoid splashing.
-
-
Cleanup and Decontamination:
-
Surface Decontamination: After handling is complete, decontaminate all work surfaces, equipment, and glassware that may have come into contact with the chemical.[6] Use a suitable solvent and cleaning agent as recommended for morpholine derivatives.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.[7]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][6]
-
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][11]
-
Spill Response:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department immediately.
-
For small spills, if you are trained and have the appropriate spill kit, contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[11]
-
Ventilate the area and decontaminate the spill site.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.[12]
-
Container Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound."
-
Disposal Procedures: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[12] Do not dispose of this compound down the drain or in the regular trash.[4]
By adhering to these comprehensive guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
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- Carl ROTH.
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- Fisher Scientific.
- Institute for Molecular Biology & Biophysics.
- NextGen Protocols.
- Fisher Scientific.
- Nuffield Department of Clinical Neurosciences.
- University of Rhode Island. Safe Handling and Disposal of Antineoplastic and Other Drugs.
- PozeSCAF. Chemistry Lab Safety Rules.
- Fisher Scientific.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
